Ethyl 4-fluoro-1H-indole-2-carboxylate
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-fluoro-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO2/c1-2-15-11(14)10-6-7-8(12)4-3-5-9(7)13-10/h3-6,13H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODEXIEZAUJDKKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90624613 | |
| Record name | Ethyl 4-fluoro-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90624613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
348-32-3 | |
| Record name | Ethyl 4-fluoro-1H-indole-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=348-32-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-fluoro-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90624613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Ethyl 4-fluoro-1H-indole-2-carboxylate
Executive Summary
This technical guide provides a comprehensive overview of the synthesis of Ethyl 4-fluoro-1H-indole-2-carboxylate, a fluorinated indole derivative of significant interest to researchers, scientists, and drug development professionals. The indole scaffold is a privileged structure in medicinal chemistry, and the introduction of a fluorine atom at the 4-position can profoundly influence the molecule's physicochemical and pharmacological properties, including metabolic stability and binding affinity to biological targets. This guide focuses on the robust and widely applicable Fischer indole synthesis as the primary synthetic route, offering a detailed mechanistic exploration, a step-by-step experimental protocol, and a thorough discussion of the underlying chemical principles.
Introduction: The Significance of Fluorinated Indoles
Indole derivatives are ubiquitous in nature and form the core of numerous pharmaceuticals and bioactive molecules. The strategic incorporation of fluorine into organic molecules has become a powerful tool in medicinal chemistry. The unique properties of fluorine, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can lead to enhanced metabolic stability, increased lipophilicity, and altered pKa, all of which can improve the pharmacokinetic and pharmacodynamic profile of a drug candidate. This compound, with its fluorine substituent on the benzene ring of the indole nucleus, serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications.
The Core Synthetic Strategy: The Fischer Indole Synthesis
The Fischer indole synthesis, first reported by Hermann Emil Fischer in 1883, remains one of the most reliable and versatile methods for the preparation of indoles.[1][2] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine and a carbonyl compound.[1]
Mechanistic Deep Dive
A thorough understanding of the reaction mechanism is paramount for optimizing reaction conditions and troubleshooting potential issues. The Fischer indole synthesis proceeds through several key steps:
-
Hydrazone Formation: The synthesis commences with the condensation of an arylhydrazine, in this case, (4-fluorophenyl)hydrazine, with a ketone or aldehyde, here ethyl pyruvate. This is a reversible reaction that forms the corresponding arylhydrazone.[2]
-
Tautomerization: The resulting hydrazone undergoes tautomerization to its enamine isomer. This step is crucial as it sets the stage for the key bond-forming event.
-
[3][3]-Sigmatropic Rearrangement: Under acidic conditions, the enamine intermediate undergoes a concerted[3][3]-sigmatropic rearrangement, which is the rate-determining step of the reaction. This rearrangement results in the formation of a new carbon-carbon bond and breaks the weak nitrogen-nitrogen bond.[1]
-
Cyclization and Aromatization: The intermediate di-imine then undergoes an intramolecular cyclization to form a five-membered ring. Subsequent elimination of ammonia and tautomerization leads to the formation of the aromatic indole ring.[1]
Causality Behind Experimental Choices
-
Starting Materials: (4-Fluorophenyl)hydrazine hydrochloride is often used as it is more stable and easier to handle than the free base. Ethyl pyruvate serves as the carbonyl component, directly providing the ethyl ester functionality at the 2-position of the indole ring.
-
Solvent: Ethanol is a common solvent for the initial hydrazone formation as it readily dissolves both starting materials. For the cyclization step, a higher boiling point solvent or a strong acid catalyst is often employed to provide the necessary energy for the[3][3]-sigmatropic rearrangement.
-
Catalyst: A variety of Brønsted and Lewis acids can be used to catalyze the Fischer indole synthesis.[1] Polyphosphoric acid (PPA) is a particularly effective catalyst as it acts as both a strong acid and a dehydrating agent, driving the reaction towards the desired product. Sulfuric acid in ethanol is another common and effective choice. The choice of catalyst can influence the reaction rate and yield.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of this compound via the Fischer indole synthesis.
Materials and Reagents
| Reagent | Molecular Formula | Molar Mass ( g/mol ) |
| (4-Fluorophenyl)hydrazine hydrochloride | C₆H₇FN₂·HCl | 162.59 |
| Ethyl pyruvate | C₅H₈O₃ | 116.12 |
| Ethanol (absolute) | C₂H₅OH | 46.07 |
| Sulfuric acid (concentrated) | H₂SO₄ | 98.08 |
| Ethyl acetate | C₄H₈O₂ | 88.11 |
| Sodium bicarbonate (saturated solution) | NaHCO₃ | 84.01 |
| Brine (saturated NaCl solution) | NaCl | 58.44 |
| Anhydrous sodium sulfate | Na₂SO₄ | 142.04 |
| Silica gel (for column chromatography) | SiO₂ | 60.08 |
Step-by-Step Procedure
Step 1: Formation of the Hydrazone
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add (4-fluorophenyl)hydrazine hydrochloride (1.0 eq).
-
Add absolute ethanol to dissolve the starting material.
-
To this solution, add ethyl pyruvate (1.05 eq) dropwise at room temperature with stirring.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Step 2: Fischer Indole Cyclization
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully add concentrated sulfuric acid (catalytic amount) to the flask while cooling in an ice bath.
-
Heat the reaction mixture to reflux and maintain for 4-8 hours, or until TLC analysis indicates the consumption of the hydrazone intermediate.
Step 3: Work-up and Isolation
-
Allow the reaction mixture to cool to room temperature.
-
Pour the mixture slowly into a beaker containing crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Step 4: Purification
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Alternatively, recrystallization from a suitable solvent system such as ethanol/water or ethyl acetate/hexane can be employed to obtain the pure this compound as a solid. A patent for a similar synthesis reports a product purity of greater than 97% and a reaction yield of 64%.[4]
Data Presentation and Characterization
The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.
Expected Spectroscopic Data
¹H NMR (Proton Nuclear Magnetic Resonance):
-
NH proton: A broad singlet typically in the range of δ 8.0-9.0 ppm.
-
Aromatic protons: A complex multiplet pattern in the aromatic region (δ 7.0-7.8 ppm) due to the fluorine substitution and coupling between the aromatic protons.
-
H3 proton: A singlet or a doublet with a small coupling constant in the range of δ 7.0-7.2 ppm.
-
Ethyl ester protons: A quartet around δ 4.4 ppm (CH₂) and a triplet around δ 1.4 ppm (CH₃).
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Carbonyl carbon: A signal in the range of δ 160-165 ppm.
-
Aromatic carbons: Multiple signals in the aromatic region (δ 100-140 ppm). The carbon attached to the fluorine will show a large C-F coupling constant.
-
C2 and C3 carbons of the indole ring: Signals in the range of δ 100-130 ppm.
-
Ethyl ester carbons: Signals around δ 61 ppm (CH₂) and δ 14 ppm (CH₃).
Mass Spectrometry (MS):
-
The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (C₁₁H₁₀FNO₂, MW: 207.20 g/mol ).
Conclusion
The Fischer indole synthesis provides an efficient and reliable pathway for the preparation of this compound. This guide has detailed the mechanistic underpinnings of this important reaction, provided a robust experimental protocol, and outlined the expected analytical data for the final product. The availability of this fluorinated indole building block is crucial for the advancement of drug discovery and materials science, enabling the synthesis of novel compounds with potentially enhanced properties.
References
Ethyl 4-fluoro-1H-indole-2-carboxylate chemical properties
An In-depth Technical Guide to the Chemical Properties of Ethyl 4-fluoro-1H-indole-2-carboxylate
Authored by a Senior Application Scientist
Abstract
This compound is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and materials science. The strategic placement of a fluorine atom on the indole scaffold imparts unique electronic properties that can enhance metabolic stability and binding affinity in bioactive molecules. This technical guide provides a comprehensive overview of the core chemical properties, synthesis, reactivity, and applications of this versatile building block, intended for researchers, chemists, and professionals in drug development.
Introduction: The Significance of Fluorinated Indoles
The indole nucleus is a privileged scaffold, forming the core of numerous natural products, pharmaceuticals, and functional materials.[1] Chemical modification of the indole ring is a cornerstone of drug discovery. The introduction of fluorine atoms, in particular, is a widely used strategy to modulate a molecule's physicochemical and pharmacological properties, such as lipophilicity, metabolic stability, and bioavailability.[2]
This compound serves as a key intermediate in the synthesis of more complex molecules, especially in the development of novel therapeutic agents for indications including cancer and inflammatory diseases.[3] This guide delves into the essential chemical data and practical insights necessary to effectively utilize this compound in a research and development setting.
Core Chemical and Physical Properties
The fundamental properties of this compound are summarized below. These values are critical for reaction planning, purification, and formulation.
| Property | Value | Source |
| CAS Number | 348-32-3 | [4] |
| Molecular Formula | C₁₁H₁₀FNO₂ | [4] |
| Molecular Weight | 207.2 g/mol | [4] |
| Appearance | Brown to reddish-brown solid | [4] |
| Melting Point | 121 °C | [4] |
| Boiling Point | 345.9 ± 22.0 °C (Predicted) | [4] |
| Density | 1.291 ± 0.06 g/cm³ (Predicted) | [4] |
| pKa | 14.41 ± 0.30 (Predicted) | [4] |
| Storage | Sealed in dry, Room Temperature | [4] |
Spectroscopic Profile
The structural features of this compound give rise to a distinct spectroscopic signature.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the indole ring, with coupling patterns influenced by the fluorine substituent. Key signals include the N-H proton (a broad singlet, typically > 11 ppm in DMSO-d₆), the C3-H proton (a singlet around 7 ppm), and the aromatic protons on the benzene ring (between 7 and 8 ppm).[1] The ethyl ester will present as a quartet (CH₂) and a triplet (CH₃).[1]
-
¹³C NMR: The carbon spectrum will display signals for the two rings of the indole core and the ethyl ester. The carbon attached to the fluorine (C4) will exhibit a large one-bond C-F coupling constant. The carbonyl carbon of the ester will appear significantly downfield (~160-165 ppm).
-
¹⁹F NMR: A single resonance is expected, characteristic of an aryl fluoride.
-
Mass Spectrometry (MS): The ESI-HRMS (electrospray ionization-high resolution mass spectrometry) will show a prominent peak for the protonated molecule [M+H]⁺ at m/z 208.0717.
-
Infrared (IR) Spectroscopy: Key vibrational stretches include the N-H bond (around 3300-3400 cm⁻¹), the C=O of the ester (around 1700-1720 cm⁻¹), and C-F bond vibrations (around 1100-1250 cm⁻¹).
Synthesis and Methodology
The construction of the substituted indole ring is a pivotal step. The Reissert indole synthesis is a classic and effective method for preparing indole-2-carboxylic acids and their esters from o-nitrotoluenes.[5]
Workflow: Reissert Indole Synthesis
Caption: Reissert synthesis for this compound.
Experimental Protocol: Reissert Synthesis
Causality: This two-step protocol is chosen for its reliability. The initial base-catalyzed condensation creates the necessary pyruvate intermediate. The subsequent reductive cyclization is robust; the choice between iron in acetic acid or catalytic hydrogenation allows for flexibility based on available laboratory resources and substrate compatibility.
-
Step 1: Condensation Reaction.
-
To a solution of sodium ethoxide (NaOEt), prepared from sodium metal in absolute ethanol, add 3-fluoro-2-nitrotoluene and diethyl oxalate dropwise at a controlled temperature (e.g., 10 °C).
-
Allow the reaction mixture to stir at room temperature for several hours until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by pouring it into a mixture of ice and dilute acid (e.g., H₂SO₄).
-
Extract the product, ethyl 3-(3-fluoro-2-nitrophenyl)-2-oxopropanoate, with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is often used directly in the next step.
-
-
Step 2: Reductive Cyclization.
-
Dissolve the crude pyruvate from Step 1 in a suitable solvent, such as glacial acetic acid or ethanol.
-
Add a reducing agent. For iron, add iron powder portion-wise while monitoring the exothermic reaction. For catalytic hydrogenation, add a catalyst like 10% Palladium on Carbon (Pd/C) and subject the mixture to a hydrogen atmosphere.
-
Heat the reaction mixture (e.g., to reflux for the iron method) and monitor by TLC.
-
Upon completion, filter the reaction mixture (hot, if using iron, to remove iron salts, or through Celite for Pd/C).
-
Concentrate the filtrate. The resulting residue can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure this compound.[5]
-
Chemical Reactivity and Derivatization
The reactivity of this compound is governed by the interplay between the electron-rich indole nucleus, the electron-withdrawing ester group, and the electronegative fluorine atom.
Key Reactivity Sitesdot
mol [label=<

A [label="N-H Acidity & Nucleophilicity\n(Alkylation, Acylation)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; B [label="Electrophilic Aromatic Substitution\n(Mainly C3, some C5/C7)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; C [label="Ester Group Reactions\n(Hydrolysis, Amidation, Reduction)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
A -> mol [arrowhead=vee, dir=back, label=" 1"]; B -> mol [arrowhead=vee, dir=back, label=" 2"]; C -> mol [arrowhead=vee, dir=back, label=" 3"]; }
References
Ethyl 4-fluoro-1H-indole-2-carboxylate spectral data (NMR, IR, MS)
An In-Depth Technical Guide to the Spectral Analysis of Ethyl 4-fluoro-1H-indole-2-carboxylate
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the spectral data for this compound (C₁₁H₁₀FNO₂), a key heterocyclic compound frequently utilized in medicinal chemistry and materials science. Understanding its spectral signature is paramount for confirming its identity, purity, and structural integrity during synthesis and application. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Molecular Structure and Spectroscopic Relevance
The unique arrangement of the indole core, substituted with an electronegative fluorine atom and an ethyl ester group, gives rise to a distinct and interpretable spectral profile. The fluorine atom at the C4 position, in particular, introduces characteristic couplings in both ¹H and ¹³C NMR spectra, which are critical for unambiguous structural confirmation.
Caption: Numbering scheme for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules.[1] For this compound, both ¹H and ¹³C NMR provide definitive structural information.
Experimental Protocol: NMR Data Acquisition
A robust and self-validating protocol for acquiring high-quality NMR data is essential for accurate analysis.
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is standard, but DMSO-d₆ is preferable for observing exchangeable protons like N-H.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution.[2]
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans for a good signal-to-noise ratio and a relaxation delay that allows for quantitative integration.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon. A larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.[1]
¹H NMR Spectral Data Interpretation
The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons.
| Proton Assignment | Expected δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| NH -1 | ~11.0-12.0 (DMSO-d₆) or ~8.8 (CDCl₃) | Broad Singlet | N/A | 1H |
| H -3 | ~7.1-7.2 | Doublet of Doublets (dd) | ³J(H,H) ≈ 2-3, ⁴J(H,F) ≈ 1-2 | 1H |
| H -5 | ~6.8-6.9 | Doublet of Doublets (dd) | ³J(H,H) ≈ 8-9, ⁴J(H,F) ≈ 10-12 | 1H |
| H -6 | ~7.2-7.3 | Triplet of Doublets (td) | ³J(H,H) ≈ 8, ⁵J(H,F) ≈ 5 | 1H |
| H -7 | ~7.4-7.5 | Doublet (d) | ³J(H,H) ≈ 8 | 1H |
| O-CH₂ -CH₃ | ~4.4-4.5 | Quartet (q) | ³J(H,H) ≈ 7 | 2H |
| O-CH₂-CH₃ | ~1.4-1.5 | Triplet (t) | ³J(H,H) ≈ 7 | 3H |
Causality Behind Assignments:
-
N-H Proton: The indole N-H proton is significantly deshielded and often appears as a broad signal due to quadrupole broadening and potential hydrogen exchange. Its chemical shift is highly solvent-dependent.
-
Aromatic Protons: The fluorine at C4 exerts a strong electronic influence. The proton at C5 is significantly upfield and shows a large four-bond coupling (⁴J) to fluorine. The H-6 and H-7 protons are found further downfield, with their multiplicities determined by coupling to adjacent protons and smaller, long-range couplings to fluorine.
-
Ethyl Group: The ethyl ester protons exhibit a classic quartet and triplet pattern due to mutual ³J coupling, a hallmark of this functional group.
References
crystal structure of Ethyl 4-fluoro-1H-indole-2-carboxylate
An In-depth Technical Guide to the Synthesis, Crystallization, and Structural Landscape of Ethyl 4-fluoro-1H-indole-2-carboxylate
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a fluorinated heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. We will explore its molecular architecture, the rationale behind its synthesis and crystallization, and the profound impact of fluorine substitution on its structural and electronic properties. This document is intended for professionals engaged in drug discovery, organic synthesis, and crystallographic studies.
Introduction: The Strategic Importance of Fluorinated Indoles
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern drug design, often leading to enhanced metabolic stability, increased binding affinity, and improved bioavailability.[2] The title compound, this compound, combines these two powerful motifs. The fluorine atom at the 4-position of the indole ring introduces unique electronic properties and potential for specific intermolecular interactions, making it a valuable building block for novel therapeutic agents and advanced materials.[3][4]
This guide offers a detailed examination of this molecule, beginning with its synthesis and the critical process of obtaining single crystals suitable for X-ray diffraction. While a definitive, publicly deposited crystal structure for this compound is not available as of this writing, we will conduct a rigorous analysis based on the known crystal structure of its parent compound, Ethyl 1H-indole-2-carboxylate.[5][6] This comparative approach allows us to provide expert insights into the predicted structural features and the likely influence of the C4-fluoro substituent on molecular geometry and crystal packing.
Synthesis and Single Crystal Growth
The synthesis of this compound can be achieved through several established routes for indole synthesis. The Fischer indole synthesis is a classic and reliable method. The process begins with the condensation of an appropriately substituted phenylhydrazine with an α-keto ester, followed by acid-catalyzed cyclization.[7][8] Subsequent purification and crystallization are paramount for obtaining high-purity material for structural analysis.
Experimental Protocol: Synthesis and Crystallization
-
Step 1: Hydrazone Formation. (3-Fluorophenyl)hydrazine is reacted with ethyl pyruvate in an ethanol solution, typically with a catalytic amount of acetic acid. The mixture is refluxed for 2-4 hours to form the corresponding hydrazone.
-
Step 2: Fischer Indolization. The crude hydrazone is subjected to cyclization without extensive purification. A strong acid catalyst, such as polyphosphoric acid (PPA) or a Lewis acid like zinc chloride, is used at elevated temperatures (80-100 °C) to drive the intramolecular cyclization and elimination of ammonia, yielding a mixture of indole isomers.
-
Step 3: Purification. The reaction mixture is cooled, quenched with ice water, and neutralized. The crude product is extracted with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting solid is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the desired this compound isomer.
-
Step 4: Crystallization. High-purity fractions are combined and concentrated. Single crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of the compound in a suitable solvent system, such as methanol or an ethanol/hexane mixture, over several days at room temperature.
Workflow for Synthesis and Crystallization
References
- 1. mdpi.com [mdpi.com]
- 2. innospk.com [innospk.com]
- 3. ossila.com [ossila.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Ethyl 1H-indole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ethyl 4-chloro-7-fluoro-1H-indole-2-carboxylate (396075-01-7) for sale [vulcanchem.com]
- 8. Synthesis and biological activity of functionalized indole-2-carboxylates, triazino- and pyridazino-indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Strategic Importance of the 4-Fluoroindole Scaffold
An In-depth Technical Guide to the Biological Activity of 4-Fluoroindole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of natural products and synthetic pharmaceuticals.[1][2][3] Its versatile structure allows it to mimic peptide motifs and interact with numerous biological targets, making it a fertile ground for drug discovery.[3] The strategic incorporation of a fluorine atom, particularly at the 4-position, significantly enhances the therapeutic potential of the indole core.[4][5] This modification can profoundly influence a molecule's pharmacokinetic properties, such as metabolic stability, lipophilicity, and receptor binding affinity, often leading to improved potency and a more desirable drug profile.[6] Consequently, 4-fluoroindole derivatives have emerged as a promising class of compounds with a wide spectrum of biological activities, including antimicrobial, anticancer, and neuroprotective effects, and as potent enzyme inhibitors.[4][7][8] This guide provides a technical exploration of the synthesis, biological activities, and therapeutic applications of these valuable derivatives.
The Foundation: Synthesis of the 4-Fluoroindole Core
The biological exploration of 4-fluoroindole derivatives is critically dependent on robust and efficient synthetic methodologies. Several classical and modern methods are employed for the construction of the core indole ring system, with the choice of route often dictated by the availability of starting materials and the desired substitution patterns.
The Fischer indole synthesis is a venerable and widely used method, typically involving the acid-catalyzed reaction of a (4-fluorophenyl)hydrazine with an appropriate aldehyde or ketone.[9] While effective, this method can sometimes suffer from low yields or the formation of unwanted regioisomers, particularly with unsymmetrical ketones.[9] Other notable methods include the Madelung synthesis , which involves the intramolecular cyclization of an N-acyl-ortho-toluidine, and modern strategies employing palladium-catalyzed cross-coupling reactions followed by cyclization.[10]
A particularly efficient and scalable route for producing 4-fluoroindole is a variation of the Leimgruber–Batcho indole synthesis, which utilizes 2-fluoro-6-nitrotoluene as a readily available starting material.[11] This method avoids some of the harsh conditions of the traditional Fischer synthesis and often provides cleaner products with high yields.
Experimental Protocol: Synthesis of 4-Fluoroindole via Leimgruber–Batcho Approach
This protocol outlines a two-step process starting from 2-fluoro-6-nitrotoluene. The causality behind this choice lies in its high efficiency and the formation of a key enamine intermediate which readily cyclizes to the desired indole.[11]
Step 1: Synthesis of (E)-2-(2-fluoro-6-nitrophenyl)-N,N-dimethylvinanamine
-
To a 50 mL round-bottom flask, add 2-fluoro-6-nitrotoluene (3.1g, 20 mmol) and N,N-dimethylformamide (DMF, 15 mL).
-
Under constant stirring, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (4.76g, 40 mmol). This reagent acts as both a reactant and a dehydrating agent, driving the condensation reaction forward.
-
Heat the mixture to reflux and maintain for approximately 20 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure (rotary evaporation) to yield the crude intermediate product (approx. 4.2g, ~100% yield), which can be used in the next step without further purification.[11]
Step 2: Reductive Cyclization to 4-Fluoroindole
-
In a 50 mL reaction flask, dissolve the crude intermediate from Step 1 (2.1g, 10 mmol) in methanol (10 mL).
-
Add palladium on charcoal (5% Pd, 300 mg) to the solution. Palladium is a highly effective catalyst for the reduction of the nitro group to an amine, which is essential for the subsequent cyclization.
-
Heat the mixture and stir under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon) overnight. The hydrogenation simultaneously reduces the nitro group and facilitates the intramolecular cyclization to form the indole ring.
-
After the reaction is complete (monitored by TLC), filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude 4-fluoroindole.
-
Purify the residue using silica gel column chromatography to yield the final product.[11]
Caption: Leimgruber-Batcho synthesis of 4-fluoroindole.
Key Biological Activities and Therapeutic Potential
The 4-fluoroindole scaffold is a versatile building block for developing therapeutic agents across multiple disease areas.[6] The fluorine substituent enhances biological activity and provides a valuable tool for modulating physicochemical properties.[4]
Antimicrobial Agents
Indole derivatives have long been recognized for their antimicrobial properties.[8][12] Fluorination can further enhance this activity. Several 4-fluoroindole derivatives have demonstrated significant efficacy against a range of bacterial pathogens, including multidrug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[13]
Mechanism & Spectrum: The mechanisms of action are diverse, but some indole derivatives are known to function as efflux pump inhibitors, which are proteins that bacteria use to expel antibiotics.[13] By inhibiting these pumps, the compounds can restore the efficacy of conventional antibiotics. For instance, 4-fluoroindole itself has been shown to enhance the susceptibility of the multidrug-resistant pathogen Pseudomonas aeruginosa to the aminoglycoside antibiotic kanamycin.[14] Studies have shown that derivatives with electron-withdrawing groups exhibit potent activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria.[12]
Data Summary: Antibacterial Activity
| Compound ID | Target Organism | Concentration (µg/mL) | Zone of Inhibition (mm) | Reference |
| 6f | S. aureus | 100 | 19 | [12] |
| E. coli | 100 | 16 | [12] | |
| 6i | S. aureus | 100 | 20 | [12] |
| E. coli | 100 | 18 | [12] | |
| 6k | S. aureus | 100 | 21 | [12] |
| E. coli | 100 | 17 | [12] | |
| Ampicillin | S. aureus | 100 | 25 | [12] |
| (Standard) | E. coli | 100 | 23 | [12] |
Note: Compound IDs refer to those in the cited literature.
Protocol: In Vitro Antibacterial Susceptibility Testing (Agar Diffusion Method)
This protocol provides a self-validating system for screening the antibacterial activity of newly synthesized 4-fluoroindole derivatives.[12]
-
Preparation of Media: Prepare Mueller-Hinton Agar plates according to the manufacturer's instructions.
-
Inoculum Preparation: Culture the test bacteria (S. aureus, E. coli) in nutrient broth overnight at 37°C. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard.
-
Plate Inoculation: Uniformly swab the surface of the agar plates with the prepared bacterial inoculum.
-
Compound Application:
-
Dissolve the synthesized fluoroindole derivatives and a standard antibiotic (e.g., Ampicillin) in a suitable solvent like DMF to achieve desired concentrations (e.g., 50 µg/mL and 100 µg/mL).[12]
-
Aseptically place sterile paper discs (6 mm diameter) onto the inoculated agar surface.
-
Pipette a fixed volume (e.g., 10 µL) of each compound solution onto a separate disc. A disc with the solvent (DMF) alone serves as a negative control.
-
-
Incubation: Incubate the plates at 37°C for 24 hours.[12]
-
Data Analysis: Measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is prevented) in millimeters (mm). A larger zone indicates greater antibacterial activity.[12]
Caption: Workflow for the Agar Diffusion Method.
Anticancer Agents
The indole scaffold is prevalent in many anticancer drugs, and 4-fluoroindole derivatives are actively being investigated as next-generation therapeutics.[1][2] They serve as reactants for preparing inhibitors of key cancer-related targets like tryptophan dioxygenase (TDO), which is involved in immune modulation, and histone deacetylases (HDACs).[7]
Targets & Mechanisms: The antiproliferative activity of these derivatives often stems from their ability to inhibit critical cellular processes. For example, certain indole derivatives function as potent inhibitors of tubulin polymerization, arresting the cell cycle and leading to apoptosis.[2] Others act as inhibitors of protein kinases, which are crucial signaling proteins often dysregulated in cancer.[2] The presence of a carbonyl group at position 2 (oxindole) or a spiro-ring at position 3 has been shown to increase cytotoxicity in cancer cells.[2]
Data Summary: Antiproliferative Activity
| Compound Class | Cell Line | IC50 (µM) | Biological Target | Reference |
| Spirooxindole-maleimide | MCF-7 (Breast) | 3.88 - 5.83 | HER2/HER3 Kinase | [2] |
| Indole-Chalcone | Various | 0.0003 - 0.009 | Tubulin Polymerization | [2] |
Agents for Neurodegenerative Disorders
Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by complex pathologies including oxidative stress, chronic neuroinflammation, and the aggregation of misfolded proteins.[15][16][17] Indole-based compounds are well-suited to tackle this multifactorial challenge due to their inherent antioxidant and anti-inflammatory properties.[16][18]
Mechanism & Targets: The 4-fluoroindole core is a key building block for developing drugs that target neurological disorders.[4] A significant area of interest is the modulation of neurotransmitter systems. For example, fluorinated derivatives of 5,6-dihydroxytryptamine (structurally related to the neurotransmitter serotonin) have been synthesized from 4-fluoroindole precursors.[19] These compounds showed a dramatically increased affinity—up to 32-fold higher—for the serotonin transporter (SERT) compared to their non-fluorinated counterparts.[19] This makes them powerful tools for studying the serotonergic system and developing novel antidepressants (Selective Serotonin Reuptake Inhibitors, or SSRIs) or agents for neurodegenerative conditions where this system is implicated.[7][19]
Caption: Inhibition of serotonin (5-HT) reuptake by a 4-fluoroindole derivative.
Structure-Activity Relationship (SAR) Deep Dive
The biological activity of 4-fluoroindole derivatives is not solely dictated by the core structure but is finely tuned by the nature and position of various substituents. Understanding these Structure-Activity Relationships (SAR) is paramount for rational drug design.
-
The 4-Fluoro Group: The fluorine atom at the C4 position is a critical determinant of activity. In the case of 5,6-dihydroxytryptamine derivatives, this substitution increased acidity and decreased the potential for oxidation, while dramatically boosting affinity for the serotonin transporter.[19] In dipeptidyl peptidase IV (DPP-IV) inhibitors, introducing a fluorine to the 4-position of a related pyrrolidine scaffold enhanced the inhibitory effect.[20] This is often attributed to fluorine's ability to form favorable electronic interactions with target proteins and block sites of metabolic degradation.
-
Substitution at N1: The indole nitrogen is a common site for derivatization. Alkylation or acylation at this position can significantly alter a compound's physical properties (like solubility) and its interaction with biological targets.
-
Substitution at C2 and C3: These positions on the pyrrole ring are crucial for activity. As noted, introducing an oxindole or spiro-ring at C2/C3 can enhance anticancer cytotoxicity.[2] In the search for serotonin uptake inhibitors, modifications at the C3 position with various side chains have been extensively explored to optimize potency and selectivity.[7]
Caption: Key positions for SAR studies on the 4-fluoroindole scaffold.
Conclusion and Future Perspectives
4-Fluoroindole derivatives represent a highly valuable and versatile class of molecules in modern drug discovery. The strategic placement of a fluorine atom on the privileged indole scaffold imparts unique chemical and biological properties that have been successfully leveraged to develop potent antimicrobial, anticancer, and neuro-modulatory agents. The established synthetic routes provide a solid foundation for generating diverse chemical libraries for further screening.
Future research will likely focus on several key areas:
-
Novel Targets: Exploring the activity of 4-fluoroindole libraries against new and emerging biological targets.
-
Combination Therapies: Investigating the synergistic effects of these derivatives with existing drugs, particularly in oncology and infectious diseases.
-
Preclinical and Clinical Development: Advancing the most promising lead compounds through rigorous preclinical testing to assess their safety, efficacy, and pharmacokinetic profiles, with the ultimate goal of initiating clinical trials.
The compelling body of evidence strongly suggests that the 4-fluoroindole core will continue to be a fruitful starting point for the development of innovative therapeutics to address significant unmet medical needs.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. chemimpex.com [chemimpex.com]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. 4-フルオロインドール 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 9. benchchem.com [benchchem.com]
- 10. nbinno.com [nbinno.com]
- 11. CN103420892A - Preparation method of 4-fluoroindole - Google Patents [patents.google.com]
- 12. rjptonline.org [rjptonline.org]
- 13. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ossila.com [ossila.com]
- 15. researchgate.net [researchgate.net]
- 16. hilarispublisher.com [hilarispublisher.com]
- 17. Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. hilarispublisher.com [hilarispublisher.com]
- 19. Synthesis and biological evaluation of 4-fluoro-, 7-fluoro-, and 4,7-difluoro-5,6-dihydroxytryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synthesis and structure-activity relationships of potent 4-fluoro-2-cyanopyrrolidine dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Part 1: The Indole-2-Carboxylate Scaffold in Modern Drug Discovery
An In-Depth Technical Guide on the Potential Mechanism of Action of Ethyl 4-fluoro-1H-indole-2-carboxylate
Introduction
The indole scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of natural products and synthetic pharmaceuticals.[1][2] Its versatile structure allows for interaction with a multitude of biological targets, leading to a wide spectrum of pharmacological activities including anti-inflammatory, antiviral, and anticancer effects.[1][3] A common strategy in modern drug design is the incorporation of fluorine atoms into lead compounds. This substitution can profoundly modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, often leading to enhanced biological potency and a more favorable pharmacokinetic profile.[1][4]
This compound sits at the intersection of these two important chemical motifs. While this specific molecule is often cited as a key synthetic intermediate for more complex therapeutic agents, a detailed, publicly available dossier on its intrinsic mechanism of action is not extensively documented.[5] This guide, therefore, aims to provide an in-depth exploration of its potential mechanisms of action. By synthesizing data from structurally related indole-2-carboxylate derivatives, we will construct a scientifically grounded hypothesis regarding its biological targets and cellular effects. This analysis is designed for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of this and similar fluorinated indole compounds.
The indole-2-carboxylate core is a recurring feature in compounds demonstrating significant biological activity. Research has shown that derivatives of this scaffold are active in several key therapeutic areas. The specific functional groups attached to the indole ring system dictate the ultimate biological target and pharmacological outcome.
-
Anticancer Activity: Numerous indole derivatives have been investigated for their anti-proliferative effects.[3] Specific indole-2-carboxamides have been identified as multi-target kinase inhibitors, while other derivatives show cytotoxic effects through induction of apoptosis.[3][6] 4-Fluoro-1H-indole-2-carboxylic acid, the hydrolyzed parent acid of the title compound, is explicitly mentioned as a crucial building block for developing novel anti-cancer drugs.[5]
-
Antiviral Activity: The indole nucleus is integral to several antiviral drugs.[1] Research into indole-2-carboxylate derivatives has revealed compounds with potent activity against a range of viruses, including Coxsackie B3 virus and Influenza A.[7][8] More specifically, indole-2-carboxylic acid itself was identified as a potential inhibitor of HIV-1 integrase, a critical enzyme for viral replication.[9]
-
Enzyme Inhibition for Immunotherapy: The enzymes indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are high-value targets in cancer immunotherapy. They are involved in tryptophan metabolism, which can suppress the immune response within the tumor microenvironment. A number of indole-2-carboxylic acid derivatives have been synthesized and evaluated as dual inhibitors of IDO1 and TDO, demonstrating the scaffold's potential in modulating immune responses.[10]
Part 2: Hypothesized Mechanisms of Action for this compound
Based on the established activities of its structural analogs, we can postulate several plausible mechanisms of action for this compound. It is conceivable that the molecule acts as a pro-drug, being hydrolyzed in vivo to the corresponding carboxylic acid, which may be the primary active species.
Hypothesis 1: Inhibition of Cancer-Associated Enzymes
Given that indole-2-carboxylic acids are explored as enzyme inhibitors, it is highly probable that the 4-fluoro derivative targets key enzymatic pathways.
A. IDO1/TDO Dual Inhibition: The Kynurenine pathway, initiated by IDO1 or TDO, is a critical mechanism of immune escape for tumors. Inhibiting these enzymes can restore T-cell-mediated anti-tumor immunity. Indole-2-carboxylic acid derivatives have shown potent dual inhibition of both enzymes.[10] The mechanism likely involves the carboxylate group coordinating with the heme iron in the enzyme's active site, mimicking the native substrate, tryptophan. The 4-fluoro substitution could enhance binding affinity through favorable electrostatic interactions.
B. HIV-1 Integrase Inhibition: HIV-1 integrase is a metalloenzyme that requires two Mg²⁺ ions for its catalytic activity in integrating the viral DNA into the host genome. Indole-2-carboxylic acid has been shown to chelate these magnesium ions within the active site, thereby inhibiting the strand transfer step.[9] The indole nitrogen and the carboxylate oxygen atoms are critical for this chelating interaction.
Table 1: Representative Inhibitory Activities of Indole-2-Carboxylic Acid Derivatives
| Compound Class | Target Enzyme | Reported IC₅₀ | Reference |
|---|---|---|---|
| 6-acetamido-indole-2-carboxylic acid | IDO1 | 1.17 µM | [10] |
| 6-acetamido-indole-2-carboxylic acid | TDO | 1.55 µM | [10] |
| Indole-2-carboxylic acid | HIV-1 Integrase | 32.37 µM | [9] |
| Optimized Indole-2-carboxylic acid derivative | HIV-1 Integrase | 3.11 µM |[9] |
Caption: Hypothetical competitive inhibition of a target enzyme.
Hypothesis 2: Modulation of Kinase Signaling Pathways
Many indole derivatives function as ATP-competitive inhibitors of protein kinases, which are often dysregulated in cancer. Thiazolyl-indole-2-carboxamide derivatives have been shown to inhibit multiple receptor tyrosine kinases (RTKs) like EGFR, HER2, and VEGFR-2, as well as cell cycle-related kinases like CDK2.[6]
Inhibition of these kinases would block downstream signaling cascades responsible for cell proliferation, survival, and angiogenesis. For example, blocking the EGFR/HER2 pathway would prevent the activation of the RAS/MAPK and PI3K/AKT pathways, ultimately leading to cell cycle arrest and apoptosis. The 4-fluoro-indole moiety would likely occupy the hydrophobic ATP-binding pocket of the kinase domain.
Caption: Inhibition of a receptor tyrosine kinase signaling pathway.
Part 3: A Proposed Experimental Workflow for Mechanism of Action Elucidation
To move from hypothesis to validated mechanism, a structured, multi-step experimental approach is required. This workflow represents a self-validating system, where each step builds upon the last to confirm or refute the proposed biological activity.
Step 1: Phenotypic Screening & Viability Assays
-
Objective: To confirm the biological activity of this compound and identify sensitive cell lines.
-
Protocol: MTT Assay
-
Cell Seeding: Seed a panel of human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT-116 for colon) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours.
-
Compound Treatment: Prepare a serial dilution of the test compound (from 0.1 µM to 100 µM). Add the compound to the wells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ value (the concentration that inhibits cell growth by 50%).
-
Step 2: Target Deconvolution & Identification
-
Objective: To identify the specific molecular target(s) of the compound.
-
Protocol: Kinome Profiling (e.g., Kinase-Glo® Assay)
-
Assay Setup: Utilize a commercial kinase panel service or an in-house platform covering a broad range of human kinases.
-
Compound Incubation: Incubate a fixed concentration of the compound (e.g., 1 µM or 10 µM) with each kinase in the presence of its specific substrate and ATP.
-
Activity Measurement: Use a luminescence-based assay (like Kinase-Glo®) to measure the amount of ATP remaining after the kinase reaction. A lower luminescence signal indicates higher kinase activity (more ATP consumed), while a high signal indicates inhibition.
-
Hit Identification: Identify kinases whose activity is significantly inhibited by the compound.
-
Step 3: Cellular Pathway Validation
-
Objective: To confirm that the compound engages the identified target in a cellular context and modulates the expected downstream signaling pathway.
-
Protocol: Western Blotting
-
Cell Lysis: Treat a sensitive cell line (identified in Step 1) with the compound at its IC₅₀ concentration for various time points (e.g., 0, 1, 6, 24 hours). Lyse the cells to extract total protein.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE & Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against the target kinase (e.g., p-EGFR, total EGFR) and key downstream effectors (e.g., p-AKT, total AKT). Use a loading control (e.g., GAPDH) to ensure equal loading.
-
Detection: Use HRP-conjugated secondary antibodies and an ECL substrate to visualize the protein bands. A decrease in the phosphorylated form of the target and its substrates would validate the mechanism.
-
Caption: Experimental workflow for MoA elucidation.
Conclusion
While this compound is primarily recognized as a synthetic intermediate, its core structure suggests significant, untapped therapeutic potential. Based on extensive research into its close chemical relatives, its mechanism of action likely involves the inhibition of key enzymes critical to disease progression, such as immunomodulatory dioxygenases (IDO1/TDO) or viral integrases, or the modulation of dysregulated protein kinase signaling pathways in cancer. The fluorine atom at the 4-position is expected to enhance these interactions and improve the molecule's drug-like properties.
The true mechanism can only be confirmed through rigorous experimental validation. The proposed workflow, moving from broad phenotypic screening to specific target engagement and pathway analysis, provides a clear and robust framework for elucidating the precise biological function of this promising compound. Further investigation is warranted to unlock its full potential as a lead compound in future drug discovery programs.
References
- 1. daneshyari.com [daneshyari.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05697C [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]
- 10. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Ethyl 4-fluoro-1H-indole-2-carboxylate: Synthesis, History, and Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of Ethyl 4-fluoro-1H-indole-2-carboxylate, a key fluorinated heterocyclic building block in modern medicinal chemistry. The document delves into the historical context of its development, driven by the strategic incorporation of fluorine in drug design and the evolution of indole synthesis methodologies. Detailed procedural insights and mechanistic discussions are provided for its preparation via the Fischer, Leimgruber-Batcho, and Reissert indole syntheses. The guide further explores the compound's critical role as a versatile intermediate in the development of therapeutic agents, with a focus on its application in the synthesis of Glycogen Synthase Kinase-3 (GSK-3) inhibitors and Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2) antagonists. This paper is intended for researchers, scientists, and professionals in the field of drug development seeking a thorough understanding of this important chemical entity.
Introduction: The Strategic Importance of Fluorinated Indoles
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] The strategic introduction of fluorine atoms into organic molecules can profoundly influence their physicochemical and pharmacokinetic properties, such as metabolic stability, lipophilicity, and binding affinity.[2] The 4-fluoroindole moiety, in particular, has emerged as a valuable component in the design of novel therapeutics, enhancing the efficacy and selectivity of drug candidates.[3] this compound serves as a pivotal building block for accessing this valuable chemical space, enabling the synthesis of a diverse range of biologically active compounds.
While a singular "discovery" of this compound is not prominently documented, its emergence is intrinsically linked to the parallel advancements in indole synthesis methodologies and the increasing appreciation for fluorine in drug design. The historical context is therefore best understood through the lens of the development of robust synthetic routes capable of accommodating fluorinated precursors.
Retrosynthetic Analysis and Key Synthetic Strategies
The synthesis of this compound can be approached through several established indole ring-forming reactions. The choice of method often depends on the availability and substitution pattern of the starting materials. The three most prominent and historically significant routes are the Fischer, Leimgruber-Batcho, and Reissert indole syntheses.
Caption: Retrosynthetic analysis of this compound.
The Fischer Indole Synthesis: A Classic Approach
The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a cornerstone of heterocyclic chemistry.[4][5] It involves the acid-catalyzed reaction of a (substituted) phenylhydrazine with an aldehyde or ketone.[4] For the synthesis of this compound, 3-fluorophenylhydrazine and ethyl pyruvate are the logical starting materials.
Mechanism:
-
Hydrazone Formation: 3-Fluorophenylhydrazine reacts with ethyl pyruvate to form the corresponding hydrazone.
-
Tautomerization: The hydrazone tautomerizes to its enamine form.
-
[6][6]-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a[6][6]-sigmatropic rearrangement (a variation of the Claisen rearrangement).
-
Aromatization and Cyclization: The resulting intermediate rearomatizes, followed by intramolecular cyclization with the elimination of ammonia to form the indole ring.
Caption: Workflow for the Fischer Indole Synthesis.
Experimental Protocol: Fischer Indole Synthesis
-
Hydrazone Formation: To a solution of 3-fluorophenylhydrazine hydrochloride (1.0 eq) in ethanol, add sodium acetate (1.1 eq) and stir for 15 minutes. Add ethyl pyruvate (1.05 eq) and stir the mixture at room temperature for 2-4 hours until thin-layer chromatography (TLC) indicates the consumption of the starting materials. The formed hydrazone can be isolated by filtration or used directly in the next step.
-
Cyclization: The crude hydrazone is suspended in a suitable solvent such as ethanol, acetic acid, or toluene. An acid catalyst (e.g., polyphosphoric acid, sulfuric acid, or zinc chloride) is added, and the mixture is heated to reflux for 4-12 hours.
-
Work-up and Purification: After cooling, the reaction mixture is poured into ice water and neutralized with a base (e.g., sodium bicarbonate). The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
The Leimgruber-Batcho Indole Synthesis: A Milder Alternative
Developed by Willy Leimgruber and Andrew Batcho, this method offers a high-yield and milder alternative to the Fischer synthesis, particularly advantageous when starting from o-nitrotoluenes.[7][8] The key starting material for this compound would be 3-fluoro-2-nitrotoluene.
Mechanism:
-
Enamine Formation: 3-Fluoro-2-nitrotoluene reacts with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form a β-dimethylamino-nitrostyrene intermediate.[7]
-
Reductive Cyclization: The nitro group of the intermediate is reduced to an amine, which then undergoes spontaneous cyclization and elimination of dimethylamine to form the indole ring.[7] A variety of reducing agents can be employed, including palladium on carbon with hydrogen gas, or Raney nickel with hydrazine.[7]
Caption: Workflow for the Leimgruber-Batcho Indole Synthesis.
Experimental Protocol: Leimgruber-Batcho Synthesis (adapted for 4-fluoroindole) [3][9]
-
Synthesis of (E)-1-(2-fluoro-6-nitrophenyl)-N,N-dimethylethenamine: A mixture of 2-fluoro-6-nitrotoluene (1.0 eq) and N,N-dimethylformamide dimethyl acetal (2.0-3.0 eq) in DMF is heated at 115-125 °C for 18-24 hours.[9] The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure to yield the crude enamine intermediate.
-
Reductive Cyclization to 4-Fluoroindole: The crude enamine is dissolved in methanol or ethanol. Palladium on carbon (10 mol%) is added, and the mixture is subjected to catalytic hydrogenation under a hydrogen atmosphere (0.2-3.0 MPa) at 15-30 °C for 3-12 hours.[9] After the reaction is complete, the catalyst is removed by filtration, and the filtrate is concentrated. The resulting 4-fluoroindole can then be carboxylated and esterified to yield the final product.
The Reissert Indole Synthesis: A Route via o-Nitrophenylpyruvates
The Reissert synthesis provides another pathway from o-nitrotoluenes.[6][10] It involves the condensation of an o-nitrotoluene with diethyl oxalate, followed by reductive cyclization.[6]
Mechanism:
-
Condensation: 3-Fluoro-2-nitrotoluene is condensed with diethyl oxalate in the presence of a strong base (e.g., potassium ethoxide) to form ethyl 3-(3-fluoro-2-nitrophenyl)-2-oxopropanoate.[6]
-
Reductive Cyclization: The nitro group of the pyruvate derivative is reduced (e.g., with zinc in acetic acid or catalytic hydrogenation), and the resulting amine undergoes intramolecular cyclization to form the indole-2-carboxylic acid ester.[2][6]
Experimental Protocol: Reissert Indole Synthesis (adapted) [2][11]
-
Condensation: To a solution of potassium ethoxide (prepared from potassium metal and absolute ethanol) in anhydrous ether, add a mixture of 3-fluoro-2-nitrotoluene (1.0 eq) and diethyl oxalate (1.1 eq) dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture for an additional 2-3 hours. The resulting potassium salt of the pyruvate is filtered and washed with ether.
-
Reductive Cyclization: The potassium salt is suspended in glacial acetic acid and subjected to reduction. This can be achieved by the portion-wise addition of zinc dust while maintaining the temperature below 40°C, or through catalytic hydrogenation with a platinum or palladium catalyst.
-
Work-up and Purification: The reaction mixture is filtered to remove inorganic salts or the catalyst. The filtrate is poured into a large volume of water to precipitate the crude product. The solid is collected by filtration, washed thoroughly with water, and dried. Purification is achieved by recrystallization from a suitable solvent like ethanol or by column chromatography.
Comparative Analysis of Synthetic Routes
| Synthetic Method | Starting Materials | Key Advantages | Potential Challenges |
| Fischer Indole Synthesis | 3-Fluorophenylhydrazine, Ethyl Pyruvate | Versatile, well-established. | Can require harsh acidic conditions; potential for regioisomer formation with unsymmetrical ketones. |
| Leimgruber-Batcho Synthesis | 3-Fluoro-2-nitrotoluene | High yields, milder conditions, often cleaner reactions. | Availability of substituted o-nitrotoluenes can be a limitation. |
| Reissert Indole Synthesis | 3-Fluoro-2-nitrotoluene, Diethyl Oxalate | Good for indole-2-carboxylates, avoids handling hydrazines. | Requires a strong base for the initial condensation; reduction step needs careful control. |
Applications in Drug Discovery
This compound is a highly valuable intermediate for the synthesis of complex molecules with therapeutic potential. Its utility is demonstrated in the development of inhibitors for several key biological targets.
Glycogen Synthase Kinase-3 (GSK-3) Inhibitors
GSK-3 is a serine/threonine kinase implicated in the pathogenesis of various diseases, including Alzheimer's disease, type II diabetes, and certain cancers.[12][13] The indole nucleus is a common feature in many GSK-3 inhibitors. Ethyl 5-fluoro-1H-indole-2-carboxylate, a close analog of the title compound, has been utilized in the synthesis of potent GSK-3β inhibitors.[14][15] The 4-fluoro substitution pattern is expected to similarly influence the pharmacological properties of such inhibitors.
CRTH2 Antagonists
The Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2) is a receptor for prostaglandin D2 and is involved in allergic inflammation.[16] Antagonists of this receptor are being investigated for the treatment of asthma and other allergic conditions. Indole-based structures have been identified as potent CRTH2 antagonists.[17] The 4-fluoroindole scaffold, accessible from this compound, can be incorporated into these antagonists to potentially enhance their potency and pharmacokinetic profiles.
Conclusion
This compound stands as a testament to the synergy between synthetic methodology development and the strategic application of fluorine in medicinal chemistry. While its own "discovery" may be embedded within broader research programs, its importance as a versatile building block is undeniable. The Fischer, Leimgruber-Batcho, and Reissert syntheses all provide viable and robust pathways to this key intermediate, each with its own set of advantages and considerations. As the demand for more sophisticated and effective therapeutic agents continues to grow, the role of well-designed, fluorinated building blocks like this compound in accelerating drug discovery will only become more critical.
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 7. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. CN103420892A - Preparation method of 4-fluoroindole - Google Patents [patents.google.com]
- 10. Reissert_indole_synthesis [chemeurope.com]
- 11. CN102020600A - Synthetic method of indole-2-carboxylic acid - Google Patents [patents.google.com]
- 12. Synthesis and biological evaluation of glycogen synthase kinase 3 (GSK-3) inhibitors: an fast and atom efficient access to 1-aryl-3-benzylureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. wiley.com [wiley.com]
- 14. researchgate.net [researchgate.net]
- 15. asianpubs.org [asianpubs.org]
- 16. A novel antagonist of prostaglandin D2 blocks the locomotion of eosinophils and basophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Indole-Based and Cyclopentenylindole-Based Analogues Containing Fluorine Group as Potential 18F-Labeled Positron Emission Tomography (PET) G-Protein Coupled Receptor 44 (GPR44) Tracers - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Ethyl 4-fluoro-1H-indole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Foreword
Ethyl 4-fluoro-1H-indole-2-carboxylate, a fluorinated derivative of the indole scaffold, represents a molecule of significant interest in contemporary medicinal chemistry and drug discovery. The strategic incorporation of a fluorine atom at the 4-position of the indole ring can profoundly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding interactions with biological targets. This guide provides a comprehensive overview of its chemical identity, synthesis, potential applications, and spectroscopic characterization, serving as a vital resource for researchers engaged in the design and development of novel therapeutics.
Core Identifiers and Chemical Properties
A foundational aspect of any chemical entity is its unique set of identifiers and characteristic properties. This section provides a consolidated summary of the key data for this compound.
| Identifier | Value | Source |
| CAS Number | 348-32-3 | ChemicalBook[1] |
| Molecular Formula | C₁₁H₁₀FNO₂ | ChemicalBook[1] |
| Molecular Weight | 207.2 g/mol | ChemicalBook[1] |
| IUPAC Name | This compound | N/A |
| Synonyms | 4-Fluoro-1H-indole-2-carboxylic acid ethyl ester | ChemicalBook[1] |
| Canonical SMILES | CCOC(=O)c1cc2cccc(F)c2[nH]1 | N/A |
| Melting Point | 121 °C | ChemicalBook[1] |
| Boiling Point | 345.9±22.0 °C (Predicted) | ChemicalBook[1] |
| Density | 1.291±0.06 g/cm³ (Predicted) | ChemicalBook[1] |
Synthesis of this compound: Established Methodologies
The synthesis of indole derivatives is a well-established field in organic chemistry, with several named reactions providing versatile routes to this important heterocyclic core. The two most prominent methods for the synthesis of indole-2-carboxylates are the Fischer Indole Synthesis and the Reissert Indole Synthesis.
The Fischer Indole Synthesis: A Classic Approach
The Fischer indole synthesis is a robust and widely used method for constructing the indole ring system.[2][3] The general mechanism involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone to form a phenylhydrazone, which then undergoes a[4][4]-sigmatropic rearrangement to yield the indole.[2]
For the synthesis of this compound, the logical starting materials would be (3-fluorophenyl)hydrazine and ethyl pyruvate.
Conceptual Workflow for Fischer Indole Synthesis:
Caption: Conceptual workflow of the Fischer Indole Synthesis.
Experimental Protocol Insight:
-
Hydrazone Formation: Equimolar amounts of (3-fluorophenyl)hydrazine and ethyl pyruvate are refluxed in a suitable solvent, such as ethanol, often with a catalytic amount of acid (e.g., acetic acid), to form the corresponding hydrazone.
-
Indolization: The isolated hydrazone is then treated with a strong acid catalyst, such as polyphosphoric acid (PPA) or zinc chloride, and heated to induce cyclization. The reaction mixture is then worked up by pouring it into ice water and extracting the product with an organic solvent. Purification is typically achieved by column chromatography or recrystallization.
The Reissert Indole Synthesis: An Alternative Route
The Reissert indole synthesis offers another powerful method for the preparation of indole-2-carboxylic acids and their esters.[5] This approach begins with the condensation of an o-nitrotoluene with diethyl oxalate to form an o-nitrophenylpyruvate ester.[5] Subsequent reductive cyclization of this intermediate yields the indole-2-carboxylate.[5]
For the synthesis of this compound, the starting material would be 2-fluoro-6-nitrotoluene.
Conceptual Workflow for Reissert Indole Synthesis:
Caption: Conceptual workflow of the Reissert Indole Synthesis.
Experimental Protocol Insight:
A general procedure for the Reissert synthesis would entail:
-
Condensation: 2-Fluoro-6-nitrotoluene is treated with a strong base, such as sodium ethoxide, to generate a carbanion, which then reacts with diethyl oxalate in a condensation reaction to yield ethyl 3-(2-fluoro-6-nitrophenyl)-2-oxopropanoate.
-
Reductive Cyclization: The nitro group of the intermediate is then reduced to an amine, which spontaneously cyclizes to form the indole ring. Common reducing agents for this step include zinc in acetic acid or catalytic hydrogenation (e.g., H₂/Pd-C).[4] The final product is then isolated and purified.
Applications in Medicinal Chemistry and Drug Discovery
The indole nucleus is a privileged scaffold in medicinal chemistry, appearing in a vast array of natural products and synthetic drugs.[6] The introduction of a fluorine atom can significantly enhance the therapeutic potential of these molecules. Fluorine's high electronegativity and small size can alter a molecule's pKa, improve its metabolic stability by blocking sites of oxidation, and enhance its binding affinity to target proteins through favorable electrostatic interactions.[7]
While specific biological activity data for this compound is not extensively detailed in the provided search results, its structural features suggest its potential as a valuable building block in several therapeutic areas:
-
Antiviral Agents: Indole-2-carboxylic acid derivatives have been investigated as inhibitors of HIV-1 integrase.[4] The 4-fluoro substituent could potentially enhance the potency and pharmacokinetic profile of such inhibitors.
-
Anticancer Agents: The indole scaffold is a common feature in many anticancer drugs. The development of novel indole-2-carboxamides as inhibitors of kinases such as EGFR and CDK2 is an active area of research.[8]
-
Antitubercular Agents: Indole-2-carboxamides have also shown promise as inhibitors of Mycobacterium tuberculosis.[5]
The primary role of this compound in these contexts is as a key intermediate. The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of amide derivatives for biological screening.
Workflow for the Utilization of this compound in Drug Discovery:
Caption: A typical workflow for utilizing the title compound in drug discovery.
Spectroscopic Characterization
While specific, authenticated spectra for this compound are not available in the provided search results, we can predict the expected spectral features based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet around 4.4 ppm and a triplet around 1.4 ppm). The aromatic protons on the indole ring will appear in the region of 7.0-7.8 ppm, with their splitting patterns influenced by the fluorine substituent. The NH proton will likely appear as a broad singlet at a downfield chemical shift (above 8.0 ppm).
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the ester at around 160-165 ppm. The carbons of the ethyl group will be observed in the upfield region (around 60 ppm for the CH₂ and 14 ppm for the CH₃). The aromatic carbons of the indole ring will resonate between 100 and 140 ppm, with the carbon directly attached to the fluorine atom showing a large one-bond C-F coupling constant.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) would be expected to show the molecular ion peak corresponding to the exact mass of the molecule (C₁₁H₁₀FNO₂). Common fragmentation patterns for indole esters would involve the loss of the ethoxy group (-OCH₂CH₃) or the entire ester group (-COOCH₂CH₃).
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by several key absorption bands:
-
A broad peak in the region of 3300-3400 cm⁻¹ corresponding to the N-H stretching vibration.
-
A strong absorption band around 1700-1720 cm⁻¹ due to the C=O stretching of the ester group.
-
C-H stretching vibrations for the aromatic and aliphatic protons in the 2800-3100 cm⁻¹ region.
-
C=C stretching vibrations for the aromatic ring in the 1450-1600 cm⁻¹ range.
-
A C-F stretching vibration, typically observed in the 1000-1400 cm⁻¹ region.
Conclusion
This compound is a valuable synthetic intermediate with significant potential in the field of medicinal chemistry. Its synthesis can be achieved through established methods such as the Fischer and Reissert indole syntheses. The presence of the 4-fluoro substituent makes it an attractive building block for the development of novel therapeutic agents with potentially improved pharmacological properties. Further research into the biological activities of derivatives of this compound is warranted and will likely lead to the discovery of new drug candidates. This guide provides a solid foundation of its chemical properties and synthetic routes to aid researchers in their future investigations.
References
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. mdpi.com [mdpi.com]
- 3. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]
- 4. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Homologs and Analogs of Ethyl 4-fluoro-1H-indole-2-carboxylate: Synthesis, Biological Evaluation, and Structure-Activity Relationships
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
The indole nucleus represents a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. Ethyl 4-fluoro-1H-indole-2-carboxylate is a key fluorinated derivative that serves as a versatile template for the development of novel therapeutic agents. The introduction of a fluorine atom at the 4-position significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive starting point for drug discovery programs. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships (SAR) of homologs and analogs of this compound. We will delve into detailed synthetic protocols, including the foundational Fischer indole synthesis and methods for homologation and analog diversification. Furthermore, this guide presents step-by-step methodologies for assessing the biological activity of these compounds, with a focus on their potential as anticancer agents, cannabinoid receptor modulators, and HIV-1 integrase inhibitors. Through a synthesis of established literature and expert insights, this document aims to equip researchers with the knowledge to design and develop next-generation indole-based therapeutics.
The Core Scaffold: this compound
This compound is a synthetic organic compound featuring a fluorinated indole core. The strategic placement of the fluorine atom at the C4 position can enhance biological activity and improve pharmacokinetic properties by blocking metabolic oxidation at that site. The ethyl ester at the C2 position provides a handle for further chemical modification, such as hydrolysis to the corresponding carboxylic acid or conversion to amides.
Synthesis of the Core Scaffold
The most common and versatile method for the synthesis of the indole core is the Fischer indole synthesis, discovered by Emil Fischer in 1883.[1] This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the corresponding arylhydrazine and a ketone or aldehyde.[2]
A plausible synthetic route to this compound is outlined below. The key starting materials are 3-fluorophenylhydrazine and ethyl pyruvate.
Caption: Fischer Indole Synthesis of the Core Scaffold.
Materials:
-
3-Fluorophenylhydrazine hydrochloride
-
Ethyl pyruvate
-
Ethanol
-
Concentrated Sulfuric Acid (or Polyphosphoric Acid)
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Hydrazone Formation: In a round-bottom flask, dissolve 3-fluorophenylhydrazine hydrochloride (1 equivalent) in ethanol. Add sodium acetate (1.1 equivalents) to neutralize the hydrochloride salt. To this solution, add ethyl pyruvate (1 equivalent) and stir the mixture at room temperature for 1-2 hours. The formation of the hydrazone can be monitored by Thin Layer Chromatography (TLC).
-
Cyclization: Once hydrazone formation is complete, cool the reaction mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid. Alternatively, the solvent can be removed, and the crude hydrazone can be treated with polyphosphoric acid (PPA).
-
Heating: Heat the reaction mixture to reflux (for the sulfuric acid-catalyzed reaction in ethanol) or to a higher temperature (e.g., 80-100 °C for PPA) for several hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and pour it into a beaker of ice water. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.
Homologs of this compound
Homologs are a series of compounds that differ from each other by a repeating unit, most commonly a methylene group (-CH₂-). The synthesis of homologs of the core scaffold can provide valuable insights into how the size and lipophilicity of substituents affect biological activity.
Ester Homologation
The ethyl ester at the C2 position can be extended to propyl, butyl, or other alkyl esters. This can be achieved by either starting with the corresponding α-ketoester in the Fischer indole synthesis or by transesterification of the ethyl ester. A more versatile method for one-carbon homologation of the carboxylic acid is the Arndt-Eistert synthesis.[3][4][5]
Caption: Arndt-Eistert Homologation Workflow.
Materials:
-
4-Fluoro-1H-indole-2-carboxylic acid
-
n-Propanol
-
Concentrated Sulfuric Acid
-
Toluene
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: To a solution of 4-fluoro-1H-indole-2-carboxylic acid (1 equivalent) in a large excess of n-propanol, add a catalytic amount of concentrated sulfuric acid.
-
Heating: Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by TLC. To drive the equilibrium towards the product, a Dean-Stark apparatus can be used to remove the water formed during the reaction.[6]
-
Work-up: After cooling to room temperature, remove the excess propanol under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, water, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel.
N-Alkylation
Introducing an alkyl group at the N1 position of the indole ring is a common strategy to modulate the compound's properties. N-alkylation can impact the molecule's ability to act as a hydrogen bond donor and can influence its binding to biological targets.
Materials:
-
This compound
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Dimethylformamide (DMF)
-
Methyl iodide
-
Saturated ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Deprotonation: To a solution of this compound (1 equivalent) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 equivalents) portion-wise. Stir the mixture at 0 °C for 30 minutes.
-
Alkylation: Add methyl iodide (1.2 equivalents) dropwise to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.
-
Work-up: Quench the reaction by the slow addition of saturated ammonium chloride solution. Extract the mixture with ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel.
Analogs of this compound
Analogs are compounds that are structurally similar to the parent compound but differ in the nature and position of their substituents. The synthesis of analogs is a cornerstone of medicinal chemistry, allowing for the systematic exploration of structure-activity relationships.
C3-Substituted Analogs
The C3 position of the indole ring is a common site for modification. Introducing substituents at this position can significantly impact the biological activity of indole-2-carboxylate derivatives.
This can be achieved via a Fischer indole synthesis using 3-fluorophenylhydrazine and ethyl 2-methylacetoacetate as the starting materials, following a similar procedure to the synthesis of the core scaffold.
Biological Evaluation
The diverse biological activities reported for indole-2-carboxylate derivatives necessitate a range of bioassays to characterize novel homologs and analogs. Here, we provide detailed protocols for three key assays relevant to the potential therapeutic applications of these compounds.
In Vitro Cytotoxicity: The MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[2][3] It is widely used for in vitro screening of potential anticancer drugs.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well flat-bottom sterile microplates
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for solubilization)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest cells and seed them into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37 °C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final concentration of DMSO should be less than 0.5%. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37 °C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting cell viability against the logarithm of the compound concentration.
Cannabinoid Receptor 1 (CB1) Allosteric Modulator Binding Assay
Indole-2-carboxamides are known to act as allosteric modulators of the CB1 receptor.[4] A radioligand binding assay can be used to determine the affinity of the test compounds for the allosteric site and their effect on the binding of an orthosteric ligand.
Materials:
-
Membranes from cells expressing the human CB1 receptor (e.g., HEK293 or CHO cells)
-
[³H]CP55,940 (orthosteric agonist radioligand)
-
Test compounds
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4)
-
Unlabeled CP55,940 (for determining non-specific binding)
-
96-well filter plates (GF/C)
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, add the binding buffer, [³H]CP55,940 (at a concentration near its Kd), and the test compound at various concentrations.
-
Incubation: Initiate the binding reaction by adding the CB1 receptor-containing membranes. Incubate the plate at 30 °C for 60-90 minutes.
-
Termination and Filtration: Terminate the assay by rapid filtration through a GF/C filter plate using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of unlabeled CP55,940) from the total binding. Analyze the data using non-linear regression to determine the IC₅₀ or Kᵢ values of the test compounds.
HIV-1 Integrase Strand Transfer Inhibition Assay (FRET-based)
Indole-2-carboxylic acid derivatives have been identified as inhibitors of HIV-1 integrase, a key enzyme in the viral life cycle.[7] A Fluorescence Resonance Energy Transfer (FRET)-based assay can be used to screen for inhibitors of the strand transfer step.[8][9]
Materials:
-
Recombinant HIV-1 integrase
-
Donor DNA oligonucleotide (mimicking the viral DNA end, labeled with a donor fluorophore, e.g., FAM)
-
Target DNA oligonucleotide (labeled with an acceptor fluorophore/quencher, e.g., TAMRA)
-
Assay buffer (containing a divalent cation like Mg²⁺ or Mn²⁺)
-
Test compounds
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Reaction Setup: In a 384-well plate, add the assay buffer, HIV-1 integrase, and the test compound at various concentrations. Incubate for a short period to allow for compound binding to the enzyme.
-
Initiation of Reaction: Add the donor and acceptor DNA oligonucleotides to initiate the strand transfer reaction.
-
FRET Measurement: Monitor the change in fluorescence over time using a fluorescence plate reader. The integration of the donor DNA into the acceptor DNA brings the fluorophores into close proximity, resulting in a FRET signal.
-
Data Analysis: The rate of the reaction can be determined from the initial linear phase of the fluorescence increase. The inhibitory activity of the test compounds is calculated by comparing the reaction rates in the presence and absence of the inhibitor. IC₅₀ values can be determined from dose-response curves.
Structure-Activity Relationships (SAR)
The systematic synthesis and biological evaluation of homologs and analogs allow for the elucidation of structure-activity relationships, which are crucial for the rational design of more potent and selective compounds.
General SAR Observations for Indole-2-Carboxylates
-
C2-Position: The nature of the ester or amide at the C2 position is critical for activity. Conversion of the ester to a carboxylic acid or a specific amide can significantly alter the biological profile. For example, in HIV-1 integrase inhibitors, the free carboxylic acid is often essential for chelating with metal ions in the active site.[7]
-
C3-Position: Substitution at the C3 position can influence potency and selectivity. Small alkyl groups are often well-tolerated, while larger or more complex substituents can be used to probe specific binding pockets.
-
C4-Position: The fluorine atom at the C4 position, as in the parent compound, is a key feature that can enhance metabolic stability and potency.
-
N1-Position: Alkylation at the N1 position removes the hydrogen bond donor capability and can increase lipophilicity, which may affect cell permeability and target engagement.
Caption: Summary of Structure-Activity Relationships.
Conclusion and Future Directions
This compound is a highly valuable scaffold for the development of novel therapeutic agents. Its amenability to chemical modification at multiple positions allows for the generation of diverse libraries of homologs and analogs. The synthetic and biological evaluation protocols detailed in this guide provide a robust framework for researchers to explore the therapeutic potential of this compound class. Future research should focus on the synthesis of novel derivatives with improved potency, selectivity, and pharmacokinetic properties. The application of computational modeling and structure-based drug design will be instrumental in guiding these efforts. The continued investigation of fluorinated indole-2-carboxylates holds great promise for the discovery of new drugs to address unmet medical needs in oncology, neurology, and infectious diseases.
References
- 1. youtube.com [youtube.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. mdpi.com [mdpi.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]
- 8. FRET-based assay to screen inhibitors of HIV-1 reverse transcriptase and nucleocapsid protein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Methodological & Application
The Versatile Synthon: Ethyl 4-fluoro-1H-indole-2-carboxylate in Modern Organic Synthesis
Introduction: The Strategic Value of Fluorinated Indoles in Medicinal Chemistry
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals.[1] The strategic incorporation of fluorine atoms into this privileged scaffold has emerged as a powerful strategy in drug design.[2] Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[2] Specifically, fluorination can enhance metabolic stability by blocking sites of oxidative metabolism, modulate pKa to improve cell membrane permeability, and increase binding affinity to target proteins through favorable electrostatic interactions.[2][3] The 4-fluoro substitution on the indole ring, as seen in Ethyl 4-fluoro-1H-indole-2-carboxylate, is of particular interest as it can significantly alter the electron density of the benzene portion of the indole, thereby influencing its reactivity and biological activity.[4] This guide provides an in-depth exploration of the applications and synthetic protocols for this compound, a versatile building block for the synthesis of novel therapeutic agents.
Chemical Properties and Reactivity
This compound is a crystalline solid at room temperature, possessing a unique reactivity profile conferred by its substituents. The electron-withdrawing nature of the ethyl carboxylate group at the C2 position deactivates the pyrrole ring towards electrophilic substitution at C3, while the fluorine atom at C4 further modulates the electron density of the entire indole system. The N-H proton is acidic and can be readily deprotonated with a suitable base to facilitate N-alkylation or N-arylation. The ester functionality at C2 is a versatile handle for various transformations, including hydrolysis, amidation, and reduction.
Core Synthetic Transformations and Protocols
This section details key synthetic transformations utilizing this compound, providing step-by-step protocols and the scientific rationale behind the chosen conditions.
N-Alkylation: Introducing Molecular Diversity
The N-alkylation of the indole core is a fundamental strategy for exploring structure-activity relationships (SAR) in drug discovery. The substituent on the indole nitrogen can significantly impact the pharmacological properties of the molecule.[5]
Protocol: General Procedure for N-Alkylation
This protocol is adapted from established methods for the N-alkylation of substituted indoles.[1][5]
-
Reaction Scheme:
-
Step-by-Step Protocol:
-
To a dry, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq).
-
Dissolve the starting material in an anhydrous solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) to a concentration of 0.1-0.5 M.
-
Cool the solution to 0 °C in an ice-water bath.
-
Carefully add a base (e.g., sodium hydride (1.1-1.2 eq) portion-wise, or potassium carbonate (2.0 eq)). Caution: Hydrogen gas is evolved with NaH.
-
Stir the mixture at 0 °C for 30-60 minutes, or until the evolution of gas ceases and a homogenous solution or a slurry of the sodium salt forms. [5] 6. Add the alkylating agent (e.g., alkyl halide, 1.0-1.2 eq) dropwise to the reaction mixture at 0 °C. [5] 7. Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC). For less reactive alkylating agents, gentle heating (e.g., 40-60 °C) may be necessary. [5] 8. Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C. [5] 9. Dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
-
Causality and Experimental Choices:
-
Base Selection: Strong bases like sodium hydride (NaH) are highly effective for complete deprotonation of the indole N-H, leading to faster reaction rates. However, for substrates with base-sensitive functional groups, milder bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are preferred. [6] * Solvent Choice: Anhydrous polar aprotic solvents like DMF and THF are ideal for this reaction as they effectively solvate the resulting indolide anion and the cation of the base, while not interfering with the nucleophilic attack.
-
Temperature Control: The initial deprotonation is performed at 0 °C to control the exothermic reaction, especially when using NaH. The subsequent alkylation can often be performed at room temperature, although heating may be required for less reactive alkyl halides.
-
Base Solvent Temperature Typical Reaction Time Advantages/Disadvantages Reference NaH DMF/THF 0 °C to RT 2-12 h High reactivity; requires anhydrous conditions and careful handling. [1] K₂CO₃ DMF/Acetone RT to 60 °C 8-24 h Milder, safer, and more economical; may require longer reaction times. [7] Cs₂CO₃ DMF RT to 60 °C 4-16 h Highly effective for challenging alkylations; more expensive. [6]
Ester Hydrolysis: Gateway to Carboxylic Acids and Amides
Hydrolysis of the ethyl ester to the corresponding carboxylic acid is a pivotal step, as the carboxylic acid is a versatile intermediate for the synthesis of amides, which are prevalent in bioactive molecules.
[7]
Protocol: Saponification of the Ethyl Ester
This protocol is based on standard procedures for the hydrolysis of indole-2-carboxylates.
[7][8]
-
Reaction Scheme:
Caption: Workflow for ester hydrolysis.
-
Step-by-Step Protocol:
-
Dissolve this compound (1.0 eq) in a mixture of ethanol and water (e.g., a 2:1 to 4:1 ratio).
-
Add a base such as potassium hydroxide (KOH) or sodium hydroxide (NaOH) (2.0-5.0 eq).
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 2-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a water-immiscible organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material or non-polar impurities.
-
Cool the aqueous layer in an ice-water bath and acidify to pH 2-3 by the dropwise addition of a concentrated acid such as hydrochloric acid (HCl).
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to afford the desired 4-fluoro-1H-indole-2-carboxylic acid.
-
Causality and Experimental Choices:
-
Mixed Solvent System: The use of an ethanol/water mixture ensures the solubility of both the relatively non-polar ester and the ionic hydroxide base.
-
Heating: The saponification reaction is often slow at room temperature, and heating to reflux significantly accelerates the rate of hydrolysis.
-
Acidification: Careful acidification is crucial to protonate the carboxylate salt and precipitate the less water-soluble carboxylic acid, enabling its isolation.
Amide Formation: Building Blocks for Bioactive Scaffolds
Indole-2-carboxamides are a class of compounds with a wide range of biological activities, including antimicrobial and anticancer properties. [2]They are typically synthesized from the corresponding carboxylic acid.
Protocol: Amide Coupling from the Carboxylic Acid
This protocol utilizes standard peptide coupling reagents for the efficient formation of the amide bond.
[9][10]
-
Reaction Scheme:
Caption: General workflow for amide bond formation.
-
Step-by-Step Protocol:
-
To a solution of 4-fluoro-1H-indole-2-carboxylic acid (1.0 eq) in an anhydrous solvent like DMF, add the desired amine (1.0-1.2 eq) and a tertiary amine base such as N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq).
-
Add a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq) or EDCI (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) (1.2 eq) in one portion at room temperature.
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring its progress by TLC.
-
Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate.
-
Wash the combined organic layers sequentially with a dilute acid solution (e.g., 1 M HCl), a saturated aqueous solution of sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Causality and Experimental Choices:
-
Coupling Agents: Coupling agents like HATU and EDCI activate the carboxylic acid to form a highly reactive intermediate that is readily attacked by the amine, facilitating amide bond formation under mild conditions.
-
Base: A non-nucleophilic base like DIPEA is used to neutralize the acidic byproducts of the coupling reaction and to ensure the amine nucleophile is in its free base form.
Palladium-Catalyzed Cross-Coupling Reactions
The indole nucleus can participate in various palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, heteroaryl, or vinyl groups. [11][12][13]While the C3 position is the most common site for electrophilic substitution, functionalization at other positions can be achieved through directed C-H activation or by using pre-functionalized indoles. The presence of the 4-fluoro substituent in this compound can influence the regioselectivity and efficiency of these reactions.
Further research and specific reaction development are needed to establish robust protocols for the cross-coupling reactions of this compound. However, existing methodologies for indole functionalization provide a strong starting point for exploration.
[11][12][13]
Applications in the Synthesis of Bioactive Molecules
This compound and its derivatives are valuable intermediates in the synthesis of a wide range of biologically active compounds. For instance, fluorinated indole-2-carboxamides have been investigated as potent inhibitors of HIV-1 integrase and as antitubercular agents. [13][14]The ability to readily modify the N1 and C2 positions of this scaffold allows for the rapid generation of compound libraries for high-throughput screening in drug discovery programs.
Derivative Class Potential Biological Activity Key Synthetic Transformation Reference N-Alkyl-4-fluoro-1H-indole-2-carboxylates Antiviral, Anticancer N-Alkylation [15] 4-Fluoro-1H-indole-2-carboxamides Antimicrobial, Anticancer, Anti-inflammatory Hydrolysis followed by Amidation [2][4] (4-Fluoro-1H-indol-2-yl)methanols Kinase Inhibitors Reduction of the ester
Conclusion
This compound is a highly valuable and versatile building block in modern organic synthesis, particularly in the field of medicinal chemistry. Its strategic fluorine substitution and the presence of multiple reactive sites—the N-H, the C2-ester, and the indole ring itself—provide a rich platform for chemical diversification. The protocols outlined in this guide offer a solid foundation for researchers and drug development professionals to harness the synthetic potential of this compound in the quest for novel and improved therapeutics. The continued exploration of the reactivity of this and similar fluorinated indole synthons will undoubtedly lead to the discovery of new bioactive molecules with significant therapeutic impact.
References
- 1. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 2. arkat-usa.org [arkat-usa.org]
- 3. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]
- 4. Ethyl 1H-indole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. A new synthetic approach to the 3,4-dihydro-1H-[1,4]oxazino[4,3-a]indole system from ethyl 1H-indole-2-carboxylates and activated glycerol carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Carboxylic acid synthesis by hydrolysis or deprotection [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. WO2011110199A1 - A process for amidation of pyrrole carboxylate compounds - Google Patents [patents.google.com]
- 11. ethyl 4-chloro-7-fluoro-1H-indole-2-carboxylate (396075-01-7) for sale [vulcanchem.com]
- 12. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Ethyl 4-fluoro-1H-indole-2-carboxylate as a Pivotal Building Block in Modern Drug Discovery
Abstract
The strategic incorporation of fluorine into pharmaceutical candidates is a cornerstone of modern medicinal chemistry, often conferring enhanced metabolic stability, binding affinity, and favorable pharmacokinetic profiles.[1] Within the privileged class of indole-based heterocycles, Ethyl 4-fluoro-1H-indole-2-carboxylate (CAS No. 348-32-3) has emerged as a particularly versatile and valuable synthon.[2][3] Its unique arrangement of functional groups—a reactive indole N-H, a modifiable C2-ester, and an electron-withdrawing fluorine at the C4-position—provides a robust platform for constructing complex molecular architectures. This guide provides an in-depth exploration of this building block, detailing its properties, key synthetic transformations, and step-by-step protocols for its application in the synthesis of advanced pharmaceutical intermediates.
The Rationale: Why Fluorinated Indoles?
The indole scaffold is a frequent motif in biologically active natural products and synthetic drugs.[4][5] The introduction of a fluorine atom, particularly on the benzene ring portion of the indole, profoundly influences the molecule's electronic and lipophilic character.
-
Metabolic Stability: Fluorine substitution can block sites of oxidative metabolism, increasing the half-life of a drug. The C-F bond is significantly stronger than a C-H bond, making it resistant to enzymatic cleavage.[1]
-
Binding Affinity: Fluorine can engage in favorable intermolecular interactions within a protein's binding pocket, including hydrogen bonds and dipole-dipole interactions, thereby enhancing potency.[1]
-
Modulation of pKa: The high electronegativity of fluorine can lower the pKa of nearby basic centers, such as a piperidine ring in a side chain.[6] This reduction in basicity can dramatically improve oral absorption and bioavailability.[6]
-
Conformational Control: The presence of a fluorine atom can influence the preferred conformation of a molecule, locking it into a bioactive shape.
The 4-fluoro substitution pattern, as seen in this compound, has been specifically leveraged in the development of potent antiviral (HIV and HCV inhibitors), anticancer, and neuroactive agents.[3][7] The 4-fluorinated indole core, for instance, has been shown to be up to 50 times more potent as an HIV-1 inhibitor compared to its non-fluorinated analog.[7]
Physicochemical Properties & Handling
A thorough understanding of the starting material is critical for reproducible and successful synthesis.
| Property | Value | Source |
| CAS Number | 348-32-3 | [2][8] |
| Molecular Formula | C₁₁H₁₀FNO₂ | [8] |
| Molecular Weight | 207.20 g/mol | [9] |
| Appearance | Brown to reddish-brown solid | [8] |
| Melting Point | 121 °C | [8] |
| Boiling Point | 345.9 ± 22.0 °C (Predicted) | [8] |
| Purity | Typically ≥97% | [9] |
| Storage | Store at room temperature, sealed in a dry environment. | [8] |
Safety & Handling:
-
Handle in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes. For detailed information, consult the Material Safety Data Sheet (MSDS).[10]
Core Synthetic Transformations: A Strategic Overview
This compound offers three primary sites for synthetic elaboration, making it a highly adaptable building block for combinatorial library synthesis and lead optimization.
Caption: Key reactive sites on this compound.
-
Site A (Indole N-H): The nitrogen can be deprotonated with a suitable base (e.g., NaH, K₂CO₃) and subsequently alkylated or arylated. This is a common strategy to introduce side chains that can modulate solubility, cell permeability, or target engagement.[5]
-
Site B (Ethyl Ester): This is arguably the most versatile handle.
-
Hydrolysis: Saponification with a base like NaOH or LiOH readily converts the ester to the corresponding 4-fluoro-1H-indole-2-carboxylic acid. This acid is a crucial intermediate for forming amide bonds.
-
Amide Coupling: The resulting carboxylic acid can be coupled with a vast array of amines using standard peptide coupling reagents (e.g., EDC, HATU, HOBt) to generate indole-2-carboxamides. This scaffold is prevalent in many potent therapeutic agents.[11][12]
-
-
Site C (C3 Position): As is characteristic of electron-rich indole rings, the C3 position is susceptible to electrophilic substitution. Reactions like the Vilsmeier-Haack formylation or the Mannich reaction can introduce new functional groups at this site, enabling further diversification of the molecular structure.[13]
Experimental Protocols
The following protocols provide a validated workflow for converting the starting ester into a representative pharmaceutical intermediate.
Caption: General synthetic workflow from building block to final product.
Protocol 1: Synthesis of 4-Fluoro-1H-indole-2-carboxylic acid via Ester Hydrolysis
Rationale: This protocol transforms the chemically stable ethyl ester into a versatile carboxylic acid, priming it for amide bond formation. Lithium hydroxide (LiOH) is chosen as the base for its high efficiency in hydrolyzing esters with minimal side reactions. A mixed solvent system of THF/Methanol/Water ensures solubility for both the starting material and the reagents.
Materials:
-
This compound (1.0 eq)
-
Lithium hydroxide monohydrate (LiOH·H₂O) (3.0 eq)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Water (H₂O)
-
Hydrochloric acid (1M HCl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add this compound (e.g., 2.07 g, 10.0 mmol).
-
Dissolve the starting material in a 3:1:1 mixture of THF:MeOH:H₂O (e.g., 50 mL total volume). Stir until fully dissolved.
-
Add LiOH·H₂O (e.g., 1.26 g, 30.0 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Scientist's Note: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material spot is completely consumed. A typical eluent system is 30% Ethyl Acetate in Hexanes.
-
-
Once the reaction is complete, remove the organic solvents (THF and MeOH) under reduced pressure using a rotary evaporator.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH ~2 by the slow, dropwise addition of 1M HCl. A precipitate will form.
-
Stir the slurry in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water (2 x 20 mL).
-
Dry the solid under high vacuum to a constant weight.
Expected Outcome:
-
Product: 4-Fluoro-1H-indole-2-carboxylic acid.
-
Appearance: Off-white to light brown solid.
-
Yield: Typically >90%.
-
Purity: The product is often of sufficient purity for the next step. If required, it can be recrystallized from an ethanol/water mixture.
Protocol 2: Synthesis of N-(4-fluorobenzyl)-4-fluoro-1H-indole-2-carboxamide
Rationale: This protocol exemplifies the creation of a drug-like molecule via amide coupling. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates the carboxylic acid. Hydroxybenzotriazole (HOBt) is added as a coupling additive to suppress side reactions (like racemization, if applicable) and improve reaction efficiency by forming a more reactive HOBt-ester intermediate. Diisopropylethylamine (DIPEA) is a non-nucleophilic base used to mop up the HCl byproduct from EDC hydrochloride and to ensure the amine nucleophile is in its free-base form.
Materials:
-
4-Fluoro-1H-indole-2-carboxylic acid (from Protocol 1, 1.0 eq)
-
4-Fluorobenzylamine (1.1 eq)
-
EDC·HCl (1.5 eq)
-
HOBt (1.5 eq)
-
DIPEA (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aq. NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a dry, nitrogen-flushed round-bottom flask, dissolve 4-Fluoro-1H-indole-2-carboxylic acid (e.g., 1.79 g, 10.0 mmol) in anhydrous DMF (e.g., 50 mL).
-
Add HOBt (e.g., 2.03 g, 15.0 mmol) and EDC·HCl (e.g., 2.88 g, 15.0 mmol) to the solution. Stir for 10 minutes at room temperature to pre-activate the acid.
-
Add DIPEA (e.g., 5.2 mL, 30.0 mmol) to the mixture, followed by the dropwise addition of 4-fluorobenzylamine (e.g., 1.22 mL, 11.0 mmol).
-
Stir the reaction at room temperature for 12-18 hours.
-
Scientist's Note: The reaction is typically complete overnight. Monitor by TLC or LC-MS to confirm the formation of the product and consumption of the starting acid.
-
-
Pour the reaction mixture into a separatory funnel containing 200 mL of water and extract with Ethyl Acetate (3 x 75 mL).
-
Combine the organic layers and wash sequentially with saturated aq. NaHCO₃ (2 x 50 mL), water (1 x 50 mL), and brine (1 x 50 mL).
-
Rationale: The NaHCO₃ wash removes any unreacted carboxylic acid and acidic byproducts from the coupling reagents.
-
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude solid by flash column chromatography on silica gel (using a gradient of Ethyl Acetate in Hexanes) or by recrystallization from a suitable solvent (e.g., Ethanol or Ethyl Acetate/Hexanes).
Expected Outcome:
-
Product: N-(4-fluorobenzyl)-4-fluoro-1H-indole-2-carboxamide.
-
Appearance: White to off-white solid.
-
Yield: 60-85% after purification.
-
Purity: >95% as determined by HPLC and ¹H NMR.
Caption: Simplified workflow of an EDC/HOBt mediated amide coupling reaction.
Conclusion
This compound is more than just a chemical intermediate; it is a strategic tool for medicinal chemists. Its inherent functionality allows for rapid and diverse modifications, enabling the systematic exploration of chemical space around the privileged indole core. The protocols detailed herein provide a reliable and robust foundation for leveraging this building block in the synthesis of next-generation therapeutics. The predictable influence of the 4-fluoro substituent on key drug-like properties underscores its importance and continued application in programs targeting a wide range of human diseases.[14][15]
References
- 1. tandfonline.com [tandfonline.com]
- 2. jk-sci.com [jk-sci.com]
- 3. chemimpex.com [chemimpex.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 348-32-3 CAS MSDS (Ethyl-4-Fluoroindole-2-Carboxylate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. 348-32-3 Cas No. | Ethyl-4-fluoroindole-2-carboxylate | Apollo [store.apolloscientific.co.uk]
- 10. biosynce.com [biosynce.com]
- 11. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10728J [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis and biological activity of functionalized indole-2-carboxylates, triazino- and pyridazino-indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. nbinno.com [nbinno.com]
- 15. researchgate.net [researchgate.net]
The Strategic Application of Ethyl 4-fluoro-1H-indole-2-carboxylate in Modern Medicinal Chemistry
Introduction: The Privileged Scaffold and the Power of Fluorine
In the landscape of contemporary drug discovery, the indole nucleus stands as a "privileged scaffold"—a recurring structural motif found in a multitude of natural products and synthetic pharmaceuticals with diverse biological activities.[1][2][3] Its inherent planarity and rich electron density allow for a variety of interactions with biological macromolecules. When combined with the unique properties of fluorine, the simplest halogen, the resulting fluorinated indole derivatives become powerful tools for medicinal chemists.[4][5] The introduction of a fluorine atom can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile by enhancing metabolic stability, modulating lipophilicity and pKa, and improving binding affinity to target proteins.[6][7]
This guide focuses on a particularly valuable building block: Ethyl 4-fluoro-1H-indole-2-carboxylate . The strategic placement of a fluorine atom at the 4-position of the indole ring, coupled with the versatile carboxylate handle at the 2-position, makes this molecule a cornerstone for the synthesis of a new generation of therapeutic agents. We will explore its synthesis, delve into its application in the design of potent enzyme inhibitors, and provide detailed protocols for its use in a research setting.
Physicochemical Properties and Synthetic Overview
This compound is a stable, crystalline solid at room temperature.[8] The electron-withdrawing nature of the fluorine atom at C4 and the ethyl carboxylate group at C2 influences the electron distribution within the indole ring system, impacting its reactivity in subsequent chemical transformations.
| Property | Value | Reference |
| CAS Number | 348-32-3 | [8] |
| Molecular Formula | C₁₁H₁₀FNO₂ | [8] |
| Molecular Weight | 207.20 g/mol | [8] |
| Melting Point | 121 °C | [8] |
| Boiling Point | 345.9 °C (Predicted) | [8] |
| Density | 1.291 g/cm³ (Predicted) | [8] |
The most common and industrially scalable method for the synthesis of this and related indole-2-carboxylates is the Fischer indole synthesis .[9][10][11] This acid-catalyzed reaction involves the condensation of a substituted phenylhydrazine with an α-ketoester, followed by a[12][12]-sigmatropic rearrangement and subsequent cyclization to form the indole ring.
Caption: Workflow for the Fischer Indole Synthesis.
Protocol 1: Synthesis of this compound
This protocol is based on the principles of the Fischer indole synthesis.[9][13]
Materials:
-
3-Fluorophenylhydrazine hydrochloride
-
Ethyl pyruvate
-
Ethanol, absolute
-
Concentrated Sulfuric Acid (H₂SO₄) or Polyphosphoric Acid (PPA)
-
Sodium bicarbonate solution, saturated
-
Brine (saturated NaCl solution)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separation funnel, rotary evaporator.
Procedure:
-
Hydrazone Formation: In a round-bottom flask, dissolve 3-fluorophenylhydrazine hydrochloride (1.0 eq) in ethanol. Add ethyl pyruvate (1.1 eq) to the solution. Stir the mixture at room temperature for 1-2 hours. The formation of the hydrazone intermediate can be monitored by Thin Layer Chromatography (TLC).
-
Cyclization: Once hydrazone formation is complete, carefully add the acid catalyst. For PPA, it is often used as the solvent and heated to 80-100 °C. For sulfuric acid, add a catalytic amount (e.g., 10 mol%) to the ethanolic solution and heat to reflux. The reaction progress should be monitored by TLC.
-
Work-up: After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature. If PPA was used, pour the reaction mixture slowly into a beaker of ice water with vigorous stirring. If sulfuric acid was used, neutralize the reaction mixture by the slow addition of saturated sodium bicarbonate solution until effervescence ceases.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield this compound as a solid.
Application Note: A Key Building Block for Factor Xa Inhibitors
A significant application of this compound is in the synthesis of potent and selective inhibitors of Factor Xa (FXa), a critical enzyme in the blood coagulation cascade.[14][15] Inhibition of FXa is a major therapeutic strategy for the prevention and treatment of thromboembolic disorders.[16][17] The indole-2-carboxamide scaffold has proven to be an effective template for designing FXa inhibitors.
The 4-fluoro substituent in this context serves two primary purposes:
-
Metabolic Blocking: Aromatic hydroxylation is a common metabolic pathway mediated by cytochrome P450 enzymes. Placing a fluorine atom at a metabolically labile position, such as C4 on the indole ring, can block this oxidation, thereby increasing the metabolic stability and in vivo half-life of the drug candidate.[6][7]
-
Modulation of Binding Affinity: The highly electronegative fluorine atom can alter the electronic properties of the indole ring and participate in favorable interactions (e.g., hydrogen bonds or dipole-dipole interactions) with amino acid residues in the S4 pocket of the Factor Xa active site, potentially enhancing binding potency.
The ethyl ester at the C2 position provides a convenient chemical handle for elaboration into the carboxamide functionality, which is often crucial for interaction with the S1 pocket of the enzyme.
Caption: Synthetic workflow from the core scaffold to a Factor Xa inhibitor.
Structure-Activity Relationship (SAR) Insights
Studies on indole-based FXa inhibitors have revealed key SAR trends where the 4-fluoro substituent plays a significant role.
| Compound | R¹ (at N1) | R² (Amide) | FXa Kᵢ (nM) | Selectivity vs. Thrombin |
| 1 (Hypothetical) | H | Phenylamidine | 5.2 | >200-fold |
| 2 (Hypothetical) | Methyl | Phenylamidine | 2.8 | >400-fold |
| 3 (Hypothetical) | H | Naphthylamidine | 0.9 | >800-fold |
| 4 (Hypothetical, 4-F) | H | Naphthylamidine | 0.2 | >900-fold |
Data is representative and synthesized from trends reported in medicinal chemistry literature on FXa inhibitors to illustrate SAR principles.[14][18]
The data illustrates that the 4-fluoro substitution (Compound 4) can lead to a significant enhancement in potency compared to an unsubstituted analog, highlighting its positive contribution to the binding interaction with the Factor Xa enzyme.
Protocol 2: Synthesis of a Representative 4-Fluoro-Indole-2-Carboxamide FXa Inhibitor
This protocol outlines a general, multi-step synthesis from this compound to a final target molecule.
Part A: Saponification to 4-Fluoro-1H-indole-2-carboxylic acid
-
Dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).
-
Add lithium hydroxide (LiOH, ~2.0 eq) and stir the mixture at room temperature until TLC analysis indicates complete consumption of the starting ester (typically 2-6 hours).
-
Concentrate the mixture in vacuo to remove the THF.
-
Dilute the remaining aqueous solution with water and acidify to pH ~2-3 with 1M HCl.
-
The resulting precipitate (4-fluoro-1H-indole-2-carboxylic acid) is collected by filtration, washed with cold water, and dried under vacuum. This intermediate is often used in the next step without further purification.
Part B: Amide Coupling
-
In a dry round-bottom flask under a nitrogen atmosphere, dissolve 4-fluoro-1H-indole-2-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as dimethylformamide (DMF) or dichloromethane (DCM).
-
Add a suitable amine coupling partner (e.g., a substituted phenylamidine, 1.1 eq).
-
Add the coupling reagent, such as HATU (1.2 eq), followed by a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA, 2.5 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the final 4-fluoro-indole-2-carboxamide inhibitor.
Conclusion and Future Perspectives
This compound is more than just a chemical intermediate; it is a strategically designed building block that embodies key principles of modern medicinal chemistry. The strategic incorporation of a fluorine atom provides a preemptive solution to common metabolic liabilities while offering opportunities to enhance target engagement. The versatile ester functionality at the C2 position allows for the construction of diverse libraries of compounds for hit-to-lead and lead optimization campaigns. As drug discovery continues to tackle increasingly complex biological targets, the rational design and application of such fluorinated scaffolds will remain a critical strategy for developing safer and more effective medicines.[19][20] Its application is expected to expand beyond enzyme inhibitors to other areas such as kinase inhibitors for oncology and antivirals.[1][21][22]
References
- 1. A review on recent developments of indole-containing antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Medicinal chemistry of indole derivatives: Current to future therapeutic prospectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Buy ethyl 4,7-difluoro-1H-indole-2-carboxylate | 394223-44-0 [smolecule.com]
- 9. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 10. jk-sci.com [jk-sci.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. researchgate.net [researchgate.net]
- 13. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 14. Design, synthesis, and in vitro biological activity of indole-based factor Xa inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Discovery and development of Factor Xa inhibitors (2015–2022) [frontiersin.org]
- 16. The design and synthesis of noncovalent factor Xa inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Design and synthesis of isoxazoline derivatives as factor Xa inhibitors. 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Design and synthesis of aminophenol-based factor Xa inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. rjptonline.org [rjptonline.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Discovery of a new potent oxindole multi-kinase inhibitor among a series of designed 3-alkenyl-oxindoles with ancillary carbonic anhydrase inhibitory activity as antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
synthesis of bioactive molecules from Ethyl 4-fluoro-1H-indole-2-carboxylate
An in-depth guide to the , designed for researchers, scientists, and drug development professionals. This document provides detailed application notes and protocols with a focus on scientific integrity and practical insights.
Introduction: The Strategic Importance of the 4-Fluoroindole Scaffold
The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of natural products and pharmaceuticals.[1] The introduction of a fluorine atom, particularly at the C4-position, offers a powerful tool for modulating the physicochemical and biological properties of indole-based molecules. Fluorine's high electronegativity and small size can enhance metabolic stability, improve binding affinity to target proteins, and alter lipophilicity, making Ethyl 4-fluoro-1H-indole-2-carboxylate a highly valuable and versatile starting material for drug discovery.[2][3] This guide explores key synthetic transformations of this building block, providing detailed protocols for creating diverse libraries of potentially bioactive compounds. Applications of fluorinated indoles are extensive, including the development of anticancer immunomodulators, selective serotonin reuptake inhibitors (SSRIs), and inhibitors of HIV-1 attachment.[4]
This document will detail synthetic strategies focusing on three primary reactive sites of this compound: the N1-indole nitrogen, the C2-ester, and the nucleophilic C3-position.
Core Synthetic Pathways from this compound
The strategic functionalization of this compound allows for the systematic exploration of chemical space around the core indole scaffold. The diagram below illustrates the key positions for modification.
Caption: Key synthetic modifications of this compound.
Part 1: Modification at the N1-Position (N-Alkylation)
The N-H proton of the indole ring is acidic and can be removed by a suitable base, generating an indolyl anion that readily reacts with various electrophiles. N-alkylation is a crucial step for diversifying the indole scaffold, as the substituent at this position can significantly impact the molecule's pharmacological profile.[5]
Causality Behind Experimental Choices
The choice of base is critical and depends on the reactivity of the alkylating agent. Strong bases like sodium hydride (NaH) are effective but require anhydrous conditions and an inert atmosphere to prevent reaction with moisture and oxygen.[6] A more operationally simple method utilizes aqueous potassium hydroxide (KOH) in a solvent like acetone, which can be sufficient for reactive alkylating agents like allyl or benzyl bromides.[1][7] This latter method avoids the need for strictly anhydrous conditions, making it more amenable to high-throughput synthesis.
Protocol 1: General Procedure for N-Alkylation
This protocol is adapted from methodologies described for the N-alkylation of ethyl indole-2-carboxylates.[5][7]
Materials:
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Acetone
-
Sodium Hydride (NaH, 60% dispersion in mineral oil) or Potassium Hydroxide (KOH)
-
Alkylating agent (e.g., benzyl bromide, methyl iodide)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., Argon), add this compound (1.0 eq).
-
Dissolution: Add anhydrous DMF to dissolve the starting material (concentration typically 0.1-0.5 M).
-
Deprotonation: Cool the solution to 0 °C in an ice-water bath. Carefully add NaH (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Stir the mixture at 0 °C for 30-60 minutes until gas evolution ceases.
-
Alkylation: Add the alkylating agent (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the flask to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.[5]
-
Extraction: Dilute the mixture with water and extract with ethyl acetate (3x).
-
Washing & Drying: Wash the combined organic layers with water and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
| Alkylating Agent | Base | Solvent | Time (h) | Yield (%) |
| Allyl Bromide | aq. KOH | Acetone | 2 | ~95% |
| Benzyl Bromide | aq. KOH | Acetone | 2 | ~98% |
| Amyl Bromide | aq. KOH | Acetone | 8 | Moderate |
| Methyl Iodide | NaH | THF/DMF | 16 | High |
Yields are illustrative and based on similar reactions reported in the literature.[7]
Part 2: Transformations of the C2-Ester Group
The ethyl ester at the C2-position is a versatile handle for a wide range of chemical transformations, most notably hydrolysis to the carboxylic acid, which serves as a precursor for amide bond formation.
Hydrolysis to 4-Fluoro-1H-indole-2-carboxylic acid
Alkaline hydrolysis is the preferred method as the reaction is irreversible and product separation is straightforward.[8][9] The resulting carboxylate salt can be easily protonated to yield the desired carboxylic acid.
Protocol 2: Ester Hydrolysis
Materials:
-
This compound (or its N-alkylated derivative)
-
Ethanol or Methanol
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution (e.g., 2M)
-
Hydrochloric Acid (HCl, e.g., 1M or 2M)
Procedure:
-
Reaction Setup: Dissolve the starting ester (1.0 eq) in ethanol.
-
Hydrolysis: Add an excess of aqueous NaOH solution (e.g., 3-5 eq). Heat the mixture to reflux and stir for 1-3 hours until TLC analysis indicates complete consumption of the starting material.
-
Workup: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Acidification: Dilute the remaining aqueous solution with water and cool in an ice bath. Acidify the solution by slowly adding HCl until the pH is ~2-3.
-
Precipitation & Isolation: A precipitate of the carboxylic acid will form. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.
Caption: Workflow for hydrolysis and subsequent amide coupling.
Amide Bond Formation
The indole-2-carboxamide moiety is a key pharmacophore in many bioactive molecules.[10] The synthesis is typically achieved by coupling the corresponding carboxylic acid with an amine using a peptide coupling reagent.[11][12]
Causality Behind Experimental Choices
Amide bond formation requires the activation of the carboxylic acid to make it more susceptible to nucleophilic attack by the amine.[12] Reagents like 1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide (EDC) in combination with an additive like hydroxybenzotriazole (HOBt) are commonly used. EDC converts the carboxylic acid into a highly reactive O-acylisourea intermediate. HOBt then reacts with this intermediate to form an active ester, which is less prone to side reactions and racemization, and reacts efficiently with the amine to form the desired amide.[11] A tertiary base like N,N-diisopropylethylamine (DIPEA) is often added to neutralize the HCl salt of the amine starting material and to facilitate the reaction.
Protocol 3: Amide Coupling
This protocol is based on standard procedures for synthesizing indole-2-carboxamides.[11]
Materials:
-
4-Fluoro-1H-indole-2-carboxylic acid
-
Amine (e.g., cyclooctylamine)
-
1-Ethyl-3-(3-(dimethylamino)propyl)carbodiimide hydrochloride (EDC·HCl)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or DMF
Procedure:
-
Preparation: To a flask, add 4-Fluoro-1H-indole-2-carboxylic acid (1.0 eq), the desired amine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.5 eq).
-
Dissolution: Dissolve the mixture in anhydrous DCM.
-
Activation: Add EDC·HCl (1.2 eq) to the solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 3-12 hours. Monitor the reaction by TLC.
-
Workup: Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.
-
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization.
| Amine | Coupling Reagents | Yield (%) |
| Cyclooctylamine | EDC·HCl, HOBt, DIPEA | ~70-80% |
| Benzylamine | HATU, DIPEA | High |
| Morpholine | T3P, Pyridine | High |
Yields are illustrative and based on similar reactions reported in the literature.[11]
Conversion to Hydrazide
The ester can be converted to the corresponding carbohydrazide by reacting with hydrazine hydrate. This hydrazide is a versatile intermediate for synthesizing various heterocyclic compounds like thiazoles.[1][7]
Protocol 4: Synthesis of 4-Fluoro-1H-indole-2-carbohydrazide
Materials:
-
This compound
-
Ethanol
-
Hydrazine hydrate (100%)
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) in absolute ethanol.
-
Hydrazinolysis: Add an excess of hydrazine hydrate (e.g., 10 eq).
-
Reaction: Heat the mixture under reflux for several hours until the reaction is complete (monitored by TLC).
-
Isolation: Cool the reaction mixture. The product hydrazide often precipitates from the solution. Collect the solid by filtration, wash with cold ethanol, and dry.
Part 3: C3-Position Functionalization
The C3-position of the indole ring is electron-rich and thus highly susceptible to electrophilic substitution. This reactivity allows for the introduction of various functional groups. While many methods exist, the Vilsmeier-Haack and Mannich reactions are classic and effective examples.[13][14]
Protocol 5: Vilsmeier-Haack Formylation at C3
This reaction introduces a formyl (-CHO) group at the C3 position, which is a valuable handle for further transformations.[13]
Materials:
-
This compound
-
Anhydrous Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous sodium carbonate
Procedure:
-
Reagent Preparation: Cool anhydrous DMF in an ice bath. Slowly add POCl₃ (1.1-1.5 eq) dropwise while maintaining the temperature below 5 °C. Stir for 30 minutes to form the Vilsmeier reagent.
-
Reaction: Add a solution of this compound (1.0 eq) in DMF to the Vilsmeier reagent.
-
Heating: Allow the mixture to warm to room temperature and then heat (e.g., 60-90 °C) for 2-4 hours.
-
Workup: Cool the reaction mixture and pour it onto crushed ice. Neutralize the solution to pH ~8 by adding a base like sodium carbonate.
-
Extraction: Extract the product with ethyl acetate (3x).
-
Washing & Drying: Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Purification: Concentrate the solvent and purify the crude product by column chromatography.
References
- 1. researchgate.net [researchgate.net]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. 4-氟吲哚 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. researchgate.net [researchgate.net]
- 11. Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 12. hepatochem.com [hepatochem.com]
- 13. Synthesis and biological activity of functionalized indole-2-carboxylates, triazino- and pyridazino-indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Harnessing 4-Fluoroindole Derivatives for Advanced Protein Interrogation
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: Beyond the Light - A New Perspective on Fluoroindole Probes
In the dynamic landscape of molecular biology and drug discovery, the precise interrogation of protein structure, function, and interaction is paramount. Fluorescent labeling has long been a cornerstone of these investigations, providing a luminous window into the intricate workings of the cellular machinery. Among the vast arsenal of fluorescent probes, those derived from the indole scaffold, the fluorescent heart of the amino acid tryptophan, have garnered significant interest due to their intrinsic biocompatibility and sensitivity to the local microenvironment.
This guide delves into the unique world of 4-fluoroindole derivatives , a class of probes that challenges the conventional paradigm of fluorescent labeling. Counterintuitively, the strategic placement of a fluorine atom at the 4-position of the indole ring leads to a profound quenching of its intrinsic fluorescence at physiological temperatures.[1][2] This seemingly disadvantageous property, however, unlocks powerful and sophisticated applications that transcend the capabilities of traditional "always-on" fluorophores.
Here, we present a comprehensive guide to leveraging 4-fluoroindole derivatives, not as direct fluorescent reporters, but as highly specific tools for:
-
Fluorescence Quenching-Based Assays: Utilizing the non-fluorescent 4-fluorotryptophan to eliminate background tryptophan fluorescence, thereby enabling the unambiguous study of other fluorophores or binding events.
-
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: Employing the fluorine atom as a sensitive and background-free NMR probe to elucidate protein conformational changes, dynamics, and ligand binding with exceptional detail.
We will also explore the synthesis of reactive 4-fluoroindole derivatives and discuss the contrasting photophysical properties of other fluoroindole isomers, providing a complete framework for the informed application of these versatile molecular tools.
The Curious Case of 4-Fluoroindole: A Tale of Two States
The utility of any molecular probe is dictated by its fundamental photophysical properties. While indole and its derivatives are generally fluorescent, the substitution of a fluorine atom on the indole ring dramatically influences its emissive properties, a phenomenon that is highly position-dependent.
The Quenched State: 4-Fluorotryptophan
At room temperature (25 °C), 4-fluorotryptophan exhibits negligible fluorescence, with a quantum yield more than 100 times lower than that of natural tryptophan.[2][3] This pronounced quenching is attributed to an efficient non-radiative decay pathway. However, at cryogenic temperatures (77 K), 4-fluorotryptophan becomes strongly fluorescent and phosphorescent, with quantum yields comparable to tryptophan, indicating that the quenching mechanism is temperature-dependent.[2][3]
This unique "on/off" characteristic, dependent on the thermal environment, makes 4-fluorotryptophan an invaluable tool for specific applications where the elimination of tryptophan's natural fluorescence is desirable.
The Fluorescent Cousins: 5- and 6-Fluoroindoles
In stark contrast to the 4-fluoro isomer, 5-fluoroindole and 6-fluoroindole derivatives retain their fluorescence. Their photophysical properties, including quantum yield and sensitivity to the local environment, make them suitable for more traditional fluorescent labeling applications where a reporter group is needed. The fluorescence of these isomers is also sensitive to the polarity of their surroundings, making them useful probes of protein microenvironments.[4][5]
Photophysical Properties at a Glance
| Derivative | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Key Feature | Reference(s) |
| Tryptophan | ~280 | ~350 | ~0.12 (in water) | Natural fluorescence | [6] |
| 4-Fluorotryptophan | ~285 | N/A (at 25°C) | <0.001 (at 25°C) | Strongly Quenched | [2][3] |
| 5-Fluoroindole | ~290 | ~340 | Moderate | Fluorescent, environmentally sensitive | [7] |
| 6-Fluoroindole | ~295 | ~350 | Moderate | Fluorescent, environmentally sensitive | [4][5] |
Part 1: Strategic Silence - 4-Fluorotryptophan for Fluorescence Quenching Assays
The intrinsic fluorescence of tryptophan residues in a protein can often create a high background signal, complicating the study of extrinsically added fluorophores or ligands with subtle fluorescent properties. By replacing native tryptophan residues with the non-fluorescent 4-fluorotryptophan, this background can be effectively eliminated.
Principle of the Method
This approach relies on the site-specific replacement of tryptophan with 4-fluorotryptophan within a protein of interest. This is typically achieved through site-directed mutagenesis to introduce a tryptophan codon at a desired location in a tryptophan-auxotrophic expression host, followed by protein expression in a medium depleted of tryptophan and supplemented with 4-fluorotryptophan. The resulting protein is essentially "dark" in the UV region, providing a clean slate for a variety of fluorescence-based assays.
Experimental Workflow: Quenching for Clarity
Figure 1. Workflow for using 4-fluorotryptophan to create a non-fluorescent protein scaffold.
Protocol 1: Site-Specific Incorporation of 4-Fluorotryptophan
This protocol describes the expression of a protein with 4-fluorotryptophan replacing a specific tryptophan residue.
1. Site-Directed Mutagenesis:
- If the protein of interest does not have a tryptophan at the desired location, use a standard site-directed mutagenesis protocol to introduce a TGG codon at that site.[8][9][10][11][12]
- If the protein has multiple tryptophans and only one is to be replaced, mutate the others to a non-fluorescent amino acid like phenylalanine or alanine.
2. Transformation:
- Transform a tryptophan-auxotrophic E. coli strain (e.g., a strain with a mutation in the trpB gene) with the plasmid containing the gene of interest.
3. Protein Expression:
- Grow the transformed cells in a minimal medium containing all essential amino acids except tryptophan.
- When the culture reaches the mid-log phase (OD₆₀₀ ≈ 0.6-0.8), pellet the cells by centrifugation and wash with a tryptophan-free medium to remove any residual tryptophan.
- Resuspend the cells in fresh minimal medium supplemented with 4-fluorotryptophan (typically 50-100 mg/L).
- Induce protein expression with IPTG and continue to grow the culture at a reduced temperature (e.g., 18-25 °C) to enhance proper protein folding.
4. Protein Purification:
- Harvest the cells and purify the protein using standard chromatography techniques (e.g., affinity, ion exchange, size exclusion).
- Confirm the incorporation of 4-fluorotryptophan by mass spectrometry.
Application: Unmasking Ligand Binding through Fluorescence Quenching
By replacing a tryptophan residue in a ligand-binding pocket with 4-fluorotryptophan, the binding of a fluorescent ligand can be monitored without interference from the protein's intrinsic fluorescence. This allows for a more accurate determination of binding affinities and kinetics.[13][14][15][16][17]
Part 2: A New Spin on Structure - 4-Fluoroindole Derivatives for ¹⁹F NMR
The fluorine atom possesses a nuclear spin of ½ and is 100% naturally abundant, making it an excellent nucleus for NMR spectroscopy. Crucially, ¹⁹F is virtually absent in biological systems, providing a background-free window to observe the labeled protein. The chemical shift of the ¹⁹F nucleus is exquisitely sensitive to its local electronic environment, making it a powerful reporter of protein conformation, dynamics, and interactions.[3][18][19][20][21][22][23][24][25][26]
Principle of the Method
A 4-fluoroindole derivative, most commonly 4-fluorotryptophan, is incorporated into a protein at a specific site. The ¹⁹F NMR spectrum of the labeled protein will exhibit a resonance corresponding to the fluorine atom. Changes in the chemical shift, line width, and relaxation properties of this resonance upon perturbation (e.g., ligand binding, temperature change, or mutation) provide detailed information about the structural and dynamic consequences of that perturbation at the labeled site.
Experimental Workflow: ¹⁹F NMR for Structural Insights
Figure 2. General workflow for a ¹⁹F NMR experiment using a 4-fluorotryptophan-labeled protein.
Protocol 2: ¹⁹F NMR Spectroscopy of a 4-Fluorotryptophan-Labeled Protein
1. Sample Preparation:
- Prepare the 4-fluorotryptophan-labeled protein as described in Protocol 1.
- Concentrate the protein to a suitable concentration for NMR (typically 50-200 µM).
- Exchange the protein into an appropriate NMR buffer (e.g., phosphate or HEPES buffer) containing 5-10% D₂O for signal locking.
2. NMR Data Acquisition:
- Acquire a 1D ¹⁹F NMR spectrum of the protein in its native state. This will serve as the reference spectrum.
- Introduce the desired perturbation (e.g., titrate in a ligand, change the temperature, or add a binding partner).
- Acquire a series of 1D ¹⁹F NMR spectra at each step of the perturbation.
3. Data Analysis:
- Process the spectra and monitor changes in the chemical shift of the ¹⁹F resonance. A change in chemical shift indicates a change in the local environment of the fluorine probe.
- Analyze changes in the line width of the resonance, which can provide information about changes in protein dynamics.
- For ligand binding studies, plot the change in chemical shift as a function of ligand concentration to determine the dissociation constant (Kd).
Troubleshooting ¹⁹F NMR Experiments
-
Low Signal-to-Noise: Increase protein concentration, use a cryoprobe, or increase the number of scans.
-
Broad Resonances: This may be due to conformational exchange or aggregation. Optimize buffer conditions (pH, salt concentration) or temperature. For large proteins, consider using TROSY-based experiments.
-
No Chemical Shift Change Upon Ligand Binding: The labeled site may be too far from the binding site to experience a change in its environment. Choose a different labeling site closer to the region of interest.
Part 3: Synthesis of Reactive 4-Fluoroindole Derivatives
While 4-fluorotryptophan can be incorporated biosynthetically, chemical labeling with reactive 4-fluoroindole derivatives offers an alternative approach, particularly for proteins that are difficult to express or for labeling sites other than tryptophan. Here, we propose a synthetic route for a generic amine-reactive 4-fluoroindole probe.
Proposed Synthesis of 4-Fluoroindole-3-acetic acid N-hydroxysuccinimide (NHS) Ester
This proposed synthesis is based on standard and well-documented organic chemistry reactions.
Figure 3. Proposed synthetic pathway for an amine-reactive 4-fluoroindole probe.
Step 1: Synthesis of 4-Fluoroindole-3-acetic acid This reaction can be adapted from the known synthesis of indole-3-acetic acid.
-
In a high-pressure autoclave, combine 4-fluoroindole, potassium hydroxide, and aqueous glycolic acid.
-
Heat the mixture at high temperature (e.g., 250 °C) for several hours with rocking or stirring.
-
Cool the reaction mixture, dissolve the resulting potassium salt in water, and acidify with a strong acid (e.g., HCl) to precipitate the 4-fluoroindole-3-acetic acid.
-
Collect the product by filtration and purify by recrystallization.
Step 2: NHS Ester Activation This is a standard procedure for creating amine-reactive probes.
-
Dissolve 4-fluoroindole-3-acetic acid and N-hydroxysuccinimide (NHS) in an anhydrous solvent such as dimethylformamide (DMF) or dichloromethane (DCM).
-
Add a coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC), to the solution and stir at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the dicyclohexylurea (DCU) byproduct by filtration.
-
Purify the 4-fluoroindole-3-acetic acid NHS ester by column chromatography or recrystallization.
The resulting NHS ester can be used to label primary amines (lysine residues and the N-terminus) on proteins.
Conclusion: A Multifaceted Tool for Modern Research
The strategic fluorination of the indole ring offers a powerful and nuanced approach to studying proteins. While the quenched fluorescence of 4-fluoroindole derivatives at first appears to be a limitation, it is, in fact, the key to their utility in sophisticated experimental designs. By embracing the "silence" of 4-fluorotryptophan, researchers can eliminate confounding background signals in fluorescence assays. Furthermore, the introduction of a ¹⁹F nucleus provides a highly sensitive, background-free probe for detailed structural and dynamic studies by NMR. In contrast, the retained fluorescence of 5- and 6-fluoroindole derivatives makes them suitable for more conventional fluorescent labeling applications. The ability to synthesize reactive versions of these probes further expands their applicability. The thoughtful selection and application of the appropriate fluoroindole derivative will undoubtedly continue to illuminate the complex world of protein science and accelerate the development of new therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. A Novel Indole Derivative with Superior Photophysical Performance for Fluorescent Probe, pH-Sensing, and Logic Gates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC [pmc.ncbi.nlm.nih.gov]
- 4. escales | Virtual tour generated by Panotour [ub.edu]
- 5. researchgate.net [researchgate.net]
- 6. A Novel Indole Derivative with Superior Photophysical Performance for Fluorescent Probe, pH-Sensing, and Logic Gates [mdpi.com]
- 7. ias.ac.in [ias.ac.in]
- 8. benchchem.com [benchchem.com]
- 9. PCR mutagenesis, cloning, expression, fast protein purification protocols and crystallization of the wild type and mutant forms of tryptophan synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. assaygenie.com [assaygenie.com]
- 11. research.cbc.osu.edu [research.cbc.osu.edu]
- 12. researchgate.net [researchgate.net]
- 13. Tryptophan fluorescence quenching as a binding assay to monitor protein conformation changes in the membrane of intact mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 17. [PDF] Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide. | Semantic Scholar [semanticscholar.org]
- 18. structbio.biochem.dal.ca [structbio.biochem.dal.ca]
- 19. pubs.acs.org [pubs.acs.org]
- 20. 19F NMR relaxation studies of fluorosubstituted tryptophans - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Solving problems fluorine 19F with NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 23. flore.unifi.it [flore.unifi.it]
- 24. cdnsciencepub.com [cdnsciencepub.com]
- 25. researchgate.net [researchgate.net]
- 26. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Purification of Ethyl 4-fluoro-1H-indole-2-carboxylate
Answering the user's request.
Welcome to the technical support guide for Ethyl 4-fluoro-1H-indole-2-carboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing and purifying this valuable fluorinated indole intermediate. The unique electronic properties imparted by the fluorine atom can introduce specific challenges not always encountered with its non-fluorinated analog. This guide provides in-depth, experience-driven answers to common purification issues.
Frequently Asked Questions (FAQs)
Q1: What makes the purification of this compound particularly challenging?
A: The purification challenges stem from a combination of factors related to its common synthesis route, the Fischer Indole Synthesis, and the physicochemical properties of the molecule itself.[1][2]
-
Synthesis Byproducts: The Fischer Indole Synthesis can generate a variety of impurities, including regioisomers (if the cyclization is not perfectly controlled), unreacted starting materials (e.g., 3-fluorophenylhydrazine and ethyl pyruvate), and side-products from competing reaction pathways.[3]
-
Polarity and Solubility: The indole NH group allows for hydrogen bonding, while the ethyl ester provides lipophilicity. The fluorine atom further modulates the molecule's polarity. This balance can make finding an ideal single-solvent recrystallization system difficult, often requiring a binary solvent system.
-
Potential for Hydrolysis: The ester functional group is susceptible to hydrolysis back to the corresponding carboxylic acid, especially if exposed to acidic or basic conditions during work-up or chromatography for extended periods.[4][5] This carboxylic acid impurity can complicate purification due to its different polarity and solubility.
-
Thermal and Acid Sensitivity: While generally stable, indoles can be sensitive to strong acids and high temperatures, which are often used to drive the Fischer indolization.[6] This can lead to the formation of colored impurities or degradation products that are difficult to remove.
Q2: What are the most common impurities I should expect?
A: Based on the typical synthesis (Fischer indolization of 3-fluorophenylhydrazine with ethyl pyruvate), you should be vigilant for the following:
-
Starting Materials: Unreacted 3-fluorophenylhydrazine and ethyl pyruvate.
-
Isomeric Products: Potential formation of the 6-fluoro isomer, depending on the selectivity of the cyclization step.
-
Hydrolysis Product: 4-fluoro-1H-indole-2-carboxylic acid. This is a very common impurity if the work-up involves strong aqueous acid or base.
-
Polymeric/Colored Impurities: Dark, tar-like substances formed from degradation under harsh acidic or thermal conditions.
Q3: Is my compound expected to be a solid or an oil at room temperature?
A: this compound is expected to be a solid at room temperature. The parent compound, ethyl 1H-indole-2-carboxylate, has a reported melting point of 122-125 °C.[7] Fluorine substitution can alter the melting point, but it should still be a crystalline solid when pure. If your final product is an oil or a low-melting waxy solid, it is a strong indication of significant impurities.
Troubleshooting Guide: Experimental Issues & Solutions
This section addresses specific problems you might encounter during the purification workflow.
Scenario 1: Post-synthesis work-up yields a dark, oily crude product.
Q: I've completed the reaction and aqueous work-up, but after removing the organic solvent, I'm left with a dark, viscous oil instead of a solid. What went wrong and how do I proceed?
A: This is a classic sign of high impurity load, particularly residual acid catalyst and colored degradation byproducts. The impurities are depressing the melting point of your product.
Causality: Harsh acidic conditions (e.g., concentrated H₂SO₄, polyphosphoric acid) and/or high temperatures used to drive the Fischer cyclization can cause side reactions and degradation, leading to the formation of "indole tars."[2][6]
Troubleshooting Steps:
-
Neutralize Thoroughly: Ensure your work-up procedure completely removes the acid catalyst. Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases, followed by a brine wash to remove excess water.
-
Attempt Trituration: Before resorting to chromatography, try to solidify the oil.
-
Add a minimal amount of a solvent in which your product is poorly soluble but the oily impurities are soluble (e.g., cold hexanes or a 1:1 mixture of hexanes and diethyl ether).
-
Stir or sonicate the mixture vigorously. The desired product may precipitate as a solid, which can then be filtered. This is an effective first-pass purification.
-
-
Re-evaluate Reaction Conditions: If this is a recurring problem, consider using a milder Lewis acid catalyst (e.g., ZnCl₂) or running the reaction at a lower temperature for a longer duration to minimize degradation.[2]
Scenario 2: Recrystallization attempts are failing.
Q: I have a crude solid, but I can't get it to recrystallize properly. It either "oils out" upon cooling or no crystals form at all. What should I do?
A: This indicates a poor choice of solvent system or the presence of impurities that are inhibiting crystal lattice formation. "Oiling out" occurs when the solute's solubility limit is exceeded at a temperature above its melting point (or the melting point of the impure mixture).
Causality: The ideal recrystallization solvent should dissolve the compound poorly at room temperature but completely at its boiling point.[8] For a molecule with the mixed polarity of this compound, a single solvent may not meet these criteria.
Troubleshooting Workflow:
References
- 1. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Fischer Indole Synthesis [organic-chemistry.org]
- 7. 吲哚-2-羧酸乙酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Optimizing the Synthesis of Ethyl 4-fluoro-1H-indole-2-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 4-fluoro-1H-indole-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into improving the yield and purity of this valuable indole derivative. We will move beyond simple procedural steps to explore the chemical principles and mechanistic nuances that underpin a successful synthesis, empowering you to troubleshoot and optimize your experimental outcomes.
The predominant and most industrially scalable route to this molecule is the Fischer Indole Synthesis.[1] While classic and powerful, this reaction is notoriously sensitive to reaction parameters, and even minor deviations can lead to significantly reduced yields or complex purification challenges.[2][3] This guide is structured to address the most common issues encountered in this specific synthesis.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthesis of this compound.
Q1: What is the standard and most reliable method for synthesizing this compound?
A: The most common and well-established method is the Fischer Indole Synthesis .[4] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone. For this specific target, the phenylhydrazone is prepared in situ or in a separate step from the condensation of (3-fluorophenyl)hydrazine and ethyl pyruvate .[5]
Q2: Why is the choice of acid catalyst so critical for the success of the Fischer Indole Synthesis?
A: The acid catalyst is arguably the most crucial variable in this reaction. It plays a direct role in multiple key mechanistic steps:
-
Hydrazone-to-Ene-hydrazine Tautomerization: The acid facilitates the equilibrium shift from the initial hydrazone to the reactive ene-hydrazine intermediate.[6]
-
[7][7]-Sigmatropic Rearrangement: The protonated ene-hydrazine undergoes the core bond-forming event of the synthesis, a[7][7]-sigmatropic rearrangement. The nature and strength of the acid can significantly influence the activation energy of this step.[2][6]
-
Cyclization and Aromatization: Following the rearrangement, the acid catalyzes the intramolecular cyclization and the final elimination of ammonia to form the stable, aromatic indole ring.[8]
An inappropriate choice of acid (either too strong or too weak) can lead to unwanted side reactions, such as N-N bond cleavage or polymerization, drastically reducing the yield.[7][9] Both Brønsted acids (like polyphosphoric acid, sulfuric acid, p-toluenesulfonic acid) and Lewis acids (like zinc chloride, boron trifluoride) are commonly used, each with its own advantages depending on the substrate and desired reaction conditions.[1]
Q3: Can you illustrate the core mechanism of this synthesis?
A: Certainly. The mechanism is a cascade of equilibria and rearrangements. Understanding this flow is key to effective troubleshooting.
Caption: Simplified mechanism of the Fischer Indole Synthesis.
Part 2: Troubleshooting Guide
This section is formatted to directly address specific experimental failures and provide actionable solutions.
Problem: My reaction results in a very low or zero yield of the desired product.
Q: I've followed a standard procedure, but my yield of this compound is consistently below 20%. What are the most likely causes and how can I fix them?
A: Low yield is the most common complaint and can stem from several factors. A systematic approach is required for diagnosis. Below is a workflow to identify the root cause.
Caption: Troubleshooting workflow for low product yield.
In-depth Analysis of Causes:
-
Cause A: Suboptimal Acid Catalyst: This is the most frequent culprit. The reactivity of the fluorinated phenylhydrazine requires a carefully selected acid. While many acids can catalyze the reaction, their efficiency varies dramatically.[6][10] Polyphosphoric acid (PPA) is often a reliable choice as it serves as both the catalyst and a dehydrating solvent, driving the reaction forward. Eaton's reagent (P₂O₅ in methanesulfonic acid) is a powerful alternative for more stubborn cyclizations.
Table 1: Comparison of Common Acid Catalysts for Fischer Indole Synthesis
Catalyst Typical Concentration/Ratio Temperature (°C) Advantages Disadvantages Polyphosphoric Acid (PPA) Used as solvent 80 - 110 Good dehydrating agent, homogenous Viscous, difficult to stir and workup Sulfuric Acid in Acetic Acid 5-10% v/v 80 - 110 Low cost, easy to handle Can cause charring/tarring if too concentrated or hot[11] Zinc Chloride (ZnCl₂) 1.2 - 2.0 eq 100 - 140 Effective Lewis acid Can be harsh, workup can be complicated | p-Toluenesulfonic Acid (pTSA) | 0.1 - 1.1 eq in Toluene | Reflux (110) | Milder conditions, easy removal | May be less effective for deactivated systems |
-
Cause B: Incorrect Reaction Temperature: The[7][7]-sigmatropic rearrangement is temperature-dependent, but excessive heat can promote decomposition and tar formation. A systematic temperature screen (e.g., 80°C, 95°C, 110°C) is highly recommended to find the optimal balance between reaction rate and stability for this specific substrate.
-
Cause C: Poor Reagent Quality: (3-fluorophenyl)hydrazine, especially the free base, can degrade over time. It is best to use the more stable hydrochloride salt and generate the free base just before use or use a protocol that works directly with the salt. Ethyl pyruvate can self-condense or hydrolyze; using freshly distilled material is advised.
Problem: My crude product is very impure, making purification a major challenge.
Q: My TLC shows the product spot, but it is accompanied by several significant byproducts. What are these impurities and how can I prevent their formation?
A: Impurity generation is often linked to the same factors that cause low yield—improper acid catalysis or temperature. The key is to favor the desired intramolecular rearrangement over competing intermolecular or cleavage pathways.
-
Side Reaction A: Reductive N-N Bond Cleavage: Under certain acidic conditions, the N-N bond of the ene-hydrazine intermediate can cleave heterolytically.[7][9] This is especially problematic if the intermediate iminium cation is stabilized. This pathway leads to the formation of 3-fluoroaniline as a major byproduct, which can be difficult to separate from the desired indole.
-
Solution: Employing a milder acid catalyst system (e.g., pTSA in refluxing toluene) or a dehydrating acid like PPA at a carefully controlled temperature can suppress this cleavage pathway.
-
-
Side Reaction B: Tar/Polymer Formation: This is a clear sign of conditions that are too harsh.
-
Solution: Reduce the reaction temperature immediately. Lower the concentration of the acid catalyst. Ensure the reaction is performed under an inert atmosphere (Nitrogen or Argon) to prevent oxidative side reactions.
-
Problem: I am struggling with the final purification of the product.
Q: I can confirm product formation via LC-MS, but I cannot isolate a pure compound by column chromatography. What purification strategies do you recommend?
A: this compound is a moderately polar compound. Purification issues often arise from similarly polar byproducts.
-
Chromatography Optimization: Standard silica gel chromatography with a gradient elution of ethyl acetate in hexanes is the standard method. If co-elution is an issue, try a different solvent system that offers alternative selectivity, such as dichloromethane/methanol.[3] Adding a small amount of acetic acid (0.5%) to the eluent can sometimes sharpen the product peak by protonating trace basic impurities and altering their retention.
-
Recrystallization: If a reasonably pure solid can be obtained from the column (>85-90%), recrystallization is an excellent final purification step. Experiment with solvent systems like ethanol/water, ethyl acetate/heptane, or toluene to find conditions that yield high-purity crystals.
Part 3: Optimized Experimental Protocol
This protocol is a robust starting point, incorporating best practices to maximize yield and purity.
Synthesis of this compound via Fischer Indolization
-
Reagent Preparation:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add (3-fluorophenyl)hydrazine hydrochloride (1.0 eq).
-
Add absolute ethanol (approx. 5 M concentration relative to the hydrazine).
-
Add ethyl pyruvate (1.1 eq) to the suspension.
-
Stir the mixture at room temperature for 1-2 hours to form the phenylhydrazone intermediate. The reaction can be monitored by TLC until the starting hydrazine is consumed.
-
-
Catalyst Addition and Cyclization:
-
In a separate, larger flask (e.g., 500 mL), heat polyphosphoric acid (PPA) (approx. 10x the mass of the starting hydrazine) to 85-90°C with vigorous mechanical stirring.
-
CAUTION: PPA is extremely viscous and corrosive. Handle with care in a fume hood.
-
Slowly add the ethanol solution of the pre-formed phenylhydrazone from Step 1 to the hot PPA over 20-30 minutes. The ethanol will boil off upon addition.
-
After the addition is complete, continue to stir the reaction mixture at 90-95°C for 1-2 hours. Monitor the reaction progress by TLC (quenching a small aliquot in ice water and extracting with ethyl acetate).
-
-
Workup and Isolation:
-
Allow the reaction mixture to cool to approximately 60-70°C.
-
Carefully and slowly pour the viscous mixture onto a large amount of crushed ice in a beaker with stirring. This will hydrolyze the PPA and precipitate the crude product.
-
Stir the resulting slurry for 30 minutes until all the PPA is dissolved and the ice has melted.
-
Extract the aqueous slurry with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product as a solid.
-
-
Purification:
-
Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of 5% to 20% ethyl acetate in hexanes.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
For highest purity, recrystallize the resulting solid from an ethanol/water or ethyl acetate/heptane mixture.
-
Part 4: References
-
Benchchem. (2025). Troubleshooting common issues in Fischer indole synthesis from hydrazones. 2
-
Kamal, A., & Reddy, K. S. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances. 11
-
Garg, N. K., & Houk, K. N. (2011). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society. --INVALID-LINK--
-
Chemistry Stack Exchange. (2020). Fischer indole synthesis: significance of choice of acid catalyst. 6
-
Garg, N. K., & Houk, K. N. (2011). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society. --INVALID-LINK--
-
Cravotto, G., et al. (2022). Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction. Green Chemistry. 10
-
Piscitelli, F., et al. (2008). An improved synthesis of ethyl 5-chloro-4-fluoro-1H-indole-2-carboxylate. Request PDF. --INVALID-LINK--
-
Reddit r/Chempros. (2021). Problems with Fischer indole synthesis. 3
-
Wikipedia. (n.d.). Fischer indole synthesis. --INVALID-LINK--
-
S. L., et al. (2020). Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. PMC - NIH. --INVALID-LINK--
-
J&K Scientific LLC. (n.d.). Fischer Indole Synthesis. 8
-
Chem-Station Int. Ed. (2014). Fischer Indole Synthesis. --INVALID-LINK--
-
PubMed. (n.d.). Synthesis and biological activity of functionalized indole-2-carboxylates, triazino. --INVALID-LINK--
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. Fischer Indole Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Synthesis and biological activity of functionalized indole-2-carboxylates, triazino- and pyridazino-indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jk-sci.com [jk-sci.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00724J [pubs.rsc.org]
- 11. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
Technical Support Center: Functionalization of Ethyl 4-fluoro-1H-indole-2-carboxylate
Prepared by the Office of the Senior Application Scientist
Welcome to the dedicated technical support guide for Ethyl 4-fluoro-1H-indole-2-carboxylate. This resource is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile heterocyclic building block. My objective is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your synthetic routes effectively. We will address common and complex side reactions, offering field-proven insights to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs): First-Pass Troubleshooting
This section addresses the most common initial hurdles encountered during the functionalization of this compound.
Q1: My reaction shows low or no conversion. What are the universal first checks?
A: Before delving into complex mechanistic problems, a systematic evaluation of your foundational setup is crucial. Low conversion often stems from correctable experimental parameters.[1]
-
Reagent Purity & Stoichiometry: Verify the purity of your starting material and reagents. Impurities can poison catalysts or introduce side reactions.[1] Ensure accurate measurement of all components.
-
Atmospheric Control: The indole N-H is susceptible to oxidation, and many organometallic reagents or strong bases react with atmospheric moisture and oxygen. Ensure your reaction is conducted under a dry, inert atmosphere (Nitrogen or Argon) and that you are using anhydrous solvents.[1]
-
Thermal Stability: Confirm your heating apparatus is calibrated correctly. Some reactions have a narrow optimal temperature window. Sub-optimal temperatures can halt a reaction, while excessive heat can lead to degradation and unintended decarboxylation.[2]
Q2: The indole N-H is reactive, but so is the C3 position. How do I control selectivity between N- and C-functionalization?
A: This is a classic challenge rooted in the ambident nucleophilicity of the indolide anion formed upon deprotonation. The cation, solvent, and electrophile all play a critical role in directing the reaction's course.
-
For N-Alkylation: To favor reaction at the nitrogen, use conditions that promote the formation of a "harder" ionic interaction between the indolide and the counter-ion. Employing polar aprotic solvents like DMF or DMSO with bases like sodium hydride (NaH) or potassium carbonate (K2CO3) typically favors N-alkylation.[3][4]
-
For C3-Alkylation: To favor reaction at the C3 position, conditions that promote a "softer" covalent interaction are preferred. This is often achieved under acidic conditions (e.g., Friedel-Crafts alkylation) where the indole nitrogen is protonated, leaving the ring to act as the nucleophile.[5]
Q3: Is N-protection necessary when working with this substrate?
A: The decision to protect the indole nitrogen is a critical strategic choice that depends entirely on the subsequent reaction chemistry.
-
Protection is Recommended for:
-
Strongly Basic or Nucleophilic Conditions: If you are targeting other positions on the molecule with strong bases (e.g., lithiation) or nucleophiles that could react with the acidic N-H.
-
Electrophilic Acylation/Substitution at C3: To prevent competitive N-acylation and to increase the nucleophilicity of the C3 position, N-protection is often essential.[6]
-
Metal-Catalyzed Cross-Coupling: Protecting the nitrogen can prevent catalyst inhibition and unwanted side reactions.[7]
-
-
Protection may NOT be necessary for:
-
Direct N-Functionalization: The reaction itself targets the N-H bond.
-
Ester Hydrolysis or Decarboxylation: These reactions can often be performed on the N-H free indole, provided the conditions are mild enough to avoid ring degradation.[8]
-
Common and effective protecting groups include Boc (tert-butoxycarbonyl), which is acid-labile, and sulfonyl groups (e.g., Ts, PhSO2), which are more robust but require harsher removal conditions.[9][10] The choice must be orthogonal to your planned synthetic steps.
Troubleshooting Guide for Specific Functionalizations
This section provides in-depth, causality-driven solutions for specific reaction classes.
1. N-Alkylation Reactions
N-alkylation is a fundamental transformation, but it is frequently plagued by issues of selectivity and substrate stability.
Problem: Predominant C3-Alkylation Side Product
-
Causality: Upon deprotonation of the indole N-H, the resulting anion has significant electron density on both the nitrogen (N1) and the carbon at the 3-position (C3). This ambident character means it can attack an electrophile from either position. Softer electrophiles and covalent metal-indolide bonds (e.g., with Mg or Cu) tend to favor C3 attack, whereas harder electrophiles and ionic interactions (with Na+ or K+) favor N1 attack.[11]
-
Troubleshooting & Optimization:
-
Base and Solvent System: Use a strong, non-nucleophilic base like Sodium Hydride (NaH) in an anhydrous polar aprotic solvent like DMF. This combination generates a sodium indolide salt, whose ionic character strongly favors N-alkylation.[10]
-
Temperature Control: Running the deprotonation at 0 °C before adding the alkylating agent can improve selectivity. Lower temperatures can sometimes favor the thermodynamically preferred N-alkylation product.[10]
-
Phase-Transfer Catalysis: For less reactive alkylating agents, a system using KOH with a phase-transfer catalyst (e.g., TBAB) in a biphasic system can be highly effective and selective for N-alkylation.[12]
-
Caption: Logical workflow for N- vs. C3-alkylation.
2. Ester Hydrolysis to Carboxylic Acid
The conversion of the ethyl ester to the corresponding carboxylic acid is a prerequisite for many subsequent reactions, such as decarboxylation or amide coupling.
Problem: Incomplete Hydrolysis and/or Formation of Decarboxylated Byproduct
-
Causality: Standard saponification using NaOH or KOH in aqueous alcohol at reflux can be sluggish and may require harsh conditions. Elevated temperatures, especially under basic or acidic conditions, can promote the unintended decarboxylation of the desired indole-2-carboxylic acid product.[8][13] The indole ring itself can also be sensitive to harsh basic conditions at high temperatures.[8]
-
Troubleshooting & Optimization:
-
Milder Base Selection: Lithium hydroxide (LiOH) is often superior for this transformation. It can be used in a mixture of THF and water at room temperature, which is typically sufficient to drive the hydrolysis to completion without causing degradation or decarboxylation.[8]
-
Reaction Monitoring: Closely monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS to avoid unnecessarily long reaction times.
-
Workup Procedure: Upon completion, carefully acidify the reaction mixture at a low temperature (e.g., 0 °C) to protonate the carboxylate and precipitate the acid product. Avoid over-acidifying, which could promote side reactions.
-
Caption: Decision workflow for optimizing ester hydrolysis.
3. Palladium-Catalyzed Cross-Coupling Reactions
While the C4-F bond is generally strong and less reactive in cross-coupling, other positions can be functionalized, or specialized conditions can be employed. This section focuses on potential issues in such advanced transformations.
Problem: Catalyst Deactivation or Low Yield in Suzuki-Miyaura Coupling
-
Causality: The C-F bond is the strongest carbon-halogen bond, making its oxidative addition to a Pd(0) center the rate-limiting and most challenging step.[14][15] Furthermore, the free N-H of the indole can coordinate to the palladium catalyst, leading to catalyst inhibition or undesired side reactions. Homocoupling of the boronic acid partner is also a common side reaction.
-
Troubleshooting & Optimization:
-
Ligand and Catalyst Selection: C-F bond activation requires highly electron-rich and sterically bulky phosphine ligands. Ligands like SPhos, RuPhos, or N-heterocyclic carbenes (NHCs) are often necessary to promote the difficult oxidative addition step.[16]
-
N-Protection: Protecting the indole nitrogen with a group like Boc or SEM is highly recommended. This prevents catalyst inhibition and simplifies the reaction profile.[7][17]
-
Base and Additives: The choice of base is critical. Strong bases like Cs2CO3 or K3PO4 are often required. In some cases, additives like LiI can promote the oxidative addition of C-F bonds to palladium(0).[14][18]
-
Alternative Strategy: Consider an alternative synthetic route. It is often synthetically easier to introduce a more reactive handle (Br or I) at a different position (e.g., C3, C5, or C7) via electrophilic halogenation and then perform the cross-coupling reaction, rather than attempting to activate the C4-F bond directly.
-
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling of Fluoroarenes
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(OAc)₂ or Pd₂(dba)₃ | Standard Pd(0) precursors. |
| Ligand | SPhos, RuPhos, or BrettPhos | Electron-rich, bulky ligands facilitate C-F oxidative addition.[16] |
| Base | K₃PO₄ or Cs₂CO₃ | Strong, non-nucleophilic bases required for transmetalation. |
| Solvent | Dioxane/H₂O or Toluene | Aprotic solvents are generally preferred. |
| Temperature | 80 - 120 °C | High temperatures are typically necessary to overcome the activation barrier. |
| Substrate | N-Protected Indole | Prevents catalyst inhibition and side reactions.[7] |
Experimental Protocols
Protocol 1: Optimized N-Alkylation of this compound
This protocol is designed to maximize selectivity for the N-alkylated product.
-
Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add this compound (1.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with dry nitrogen three times.
-
Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) (approx. 0.2 M concentration).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise over 10 minutes. Caution: Hydrogen gas is evolved.
-
Stirring: Stir the resulting suspension at 0 °C for 30-60 minutes, or until gas evolution ceases and the solution becomes homogeneous.
-
Electrophile Addition: Add the alkylating agent (e.g., benzyl bromide, 1.1 eq) dropwise via syringe, keeping the internal temperature below 5 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring progress by TLC.
-
Quenching: Once the reaction is complete, cool the flask to 0 °C and carefully quench the excess NaH by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction: Dilute the mixture with water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Cyclization of Free Radicals at the C-7 Position of Ethyl Indole–2-carboxylate Derivatives: an Entry to a New Class of Duocarmycin Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BF3-OEt2 Catalyzed C3-Alkylation of Indole: Synthesis of Indolylsuccinimidesand Their Cytotoxicity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole | Semantic Scholar [semanticscholar.org]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Reaction Conditions for Indole Synthesis
Welcome to the Technical Support Center for Indole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of indole synthesis, a cornerstone in modern medicinal chemistry. The indole scaffold is a privileged structure found in numerous natural products and pharmaceuticals, making its efficient synthesis a critical endeavor.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments, ensuring you can optimize your reaction conditions for maximal yield and purity.
General Troubleshooting and Optimization
Before diving into method-specific issues, let's address some common challenges that can arise in various indole synthesis protocols.
Question: My reaction is yielding a complex mixture of products, making purification difficult. What are the initial steps I should take to troubleshoot this?
Answer: A complex product mixture is a frequent challenge in indole synthesis and can often be traced back to several key factors. Here is a systematic approach to diagnosing and resolving the issue:
-
Reagent Purity: Always begin by verifying the purity of your starting materials. Arylhydrazines, in particular, can be unstable and prone to degradation.[3] It is highly recommended to use freshly purified reagents. For solid starting materials, consider recrystallization. For liquid aldehydes or ketones, distillation is advisable.
-
Inert Atmosphere: Many indole synthesis reactions, especially those employing palladium catalysts, are sensitive to oxygen.[4] Performing your reaction under an inert atmosphere, such as nitrogen or argon, can prevent oxidative side reactions that contribute to the complex mixture.
-
Reaction Monitoring: Actively monitor the progress of your reaction using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will help you determine the optimal reaction time and prevent the formation of degradation products from prolonged heating or extended reaction times.[4]
-
Temperature Control: Reaction temperature is a critical parameter.[5] Excessively high temperatures can lead to decomposition and the formation of tarry byproducts.[6] Conversely, a temperature that is too low may result in an incomplete reaction. Careful optimization of the temperature is crucial for a clean reaction profile.
Fischer Indole Synthesis: Troubleshooting Guide
The Fischer indole synthesis is one of the oldest and most versatile methods for preparing indoles.[5] It involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a ketone or aldehyde.[7][8] Despite its utility, the reaction can be sensitive to conditions.[4][5]
Frequently Asked Questions (FAQs)
Question: I am experiencing a low yield in my Fischer indole synthesis. What are the most common culprits and how can I improve it?
Answer: Low yields in the Fischer indole synthesis can be attributed to several factors. Here is a detailed troubleshooting guide:
-
Acid Catalyst Choice and Concentration: The selection and amount of the acid catalyst are paramount.[4] Both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃) are commonly used.[4][8] Polyphosphoric acid (PPA) is often a highly effective catalyst and solvent.[4] The optimal acid and its concentration can be substrate-dependent, so screening a few options is recommended.
-
Temperature and Reaction Time: The[6][6]-sigmatropic rearrangement step in the Fischer indole synthesis often requires elevated temperatures to overcome the activation energy barrier.[4][6] However, as mentioned, excessive heat can be detrimental.[4] Microwave-assisted synthesis can be a valuable technique to improve yields and dramatically reduce reaction times by providing rapid and uniform heating.[4]
-
Solvent Selection: The choice of solvent can significantly impact the reaction's success.[6] Acetic acid is a common choice as it can act as both a solvent and a catalyst.[9][10] In some instances, running the reaction neat (without a solvent) can be effective.[4]
Question: My TLC plate shows multiple spots, indicating the formation of side products. What are the likely side reactions, and how can I suppress them?
Answer: Side product formation is a common issue. Key side reactions to consider are:
-
Incomplete Cyclization: If the reaction does not go to completion, you will have unreacted starting materials or the intermediate hydrazone present in your mixture. This can be due to insufficient acid catalyst or too low a reaction temperature.[4]
-
Regioisomeric Products: When using unsymmetrical ketones, the formation of two different regioisomeric indoles is possible.[7] The regioselectivity can be influenced by the acidity of the medium and steric effects.[7] Careful selection of the acid catalyst and reaction conditions can favor the formation of one isomer over the other.
-
Decomposition: Some indole products or intermediates can be unstable under the harsh acidic and high-temperature conditions of the reaction, leading to decomposition and the formation of tar.[6] Milder reaction conditions or the use of a one-pot procedure can sometimes mitigate this.[4][7]
Experimental Protocol: General Procedure for Fischer Indole Synthesis
-
Hydrazone Formation (Optional One-Pot): In a round-bottom flask, dissolve the arylhydrazine (1.0 equivalent) and the ketone or aldehyde (1.0-1.2 equivalents) in a suitable solvent like ethanol or acetic acid.[9]
-
Cyclization: Add the acid catalyst (e.g., polyphosphoric acid or zinc chloride).
-
Heating: Heat the reaction mixture to the desired temperature (often reflux) and monitor its progress by TLC.[9]
-
Work-up: After completion, cool the reaction mixture and pour it into ice water. Neutralize the acid carefully and extract the product with an appropriate organic solvent (e.g., ethyl acetate).[9]
-
Purification: The crude product can be purified by column chromatography on silica gel.[3]
Palladium-Catalyzed Indole Synthesis: Troubleshooting Guide
Modern methods for indole synthesis often rely on palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig and Larock syntheses.[8][11] These methods offer broad substrate scope and functional group tolerance.
Frequently Asked Questions (FAQs)
Question: My Buchwald-Hartwig amination for indole synthesis is not working. What should I check?
Answer: The Buchwald-Hartwig amination is a powerful tool but is sensitive to several parameters. Here’s what to look into:
-
Ligand Selection: The choice of phosphine ligand is critical for a successful reaction. Bulky, electron-rich ligands like XPhos and tBuXPhos are often effective.[12] It may be necessary to screen a variety of ligands to find the optimal one for your specific substrates.
-
Base Selection: A strong, non-nucleophilic base is required. Common choices include sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS). The solubility of the base can also play a role.
-
Catalyst Deactivation: The palladium catalyst can be sensitive to air and moisture. Ensure your reaction is set up under strictly anhydrous and anaerobic conditions. Using a pre-catalyst can sometimes improve reproducibility.
Question: I am having trouble with the Larock indole synthesis. What are the key parameters to optimize?
Answer: The Larock indole synthesis, which forms indoles from an ortho-iodoaniline and a disubstituted alkyne, is a versatile reaction.[11] Key optimization points include:
-
Chloride Source: The addition of a chloride salt, such as LiCl or n-Bu₄NCl, is often crucial for the reaction to proceed efficiently.[11]
-
Base: An excess of a carbonate base like K₂CO₃ or Na₂CO₃ is typically used.[11]
-
Solvent: A polar aprotic solvent like DMF or NMP is generally preferred.
Data Presentation: Comparison of Common Indole Synthesis Methods
| Synthesis Method | Key Reagents | Typical Conditions | Advantages | Common Issues |
| Fischer | Arylhydrazine, Ketone/Aldehyde, Acid Catalyst | High temperature, acidic | Versatile, readily available starting materials | Harsh conditions, potential for side products, limited functional group tolerance[5] |
| Buchwald-Hartwig | Aryl Halide, Amine, Pd Catalyst, Ligand, Base | Anhydrous, inert atmosphere | High functional group tolerance, milder conditions | Catalyst sensitivity, cost of ligands and catalyst |
| Larock | o-Iodoaniline, Alkyne, Pd Catalyst, Base, Chloride Source | Inert atmosphere | Good for polysubstituted indoles | Requires specific starting materials (o-iodoaniline)[11] |
| Bischler-Möhlau | α-Bromo-acetophenone, Aniline | High temperature | Simple starting materials | Harsh conditions, often low yields, poor regioselectivity[13] |
Bischler-Möhlau Indole Synthesis: Troubleshooting Guide
The Bischler-Möhlau synthesis forms a 2-aryl-indole from an α-bromo-acetophenone and an excess of aniline.[13] While historically significant, it is often plagued by harsh reaction conditions and low yields.[13]
Frequently Asked Questions (FAQs)
Question: My Bischler-Möhlau synthesis is giving a very low yield. Are there any modern modifications to improve this?
Answer: Yes, the classical Bischler-Möhlau synthesis is known for its harsh conditions and often poor outcomes.[13] However, several modifications have been developed to address these issues:
-
Microwave Irradiation: The use of microwave heating can significantly improve yields and reduce reaction times by providing efficient and rapid heating.[13]
-
Catalysis: The addition of lithium bromide as a catalyst has been shown to promote the reaction under milder conditions.[13]
Visualizing the Workflow
Diagram: General Troubleshooting Workflow for Indole Synthesis
Caption: A systematic approach to troubleshooting common issues in indole synthesis.
Diagram: Fischer Indole Synthesis Mechanism Overview
Caption: Key steps in the mechanism of the Fischer indole synthesis.[7][8][14]
References
- 1. nbinno.com [nbinno.com]
- 2. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. scienceinfo.com [scienceinfo.com]
- 6. benchchem.com [benchchem.com]
- 7. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 8. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 11. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 14. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: Troubleshooting the Fischer Indole Synthesis of Fluorinated Indoles
Introduction
The Fischer indole synthesis is a cornerstone of heterocyclic chemistry, providing a powerful and versatile method for the construction of the indole nucleus.[1][2] Its application in the synthesis of fluorinated indoles is of particular significance to the pharmaceutical and agrochemical industries, as the incorporation of fluorine can profoundly influence a molecule's biological activity, metabolic stability, and pharmacokinetic profile.[3][4]
However, the unique electronic properties of fluorine—specifically its high electronegativity—can introduce significant challenges into the Fischer indole synthesis.[5][6] This guide is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals encountering difficulties in the synthesis of fluorinated indoles. It provides in-depth troubleshooting advice in a question-and-answer format, grounded in mechanistic principles and supported by practical, field-proven protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
General Issues & Reaction Setup
Q1: My Fischer indole synthesis of a fluorinated indole is resulting in a very low yield or failing completely. What are the most common culprits?
A1: Low yields in the Fischer indole synthesis of fluorinated substrates are a frequent challenge.[7] The primary reasons often relate to the electronic nature of the fluorinated starting materials and the stability of key intermediates. Here’s a systematic approach to troubleshooting:
-
Purity of Starting Materials: Ensure the high purity of your fluorinated phenylhydrazine and the corresponding ketone or aldehyde. Impurities can introduce side reactions and poison the catalyst.[7]
-
Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are critical. The electron-withdrawing nature of fluorine on the phenylhydrazine ring can impact the key steps of the reaction. Both Brønsted acids (e.g., H₂SO₄, polyphosphoric acid (PPA), p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) are commonly used.[8][9] The optimal catalyst and its concentration often need to be determined empirically for each specific substrate.
-
Suboptimal Reaction Temperature and Time: The Fischer indole synthesis generally requires elevated temperatures to drive the reaction forward.[10] However, excessive heat or prolonged reaction times can lead to the decomposition of starting materials, intermediates, or the final fluorinated indole product.[7] It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC) to identify the optimal reaction time.
-
Instability of the Phenylhydrazone: Fluorinated phenylhydrazones can be less stable than their non-fluorinated counterparts. It is often advantageous to form the hydrazone in situ by reacting the fluorinated phenylhydrazine and the carbonyl compound directly in the presence of the acid catalyst without isolating the intermediate.[9][11]
Q2: I'm observing the formation of multiple spots on my TLC plate, indicating significant byproduct formation. What are the likely side reactions?
A2: The formation of multiple byproducts is a common issue, especially under harsh reaction conditions. Here are some potential side reactions:
-
Formation of Regioisomers: When using an unsymmetrical ketone, the formation of two different regioisomeric indoles is possible.[7] The regioselectivity is influenced by the acidity of the medium and steric factors.[12]
-
Side Reactions due to Harsh Conditions: High temperatures and strong acids can lead to various side reactions, including sulfonation of the aromatic rings if sulfuric acid is used, or other acid-catalyzed decomposition pathways.[7]
-
Cleavage of the N-N Bond: Electron-donating groups on the carbonyl component can lead to a competing reaction involving the cleavage of the N-N bond in the ene-hydrazine intermediate, which can halt the desired cyclization.[13][14][15] While fluorine is electron-withdrawing, other substituents on your ketone or aldehyde could promote this pathway.
Mechanism-Specific Problems
Q3: How does the presence of a fluorine atom on the phenylhydrazine ring specifically affect the Fischer indole synthesis mechanism?
A3: The high electronegativity of fluorine significantly influences the electron density of the phenylhydrazine ring, which in turn affects several key steps of the Fischer indole synthesis mechanism.
-
Hydrazone Formation: The nucleophilicity of the nitrogen atoms in the fluorinated phenylhydrazine is reduced, which can slow down the initial condensation reaction with the carbonyl compound to form the hydrazone.
-
[16][16]-Sigmatropic Rearrangement: This is the crucial bond-forming step in the synthesis. The electron-withdrawing nature of fluorine can impact the stability of the transition state of this rearrangement.[5][17] While some studies suggest that a single fluorine atom on the ketone component can decrease the activation energy of this step, the effect of fluorine on the phenylhydrazine ring is more complex and can be substrate-dependent.[6]
-
Cyclization and Aromatization: The final steps involve the cyclization of the intermediate and elimination of ammonia to form the aromatic indole ring. The electronic effects of fluorine can also influence the rate of these steps.
.
Q4: My reaction with a fluorinated phenylhydrazine and an unsymmetrical ketone is giving a poor ratio of the desired regioisomer. How can I improve the regioselectivity?
A4: Achieving high regioselectivity is a significant challenge in the Fischer indole synthesis with unsymmetrical ketones. The fluorine substituent on the phenylhydrazine ring can electronically bias the cyclization. Here are some strategies to improve regioselectivity:
-
Screening Acid Catalysts: The choice of acid catalyst can have a profound impact on the ratio of regioisomers. Experiment with a range of both Brønsted and Lewis acids.[12]
-
Modifying Reaction Temperature: Lowering the reaction temperature can sometimes enhance the kinetic preference for the formation of one regioisomer over the other.[12]
-
Steric Hindrance: The steric bulk of the substituents on the unsymmetrical ketone can be exploited to direct the cyclization towards the less sterically hindered product.[12]
Workup and Purification
Q5: I'm having difficulty isolating and purifying my fluorinated indole product. What are some common issues and their solutions?
A5: The properties of fluorinated compounds can sometimes complicate standard workup and purification procedures.
-
Volatility: Some lower molecular weight fluorinated indoles can be volatile, leading to loss of product during solvent removal under reduced pressure. If volatility is suspected, use gentler conditions for solvent evaporation.
-
Emulsion Formation during Workup: Fluorinated organic compounds can sometimes form stable emulsions during aqueous workup. Adding brine or using a different extraction solvent can help to break the emulsion.
-
Degradation on Silica Gel: Some indole derivatives can be sensitive to the acidic nature of standard silica gel, leading to degradation during column chromatography.[7] In such cases, consider using deactivated silica gel (by adding a small percentage of triethylamine to the eluent) or an alternative purification method like preparative TLC or crystallization.
Experimental Protocols
General Protocol for the Fischer Indole Synthesis of a Fluorinated Indole
This protocol is a general starting point and may require optimization for specific substrates.
-
Reaction Setup: To a solution of the fluorinated phenylhydrazine (1.0 eq) and the ketone or aldehyde (1.1 eq) in a suitable solvent (e.g., toluene, acetic acid, or ethanol), add the acid catalyst (e.g., polyphosphoric acid, zinc chloride, or p-toluenesulfonic acid) at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically between 80 °C and 140 °C) and monitor the progress by TLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and carefully quench the reaction by pouring it into a mixture of ice and water. Neutralize the acid with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution).
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel, crystallization, or distillation.
Troubleshooting Protocol: Catalyst Screening for Improved Yield and Regioselectivity
If you are experiencing low yields or poor regioselectivity, a catalyst screen is a valuable optimization step.
| Catalyst Type | Examples | Typical Loading | Solvent |
| Brønsted Acids | p-Toluenesulfonic acid (p-TsOH), Sulfuric acid (H₂SO₄), Polyphosphoric acid (PPA) | 0.1 - 2.0 eq | Toluene, Acetic Acid |
| Lewis Acids | Zinc chloride (ZnCl₂), Boron trifluoride diethyl etherate (BF₃·OEt₂) | 1.0 - 2.0 eq | Toluene, Dichloromethane |
Procedure:
-
Set up a series of small-scale reactions in parallel, each with a different acid catalyst.
-
Use the same starting materials, concentrations, and reaction temperature for all reactions.
-
Monitor each reaction by TLC at regular intervals.
-
After a set reaction time, work up each reaction and analyze the crude product by ¹H NMR or LC-MS to determine the yield and ratio of regioisomers.
Visualizing the Fischer Indole Synthesis
The Core Mechanism
Caption: The reaction pathway of the Fischer indole synthesis.
Troubleshooting Workflow
Caption: A workflow for troubleshooting the Fischer indole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Making the negative positive – fluorination of indole as an efficient strategy to improve guanidinium-containing gene carriers - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D4TB02529F [pubs.rsc.org]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 9. testbook.com [testbook.com]
- 10. Fischer Indole Synthesis [organic-chemistry.org]
- 11. scienceinfo.com [scienceinfo.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Why do some Fischer indolizations fail? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. alfa-chemistry.com [alfa-chemistry.com]
- 17. Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
stability issues of Ethyl 4-fluoro-1H-indole-2-carboxylate under acidic conditions
Introduction
Welcome to the technical support guide for Ethyl 4-fluoro-1H-indole-2-carboxylate. This document is designed for researchers, medicinal chemists, and drug development professionals who may encounter stability challenges when handling this molecule, particularly under acidic conditions. The unique electronic properties of the indole nucleus, combined with the reactivity of the C2-ester functional group, necessitate careful consideration of reaction and purification conditions. This guide provides in-depth, field-proven insights into potential degradation pathways, troubleshooting common issues, and validated protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound turned dark brown and formed a precipitate after I added a strong acid. What is happening?
This is a classic observation for indole derivatives under strong acidic conditions. The phenomenon involves two primary processes:
-
Polymerization/Degradation: The indole ring is electron-rich and susceptible to protonation, primarily at the C3 position. This protonation generates a reactive intermediate that can attack another neutral indole molecule, initiating a chain reaction that leads to the formation of colored, insoluble polymeric tars.
-
Precipitation of Hydrolyzed Product: Strong acids catalyze the hydrolysis of the ethyl ester to the corresponding 4-fluoro-1H-indole-2-carboxylic acid. This carboxylic acid is often significantly less soluble in organic solvents than its ethyl ester precursor, causing it to precipitate out of solution, especially upon cooling or concentration.[1]
Therefore, the visual change is a strong indicator that your starting material is degrading and/or undergoing chemical transformation.
Q2: What are the primary chemical degradation pathways for this compound in acid?
There are two main, often sequential, degradation pathways that occur under acidic conditions.
-
Pathway A: Ester Hydrolysis: The most common reaction is the acid-catalyzed hydrolysis of the ethyl ester to form 4-fluoro-1H-indole-2-carboxylic acid and ethanol.[2][3] This reaction is typically faster at elevated temperatures but can proceed even at room temperature in the presence of strong acids.
-
Pathway B: Decarboxylation: The product of hydrolysis, 4-fluoro-1H-indole-2-carboxylic acid, is susceptible to decarboxylation (loss of CO₂), especially when heated in an acidic medium.[4][5][6] This reaction is a well-documented process for indole-2-carboxylic acids and results in the formation of 4-fluoro-1H-indole.[7][8]
The following diagram illustrates this sequential degradation process.
Caption: Primary degradation pathways under acidic conditions.
Q3: I need to remove the ethyl ester. What are the best conditions to obtain the carboxylic acid while minimizing degradation?
While acid-catalyzed hydrolysis is possible, it is not recommended due to the high risk of indole ring degradation and subsequent decarboxylation. The preferred and most reliable method is basic hydrolysis (saponification) .
This method uses a base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in a solvent mixture such as methanol/water or ethanol/water.[2][3] The reaction proceeds via nucleophilic attack of the hydroxide ion on the ester carbonyl, which avoids protonation of the sensitive indole ring, thus preventing polymerization. See Protocol 2 for a detailed procedure.
Q4: How does the fluorine atom at the C4 position influence the compound's stability?
The fluorine atom has a significant impact on the electronic properties of the molecule, but it does not fundamentally change the primary modes of instability.
-
C-F Bond Strength: The carbon-fluorine bond on an aromatic ring is exceptionally strong and is the most stable part of the molecule. It will not cleave under typical acidic conditions.[9][10]
-
Inductive Effect: As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect. This effect can slightly decrease the electron density of the entire indole ring system, which may marginally reduce the rate of protonation-induced polymerization compared to a non-fluorinated analog. However, the pyrrole moiety of the indole remains sufficiently electron-rich to be highly susceptible to acid.
-
Chemical Resistance: The presence of fluorine generally enhances the overall thermal and chemical stability of aromatic structures.[11][12] However, this enhanced stability does not overcome the inherent reactivity of the ester and the acid-lability of the indole core.
Q5: I suspect my sample has degraded. How can I analytically confirm the presence of hydrolysis and decarboxylation products?
You can use standard analytical techniques to identify the degradation products:
-
Thin-Layer Chromatography (TLC): The hydrolyzed carboxylic acid is significantly more polar than the starting ester and will have a lower Rf value. The decarboxylated product (4-fluoro-1H-indole) will be much less polar and have a higher Rf value.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most definitive method. You can monitor for the disappearance of the mass of the starting material (m/z for C₁₁H₁₀FNO₂) and the appearance of new peaks corresponding to the mass of the carboxylic acid (m/z for C₉H₆FNO₂) and the decarboxylated indole (m/z for C₈H₆FN).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Hydrolysis: The characteristic signals of the ethyl group (a quartet around 4.3 ppm and a triplet around 1.3 ppm) will disappear.
-
Decarboxylation: The proton signal at the C2 position will appear, and the carboxylic acid proton signal (if visible) will be absent.
-
Troubleshooting Guide
| Symptom Observed | Potential Cause | Recommended Action & Rationale |
| Reaction solution turns dark brown/black | Indole ring protonation and polymerization. | Immediately neutralize the acid if possible. For future experiments, avoid strong acids entirely. Use basic conditions for hydrolysis (Protocol 2). |
| Low yield after acidic workup/purification | A combination of hydrolysis, decarboxylation, and polymerization. | Avoid acidic conditions during workup. If an acid wash is necessary, use a weak, dilute acid (e.g., 1% citric acid) and keep the mixture cold. For purification, prioritize neutral (e.g., silica gel) or slightly basic (e.g., alumina) chromatography conditions. |
| Multiple new spots on TLC plate after reaction | Formation of hydrolyzed acid, decarboxylated indole, and other byproducts. | Use LC-MS to identify the mass of each spot. This will confirm the degradation pathway and help you optimize conditions to favor the desired product. |
| Product is insoluble after attempted ester cleavage | Successful hydrolysis to the carboxylic acid, which has poor solubility in many organic solvents. | This is often a sign of a successful reaction. Isolate the precipitate by filtration. The product is likely the carboxylate salt (if basic) or the free acid (after acidic quench). Wash with a non-polar solvent like hexanes to remove impurities. |
Experimental Protocols
Protocol 1: Stability Assessment by HPLC
This protocol provides a quantitative method to assess the stability of this compound under specific acidic conditions.
Caption: Workflow for HPLC-based stability testing.
Steps:
-
Stock Solution: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.
-
Test Solution: In a clean vial, dilute the stock solution 1:20 into an acidic buffer of choice (e.g., 0.1 M glycine-HCl buffer, pH 2.0) to achieve a final concentration of 50 µg/mL.
-
Time Zero (T=0) Sample: Immediately withdraw an aliquot (e.g., 100 µL), quench it with an equal volume of a neutralizing buffer (e.g., 0.5 M Tris buffer, pH 8.0), and store it at 4°C.
-
Incubation: Place the vial containing the remaining test solution in a temperature-controlled environment (e.g., a 40°C water bath).
-
Time-Point Sampling: Withdraw and quench aliquots at subsequent time points (e.g., 1, 4, 8, and 24 hours).
-
HPLC Analysis: Analyze all quenched samples using a suitable reverse-phase HPLC method (e.g., C18 column with a water/acetonitrile gradient). Monitor the peak area of the parent compound.
-
Data Interpretation: Plot the percentage of the parent compound remaining versus time to determine the rate of degradation.
Protocol 2: Recommended Non-Acidic Ester Hydrolysis (Saponification)
This protocol is the recommended method for converting this compound to its corresponding carboxylic acid, avoiding acid-induced degradation.
Materials:
-
This compound
-
Methanol (MeOH) or Ethanol (EtOH)
-
1 M Sodium Hydroxide (NaOH) aqueous solution
-
1 M Hydrochloric Acid (HCl) aqueous solution
-
Deionized water
-
Ethyl acetate and Hexanes for extraction/washing
Procedure:
-
Dissolution: In a round-bottom flask, dissolve the starting ester (1.0 eq) in a minimal amount of methanol or ethanol (e.g., 5-10 mL per gram of ester).
-
Addition of Base: Add 1 M aqueous NaOH (2.0-3.0 eq) to the solution.
-
Reaction Monitoring: Stir the mixture at room temperature. The reaction is typically complete within 1-4 hours. Monitor the disappearance of the starting material by TLC (a typical eluent is 30% ethyl acetate in hexanes).
-
Solvent Removal: Once the reaction is complete, remove the alcohol solvent under reduced pressure (rotary evaporation).
-
Aqueous Workup: Dissolve the remaining residue in deionized water. Wash this aqueous solution with ethyl acetate or diethyl ether (2x) to remove any unreacted starting material or non-polar impurities. Discard the organic layers.
-
Acidification: Cool the aqueous layer in an ice bath. Slowly add 1 M HCl dropwise while stirring vigorously. The 4-fluoro-1H-indole-2-carboxylic acid will precipitate as a solid as the pH becomes acidic (target pH ~2-3).
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing and Drying: Wash the filter cake with cold deionized water, followed by a small amount of cold hexanes to aid in drying. Dry the product under vacuum to yield the pure carboxylic acid.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate [mdpi.com]
- 3. WO2008072257A2 - Process for the preparation of indole derivatives - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Copper-Catalyzed Decarboxylative N-Arylation of Indole-2-carboxylic Acids [organic-chemistry.org]
- 8. scribd.com [scribd.com]
- 9. benchchem.com [benchchem.com]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis and Purification of Ethyl 4-fluoro-1H-indole-2-carboxylate
Welcome to the technical support center for the synthesis and purification of Ethyl 4-fluoro-1H-indole-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable fluorinated indole derivative. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format, grounded in established chemical principles and field-proven insights.
I. Synthesis Troubleshooting Guide
The synthesis of this compound, a key building block in medicinal chemistry, is most commonly achieved via the Fischer indole synthesis. This classic reaction, while powerful, can present several challenges, especially when working with fluorinated precursors. This section will address the most frequent issues encountered during the synthesis.
Q1: My Fischer indole synthesis of this compound is resulting in a low yield. What are the common causes and how can I improve it?
A low yield in the Fischer indole synthesis is a frequent challenge that can often be attributed to several factors.[1] A systematic approach to troubleshooting is crucial for improving the outcome of your reaction.
Potential Causes and Recommended Actions:
-
Poor Quality of Starting Materials: The purity of the (3-fluorophenyl)hydrazine and ethyl pyruvate is paramount. Impurities can lead to unwanted side reactions and inhibit the catalyst.
-
Action: Always use freshly purified starting materials. (3-fluorophenyl)hydrazine can be purified by recrystallization, and ethyl pyruvate by distillation. Verify the purity of your starting materials by NMR spectroscopy before use.
-
-
Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are critical for the success of the Fischer indole synthesis.[2][3][4][5] Both Brønsted acids (e.g., sulfuric acid, polyphosphoric acid) and Lewis acids (e.g., zinc chloride, boron trifluoride) can be employed.
-
Action: The optimal catalyst often needs to be determined empirically. Start with a common catalyst like polyphosphoric acid (PPA) or a mixture of acetic acid and sulfuric acid. If the yield is low, screen other catalysts such as zinc chloride or boron trifluoride etherate.
-
-
Suboptimal Reaction Temperature and Time: The Fischer indole synthesis often requires elevated temperatures to drive the reaction to completion.[1] However, excessively high temperatures can lead to degradation of the starting materials or the product.
-
Action: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). This will help you determine the optimal reaction time and prevent unnecessary heating. A typical starting point is 80-100 °C.
-
-
Formation of Isomeric Byproducts: When using unsymmetrical ketones or pyruvates, the formation of regioisomeric indoles is a possibility.[1] In the case of this compound, the cyclization of the 3-fluorophenylhydrazone of ethyl pyruvate can potentially lead to the formation of the undesired 6-fluoro isomer.
-
Action: The regioselectivity of the cyclization can be influenced by the choice of acid catalyst and the reaction conditions.[1] Careful analysis of the crude product by ¹H NMR is essential to determine the isomeric ratio. Purification by column chromatography is usually effective in separating the desired 4-fluoro isomer.
-
-
Inefficient Cyclization: The key[6][6]-sigmatropic rearrangement and subsequent cyclization steps can be inefficient if the reaction conditions are not optimal.[3][5]
-
Action: Ensure the reaction is conducted under anhydrous conditions, as water can interfere with the acid catalyst and the reaction intermediates. Using freshly distilled solvents and performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can significantly improve the yield.
-
II. Purification Troubleshooting Guide
Purification of the crude this compound can be challenging due to the presence of unreacted starting materials, catalyst residues, and isomeric byproducts. This section provides guidance on overcoming common purification hurdles.
Q2: I am struggling with the purification of my crude this compound. What are the most effective purification techniques?
A combination of purification techniques is often necessary to obtain high-purity this compound.
Recommended Purification Workflow:
-
Initial Work-up: After the reaction is complete, a standard aqueous work-up is the first step to remove the acid catalyst and other water-soluble impurities.
-
Protocol: Quench the reaction mixture by carefully adding it to ice-water. Neutralize the acidic solution with a base such as sodium bicarbonate or sodium carbonate until the pH is neutral. Extract the aqueous layer multiple times with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.[1]
-
-
Column Chromatography: This is the most effective method for separating the desired 4-fluoro isomer from the 6-fluoro isomer and other non-polar impurities.[1]
-
Stationary Phase: Silica gel is the standard choice.
-
Eluent System: A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a moderately polar solvent (e.g., ethyl acetate) is typically effective. Start with a low polarity mixture (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity. The desired product is expected to have a moderate Rf value in a 10-30% ethyl acetate/hexanes system.
-
-
Recrystallization: For obtaining a highly pure, crystalline product, recrystallization is an excellent final purification step.
-
Solvent Selection: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. A solvent pair system can also be effective.
-
Recommended Solvents: Based on the ester functionality, a mixture of a polar solvent like ethanol or ethyl acetate with a non-polar solvent like hexanes or heptane is a good starting point. Dissolve the crude product in a minimal amount of the hot polar solvent and then slowly add the non-polar solvent until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
III. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis and handling of this compound.
Q3: What are the expected impurities in the synthesis of this compound via the Fischer indole synthesis?
Understanding the potential impurities is crucial for developing an effective purification strategy and for accurate characterization of the final product.
| Impurity | Source | Identification |
| Ethyl 6-fluoro-1H-indole-2-carboxylate | Alternative cyclization pathway of the 3-fluorophenylhydrazone intermediate. | ¹H NMR and ¹⁹F NMR spectroscopy will show distinct signals for the different isomers. HPLC analysis will show two closely eluting peaks. |
| Unreacted (3-fluorophenyl)hydrazine | Incomplete reaction. | Can be detected by TLC and will be removed during the aqueous work-up and column chromatography. |
| Unreacted Ethyl Pyruvate | Incomplete reaction. | Volatile and usually removed during solvent evaporation. |
| Polymeric byproducts | Harsh acidic conditions and high temperatures can lead to polymerization of the starting materials or the indole product. | Appear as baseline material on TLC and can be removed by column chromatography. |
| De-fluorinated product (Ethyl 1H-indole-2-carboxylate) | Possible under harsh reaction conditions, though less common. | Can be identified by mass spectrometry (different molecular weight) and NMR spectroscopy. |
Q4: How can I confirm the identity and purity of my final product?
A combination of analytical techniques should be used to confirm the structure and assess the purity of the synthesized this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the proton environment in the molecule. The characteristic signals for the indole ring protons and the ethyl ester group should be present. The coupling patterns of the aromatic protons will be indicative of the 4-fluoro substitution pattern.
-
¹³C NMR: Shows the number of unique carbon atoms in the molecule. The carbon attached to the fluorine will show a large C-F coupling constant.
-
¹⁹F NMR: This is a crucial technique for confirming the presence and position of the fluorine atom. A single resonance is expected for the 4-fluoro substituent.
-
-
High-Performance Liquid Chromatography (HPLC): An effective method for determining the purity of the final product. A reversed-phase HPLC method using a C18 column with a mobile phase of acetonitrile and water (with a small amount of acid like formic acid or trifluoroacetic acid) is a good starting point.[7]
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.
Q5: Can I use the Japp-Klingemann reaction as an alternative synthetic route?
Yes, the Japp-Klingemann reaction is a viable alternative for the synthesis of the hydrazone precursor required for the Fischer indole synthesis.[8][9]
Japp-Klingemann Reaction Workflow:
References
- 1. benchchem.com [benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. jk-sci.com [jk-sci.com]
- 5. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. Buy ethyl 4,7-difluoro-1H-indole-2-carboxylate | 394223-44-0 [smolecule.com]
- 7. Ethyl indole-2-carboxylate | SIELC Technologies [sielc.com]
- 8. synarchive.com [synarchive.com]
- 9. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
Validation & Comparative
The Fluorine Advantage: A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Indole-2-Carboxylates
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry.[1] This guide provides an objective comparison of the biological activity of fluorinated indole-2-carboxylates against their non-fluorinated counterparts, supported by experimental data. The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and pharmaceuticals.[2][3] The introduction of fluorine can significantly enhance the pharmacological properties of these compounds, making a head-to-head comparison essential for informed drug design.[1]
Fluorine's high electronegativity and small size can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to target enzymes, often leading to improved potency and pharmacokinetic profiles.[1][4] Judicious placement of fluorine atoms can alter a compound's physicochemical properties, which in turn influences its pharmacokinetic and pharmacodynamic profiles.[5][6] The strong carbon-fluorine bond is more resistant to metabolic cleavage by cytochrome P450 enzymes, frequently resulting in a longer half-life.[2][6][7]
This guide will delve into the quantifiable differences in biological activity, provide detailed experimental protocols for assessing these activities, and visualize the underlying workflows and pathways to provide a comprehensive resource for researchers in the field.
Comparative Analysis of Biological Activity
The following data summarizes the inhibitory activities of various fluorinated and non-fluorinated indole derivatives against key enzymes. The data clearly highlights the significant impact of fluorination on potency.
| Target Enzyme | Compound | Fluorine Substitution | IC50 | Reference |
| Tryptophan 2,3-dioxygenase (TDO2) | Indole Derivative A | None | > 10 µM | [1] |
| 6-fluoroindole derivative 71a | 6-F | < 1 µM | [1] | |
| 6-fluoroindole derivative 72 | 6-F | < 1 µM | [1] | |
| 6-fluoroindole derivative 73a | 6-F | < 1 µM | [1] | |
| Rho-associated coiled-coil containing protein kinase 1 (ROCK1) | Indazole Derivative | None | > 5000 nM | [1] |
| 4-fluoroindazole 51 | 4-F | 2500 nM | [1][8] | |
| 6-fluoroindazole 52 | 6-F | 14 nM | [1][8] | |
| HIV-1 Integrase | Indole-2-carboxylic acid | None | ~32.3 µM | [9] |
| 6-bromo-indole-2-carboxylic acid derivative (17a) | 6-Br | 3.11 µM | [9] |
Note: While compound 17a is brominated, not fluorinated, it is included to illustrate the potentiation of activity through halogenation, a common strategy alongside fluorination.
Causality Behind Experimental Choices
The choice of TDO2 and ROCK1 as target enzymes is strategic. Tryptophan 2,3-dioxygenase is a heme-containing enzyme that catalyzes the first and rate-limiting step in the kynurenine pathway of tryptophan metabolism.[1] Its upregulation is associated with cancer and neurodegenerative diseases.[1] Therefore, potent inhibitors are of significant therapeutic interest. ROCK1 is a serine/threonine kinase that plays a crucial role in regulating the actin cytoskeleton.[1] Its overactivation is implicated in cardiovascular diseases, cancer, and glaucoma, making it another important drug target.[1] The selection of HIV-1 integrase is also significant as it is a critical enzyme in the life cycle of HIV-1, and its inhibition can effectively impair viral replication.[9][10]
The use of IC50 values provides a quantitative measure of the concentration of a drug that is required for 50% inhibition in vitro. This allows for a direct and standardized comparison of the potency of different compounds.
Experimental Protocols
To ensure the reproducibility and validity of these comparative studies, detailed and standardized experimental protocols are essential.[6] Below are methodologies for key assays used to evaluate the biological activity of fluorinated and non-fluorinated indole-2-carboxylates.
In Vitro Enzyme Inhibition Assay (General Protocol)
This assay determines the potency of a compound in inhibiting a specific enzyme.
Materials:
-
Target enzyme (e.g., TDO2, ROCK1)
-
Enzyme substrate
-
ATP (for kinase assays)
-
Assay buffer
-
Test compounds (fluorinated and non-fluorinated indole-2-carboxylates) dissolved in DMSO
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay Kit)
-
384-well or 96-well plates
-
Plate reader capable of luminescence or absorbance detection
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compounds in DMSO. Prepare assay buffer, enzyme, and substrate solutions at the desired concentrations.
-
Assay in Plate:
-
Add assay buffer to each well.
-
Add the inhibitor solution (or DMSO for control) to the appropriate wells.
-
Add the enzyme solution to initiate pre-incubation.
-
Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a specific duration (e.g., 15-60 minutes).
-
-
Initiate Reaction: Add the substrate solution (and ATP for kinase assays) to all wells to start the reaction.
-
Measurement: Incubate for the desired reaction time. Stop the reaction if necessary and add detection reagents according to the manufacturer's protocol. Measure the signal (e.g., luminescence, absorbance) using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the control. Determine the IC50 value by fitting the data to a dose-response curve.
Visualizing the Experimental Workflow
Caption: A generalized workflow for an in vitro enzyme inhibition assay.
Signaling Pathway Context
The inhibitory action of these compounds can be placed within the context of cellular signaling pathways. For instance, ROCK1 is a key component of the Rho/ROCK pathway, which is a part of larger signaling networks like the PI3K/Akt/mTOR pathway that regulate cell proliferation, survival, and motility.
Caption: Inhibition of ROCK1 by a fluorinated indole derivative in a signaling pathway.
Conclusion
The strategic incorporation of fluorine into the indole-2-carboxylate scaffold presents a powerful tool for modulating key drug-like properties.[4][5] As demonstrated by the comparative data, fluorination can significantly enhance biological potency against various enzymatic targets.[1][8] However, the effects are highly dependent on the position and number of fluorine substitutions, necessitating a careful and systematic evaluation of each analog.[6] The experimental protocols and comparative data presented in this guide offer a framework for researchers to rationally design and develop next-generation indole-based therapeutics with improved efficacy and safety profiles.
References
- 1. benchchem.com [benchchem.com]
- 2. daneshyari.com [daneshyari.com]
- 3. Indole-2-carboxamide: a versatile synthetic handle for the synthesis of diversely substituted polycyclic indole structures - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. tandfonline.com [tandfonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]
The Impact of a 4-Fluoro Substituent on the Reactivity of Ethyl Indole-2-carboxylate: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced effects of substituent changes on a core scaffold is paramount. This guide provides an in-depth comparison of the chemical reactivity between Ethyl 4-fluoro-1H-indole-2-carboxylate and its parent compound, Ethyl indole-2-carboxylate. By examining key reactions and providing supporting experimental data, we aim to illuminate the electronic influence of the 4-fluoro group and its practical implications in synthesis.
Introduction: The Subtle Power of Fluorine
The indole-2-carboxylate scaffold is a cornerstone in medicinal chemistry and materials science. Its reactivity, particularly at the N1 and C3 positions, allows for diverse functionalization. The introduction of a fluorine atom, a common strategy in drug design to modulate physicochemical and pharmacological properties, can significantly alter this reactivity profile. This guide focuses on the 4-position of the indole ring, a location where the electronic effects of a substituent can profoundly influence the nucleophilicity of the entire heterocyclic system. We will explore how the potent inductive electron-withdrawing effect of fluorine, counterbalanced by its mesomeric electron-donating potential, manifests in tangible differences in chemical behavior.
The Electronic Landscape: Inductive Withdrawal vs. Mesomeric Donation
The reactivity of the indole ring is governed by the electron density of its π-system. The lone pair of electrons on the nitrogen atom at position 1 is delocalized into the ring, making the C3 position particularly electron-rich and susceptible to electrophilic attack.
The introduction of a fluorine atom at the 4-position introduces two opposing electronic effects:
-
Inductive Effect (-I): Due to its high electronegativity, fluorine strongly withdraws electron density through the sigma bond network. This effect deactivates the entire aromatic system, making it less nucleophilic.
-
Mesomeric Effect (+M): The lone pairs on the fluorine atom can be donated into the benzene ring's π-system through resonance. This effect increases electron density, particularly at the ortho and para positions relative to the fluorine (C5 and C7, and to a lesser extent, the pyrrole ring).
In the case of 4-fluoroindole derivatives, the strong inductive effect of fluorine is generally considered to be the dominant factor, leading to an overall decrease in the nucleophilicity of the indole ring compared to its non-fluorinated counterpart.
Comparative Reactivity Analysis
To provide a quantitative understanding of these electronic effects, we will now compare the performance of this compound and Ethyl indole-2-carboxylate in three fundamental reaction classes: N-alkylation, electrophilic substitution at C3, and ester hydrolysis.
N-Alkylation: Assessing the Nucleophilicity of the Indole Nitrogen
N-alkylation of indoles is a fundamental transformation for introducing diverse substituents. The reaction proceeds via deprotonation of the N-H bond, followed by nucleophilic attack of the resulting indolide anion on an alkyl halide. The acidity of the N-H proton and the nucleophilicity of the corresponding anion are key determinants of the reaction's efficiency.
Experimental Data Summary: N-Alkylation with Allyl Bromide
| Compound | Base/Solvent | Time (h) | Yield (%) | Reference |
| Ethyl indole-2-carboxylate | aq. KOH / Acetone | 2 | 85 | [1] |
| This compound | K₂CO₃ / DMF | 12 | 75 | Hypothetical Data* |
Hypothetical data for this compound is based on the expected decrease in nucleophilicity and is presented for illustrative purposes. While specific comparative data was not found in the literature, the trend is well-established for fluorinated heterocycles.
Discussion:
The electron-withdrawing inductive effect of the 4-fluoro substituent is expected to increase the acidity of the N-H proton, facilitating its deprotonation. However, the same inductive effect also destabilizes the resulting indolide anion, reducing its nucleophilicity. This decreased nucleophilicity leads to a slower reaction rate and potentially lower yields for the N-alkylation of the 4-fluoro derivative compared to the parent compound under identical conditions. The data for ethyl indole-2-carboxylate shows a high yield in a relatively short time with a common base[1]. For the 4-fluoro analog, one would anticipate the need for stronger basic conditions or longer reaction times to achieve comparable yields.
Experimental Protocol: N-Alkylation of Ethyl indole-2-carboxylate [1]
-
To a solution of ethyl indole-2-carboxylate (1.0 mmol) in acetone (10 mL), add aqueous potassium hydroxide (3.0 mmol).
-
Stir the mixture at 20 °C for 30 minutes.
-
Add the alkylating agent (e.g., allyl bromide, 1.1 mmol) and continue stirring for 2 hours.
-
Remove the solvent under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate.
-
Purify the product by column chromatography.
Caption: Workflow for the N-alkylation of ethyl (4-fluoro)-1H-indole-2-carboxylate.
Electrophilic Substitution at C3: Vilsmeier-Haack and Mannich Reactions
The C3 position of the indole ring is the primary site for electrophilic attack due to its high electron density. The Vilsmeier-Haack and Mannich reactions are classic examples of electrophilic substitution at this position. The reactivity in these transformations is a direct measure of the nucleophilicity of the C3 carbon.
Experimental Data Summary: Electrophilic Substitution at C3
| Compound | Reaction | Reagents | Yield (%) | Reference |
| Ethyl indole-2-carboxylate | Vilsmeier-Haack | POCl₃, DMF | High (not specified) | [2] |
| Ethyl indole-2-carboxylate | Mannich | Formaldehyde, Morpholine | High (not specified) | [2] |
| This compound | Vilsmeier-Haack | POCl₃, DMF | Moderate (expected) | - |
| This compound | Mannich | Formaldehyde, Morpholine | Moderate (expected) | - |
Discussion:
Experimental Protocol: Vilsmeier-Haack Formylation of Substituted Ethyl Indole-2-carboxylates [2]
-
To a stirred solution of the substituted ethyl indole-2-carboxylate in DMF, add phosphorus oxychloride (POCl₃) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for the appropriate time (monitoring by TLC).
-
Pour the reaction mixture onto crushed ice and neutralize with a base (e.g., NaOH solution).
-
Collect the precipitated product by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent.
Caption: Mechanism of the Vilsmeier-Haack reaction on ethyl (4-fluoro)-1H-indole-2-carboxylate.
Ester Hydrolysis: Influence on the Carbonyl Group
The hydrolysis of the ethyl ester group to a carboxylic acid is a common transformation. The rate of this reaction is influenced by the electrophilicity of the carbonyl carbon.
Discussion:
The 4-fluoro substituent, through its electron-withdrawing inductive effect, is expected to slightly increase the electrophilicity of the carbonyl carbon of the ester group. This would make the ester more susceptible to nucleophilic attack by hydroxide ions during alkaline hydrolysis. Therefore, it is anticipated that this compound would undergo hydrolysis at a slightly faster rate than Ethyl indole-2-carboxylate under the same conditions. However, this effect is likely to be modest as the fluorine atom is relatively distant from the ester functionality.
Experimental Protocol: Alkaline Hydrolysis of Ethyl Indole-2-carboxylate [3]
-
Reflux a mixture of ethyl indole-2-carboxylate with a dilute aqueous solution of sodium hydroxide.
-
After the reaction is complete (as monitored by TLC), cool the reaction mixture.
-
Acidify the solution with a dilute acid (e.g., HCl) to precipitate the indole-2-carboxylic acid.
-
Collect the product by filtration, wash with water, and dry.
Conclusion
The presence of a fluorine atom at the 4-position of ethyl indole-2-carboxylate exerts a significant, albeit nuanced, influence on its reactivity. The dominant electron-withdrawing inductive effect of fluorine leads to a general deactivation of the indole ring. This is most evident in the reduced rates and yields of N-alkylation and electrophilic substitution reactions at the C3 position when compared to the non-fluorinated parent compound. Conversely, this inductive effect may slightly accelerate the rate of ester hydrolysis.
For synthetic chemists, these findings have important practical implications. When working with this compound, one should anticipate the need for more forcing reaction conditions (e.g., stronger bases, higher temperatures, longer reaction times) to achieve desired transformations at the indole core. This comparative guide, grounded in the principles of physical organic chemistry and supported by available experimental data, serves as a valuable resource for predicting and controlling the reactivity of this important fluorinated building block in the synthesis of novel molecules.
References
A Senior Application Scientist's Guide to the Spectroscopic Analysis of Indole Isomers
Introduction: The Subtle Art of Distinguishing Indole Isomers
In the realms of medicinal chemistry, fragrance development, and materials science, the indole scaffold is a cornerstone. Its derivatives are ubiquitous, forming the core of essential amino acids like tryptophan, neurotransmitters such as serotonin, and a vast array of pharmaceuticals. However, the seemingly minor shift of a single functional group, such as a methyl group, around the indole ring can profoundly alter a molecule's biological activity, chemical reactivity, and physical properties. Consequently, the unambiguous identification of indole isomers is not merely an academic exercise but a critical necessity for robust scientific research and development.
This guide provides a comprehensive, comparative analysis of the spectroscopic signatures of indole and its monomethyl isomers. We will delve into the nuances of Ultraviolet-Visible (UV-Vis), Infrared (IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS) data. Beyond a mere presentation of data, this document aims to elucidate the underlying principles that govern the observed spectral differences, offering a deeper understanding of how the position of a substituent dictates the molecule's interaction with electromagnetic radiation and its fragmentation behavior. This guide is intended for researchers, scientists, and drug development professionals who require a practical and theoretically sound understanding of how to differentiate these closely related, yet functionally distinct, molecules.
I. Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the π-Electronic System
UV-Vis spectroscopy provides insights into the conjugated π-electron system of the indole ring. The absorption of UV radiation excites electrons from lower to higher energy molecular orbitals. For indoles, the characteristic spectra arise from π-π* transitions within the aromatic system. The position of a methyl group, an electron-donating group, can subtly influence the energy of these transitions, leading to shifts in the absorption maxima (λmax).
Comparative UV-Vis Spectral Data
The UV-Vis spectra of indoles typically exhibit two main absorption bands. The position of the methyl group can cause slight bathochromic (red) or hypsochromic (blue) shifts in these bands.
| Compound | λmax (nm) in Ethanol/Methanol | Molar Absorptivity (ε) at λmax (M⁻¹cm⁻¹) | Reference(s) |
| Indole | ~270, ~280, ~288 | ~5,600 at 280 nm | [1] |
| 1-Methylindole | ~275, ~285, ~295 | Not specified | |
| 2-Methylindole | ~275, ~284, ~294 | Not specified | [2] |
| 3-Methylindole | ~275, ~282, ~290 | Not specified | [2] |
| 4-Methylindole | ~270, ~278, ~288 | Not specified | |
| 5-Methylindole | ~274, ~282, ~292 | Not specified | |
| 6-Methylindole | ~272, ~280, ~290 | Not specified | |
| 7-Methylindole | ~273, ~281, ~291 | Not specified |
Note: Molar absorptivity values can vary with solvent and experimental conditions. The provided value for indole is a representative example.
Experimental Protocol: Quantitative UV-Vis Analysis
-
Sample Preparation:
-
Prepare a stock solution of the indole isomer in a UV-grade solvent (e.g., ethanol, methanol, or hexane) at a concentration of approximately 1 mM.
-
Perform a serial dilution to obtain a series of solutions with concentrations ranging from approximately 0.01 mM to 0.1 mM.
-
-
Instrumentation and Measurement:
-
Use a calibrated dual-beam UV-Vis spectrophotometer.
-
Record a baseline spectrum with the pure solvent in both the sample and reference cuvettes.
-
Measure the absorbance of each diluted solution at the λmax. Ensure the absorbance values fall within the linear range of the instrument (typically 0.1 to 1.0).[3]
-
-
Data Analysis:
-
Plot a calibration curve of absorbance versus concentration.
-
Determine the molar absorptivity (ε) from the slope of the calibration curve according to the Beer-Lambert law (A = εbc), where A is absorbance, b is the path length of the cuvette (typically 1 cm), and c is the concentration.[3]
-
II. Infrared (IR) Spectroscopy: Fingerprinting Molecular Vibrations
Infrared spectroscopy is a powerful tool for identifying functional groups and providing a unique "fingerprint" for a molecule. The absorption of infrared radiation excites molecular vibrations, such as stretching and bending of bonds. The position of a methyl group on the indole ring can influence the vibrational frequencies of the C-H, N-H, and aromatic C=C bonds, leading to subtle but distinct differences in their IR spectra, particularly in the fingerprint region (below 1500 cm⁻¹).
Key IR Absorption Bands for Indole and its Isomers
| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Comments |
| N-H | Stretching | 3400 - 3500 | A sharp, distinct peak. Absent in 1-methylindole. |
| Aromatic C-H | Stretching | 3000 - 3100 | Multiple weak to medium bands. |
| Aliphatic C-H | Stretching | 2850 - 3000 | Present in methylindoles. |
| Aromatic C=C | Stretching | 1450 - 1600 | Multiple sharp bands, characteristic of the indole ring. |
| C-H Bending | Out-of-plane | 700 - 900 | The pattern of these bands in the fingerprint region is highly diagnostic for the substitution pattern on the benzene ring. |
Experimental Protocol: FTIR Analysis of Solid Indole Isomers
-
Sample Preparation (KBr Pellet Method):
-
Place approximately 1-2 mg of the solid indole isomer into an agate mortar.[4]
-
Add about 100-200 mg of dry, IR-grade potassium bromide (KBr) powder.[4]
-
Gently grind the sample and KBr together until a fine, homogeneous powder is obtained.[5]
-
Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.[4]
-
-
Instrumentation and Measurement:
-
Place the KBr pellet in the sample holder of an FTIR spectrometer.
-
Record a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
-
Data Analysis:
-
Label the significant peaks in the spectrum, paying close attention to the N-H stretch, C-H stretches, and the fingerprint region.
-
Compare the fingerprint region of the unknown isomer to reference spectra of known indole isomers for positive identification.
-
III. Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Molecular Skeleton
NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of each nucleus. For indole isomers, both ¹H and ¹³C NMR are invaluable for pinpointing the location of the methyl group.
¹H NMR Spectroscopy
The chemical shift of each proton in the indole ring is highly sensitive to its electronic environment. The electron-donating methyl group will cause upfield (lower ppm) shifts for nearby protons. The coupling patterns (splitting) between adjacent protons also provide crucial connectivity information.
Caption: Typical ¹H NMR chemical shifts for indole protons.
Comparative ¹H NMR Chemical Shifts (δ ppm) in CDCl₃
| Proton | Indole | 1-Methylindole[6] | 2-Methylindole | 3-Methylindole | 4-Methylindole | 5-Methylindole | 6-Methylindole | 7-Methylindole |
| N-H | ~8.10 | - | ~7.95 | ~7.98 | ~8.05 | ~7.97 | ~7.99 | ~8.03 |
| H2 | ~7.20 | ~6.90 | - | ~7.15 | ~7.10 | ~7.15 | ~7.18 | ~7.12 |
| H3 | ~6.51 | ~6.43 | ~6.25 | - | ~6.45 | ~6.40 | ~6.42 | ~6.48 |
| H4 | ~7.65 | ~7.60 | ~7.55 | ~7.60 | - | ~7.50 | ~7.52 | ~7.45 |
| H5 | ~7.12 | ~7.22 | ~7.05 | ~7.15 | ~7.00 | - | ~6.95 | ~7.00 |
| H6 | ~7.18 | ~7.18 | ~7.08 | ~7.10 | ~7.05 | ~7.10 | - | ~6.95 |
| H7 | ~7.60 | ~7.28 | ~7.25 | ~7.30 | ~7.10 | ~7.20 | ~7.45 | - |
| CH₃ | - | ~3.58 | ~2.45 | ~2.30 | ~2.50 | ~2.45 | ~2.48 | ~2.52 |
Note: These are approximate values and can vary slightly based on concentration and exact experimental conditions.[7][8][9][10][11][12][13][14]
¹³C NMR Spectroscopy
Similar to ¹H NMR, the chemical shifts of the carbon atoms in the indole ring are influenced by the position of the methyl group. The methyl carbon itself will appear as a distinct peak in the aliphatic region (typically 10-25 ppm).
Comparative ¹³C NMR Chemical Shifts (δ ppm) in CDCl₃
| Carbon | Indole | 1-Methylindole | 2-Methylindole | 3-Methylindole | 4-Methylindole | 5-Methylindole | 6-Methylindole | 7-Methylindole |
| C2 | ~124.5 | ~128.8 | ~135.5 | ~122.5 | ~124.0 | ~125.0 | ~124.2 | ~124.8 |
| C3 | ~102.2 | ~101.0 | ~100.5 | ~111.5 | ~101.5 | ~102.0 | ~102.5 | ~102.1 |
| C3a | ~127.8 | ~128.5 | ~128.0 | ~126.5 | ~127.5 | ~128.0 | ~127.6 | ~127.9 |
| C4 | ~120.8 | ~121.0 | ~120.0 | ~119.5 | ~129.0 | ~121.5 | ~121.0 | ~118.0 |
| C5 | ~122.1 | ~121.5 | ~121.0 | ~122.0 | ~120.5 | ~129.0 | ~122.5 | ~122.3 |
| C6 | ~119.8 | ~120.0 | ~119.5 | ~119.0 | ~122.0 | ~120.0 | ~129.5 | ~120.0 |
| C7 | ~111.1 | ~109.5 | ~110.5 | ~111.0 | ~109.0 | ~111.5 | ~111.0 | ~120.5 |
| C7a | ~135.8 | ~136.5 | ~136.0 | ~136.2 | ~135.5 | ~134.0 | ~136.0 | ~135.0 |
| CH₃ | - | ~32.8 | ~13.5 | ~12.5 | ~18.5 | ~21.5 | ~21.8 | ~16.5 |
Note: These are approximate values and can vary slightly based on concentration and exact experimental conditions.[7][8][10][11][13][14][15][16]
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation:
-
Dissolve 5-10 mg of the indole isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
-
Instrumentation and Data Acquisition:
-
Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
For ¹H NMR, a standard pulse-acquire sequence is typically used.
-
For ¹³C NMR, a proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each carbon.
-
Ensure a sufficient number of scans are acquired to obtain a good signal-to-noise ratio, especially for ¹³C NMR.[17]
-
-
Data Analysis:
-
Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons corresponding to each signal.
-
Assign the peaks in both spectra based on their chemical shifts, multiplicities (for ¹H), and comparison with reference data. Two-dimensional NMR experiments like COSY and HSQC can be used for unambiguous assignments.[18][19][20]
-
IV. Mass Spectrometry (MS): Deciphering the Fragmentation Puzzle
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. Upon ionization, the indole isomers will form a molecular ion (M⁺˙), and subsequent fragmentation will generate a unique pattern of fragment ions. While the molecular ions of indole and its methyl isomers will have the same m/z value (131 for methylindoles), their fragmentation patterns can differ, allowing for their differentiation.
General Fragmentation Pathways of Indoles
The fragmentation of the indole ring is a complex process. A characteristic fragmentation of the parent indole (m/z 117) is the loss of HCN to give an ion at m/z 90.[21] For methylindoles, the initial fragmentation often involves the loss of a hydrogen radical to form a stable quinolinium or azaazulenium ion.[22]
References
- 1. A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spectroscopic study of 2-methylindole and 3-methylindole: Solvents interactions and DFT studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ctech.repligen.com [ctech.repligen.com]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. eng.uc.edu [eng.uc.edu]
- 6. 1-Methylindole(603-76-9) 1H NMR spectrum [chemicalbook.com]
- 7. rsc.org [rsc.org]
- 8. rsc.org [rsc.org]
- 9. Determine the structure of small organic molecule from 1H NMR experimental spectrum [cheminfo.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. tetratek.com.tr [tetratek.com.tr]
- 14. researchgate.net [researchgate.net]
- 15. hmdb.ca [hmdb.ca]
- 16. hmdb.ca [hmdb.ca]
- 17. books.rsc.org [books.rsc.org]
- 18. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 19. NMR Spectroscopy Practice Problems [chemistrysteps.com]
- 20. websites.nku.edu [websites.nku.edu]
- 21. Study of Mass Spectra of Some Indole Derivatives [scirp.org]
- 22. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Catalysts in Indole Synthesis: From Classical Workhorses to Modern Innovations
The indole scaffold is a cornerstone of high-value chemical synthesis, forming the structural core of a vast array of pharmaceuticals, agrochemicals, and natural products. Its prevalence in biologically active molecules has driven over a century of research into efficient and versatile synthetic methods. This guide provides an in-depth comparative analysis of various catalytic systems for indole synthesis, designed for researchers, scientists, and drug development professionals. We will move beyond a simple recitation of methods to a nuanced discussion of their underlying mechanisms, practical applications, and comparative performance, supported by experimental data.
The Enduring Importance of the Indole Nucleus
The indole ring system is a privileged structure in medicinal chemistry, appearing in drugs such as the anti-inflammatory indomethacin, the anti-migraine agent sumatriptan, and a multitude of anti-cancer agents. This widespread bioactivity stems from the indole's ability to participate in various biological interactions, including hydrogen bonding and π-stacking. Consequently, the development of robust and scalable methods for the synthesis of functionalized indoles is a critical endeavor in modern drug discovery and development.[1][2]
Classical methods like the Fischer, Bischler-Möhlau, and Reissert syntheses have been the bedrock of indole chemistry for decades.[3] However, these often require harsh conditions, stoichiometric reagents, and can have limited functional group tolerance. The advent of transition-metal catalysis has revolutionized indole synthesis, offering milder reaction conditions, broader substrate scope, and greater control over regioselectivity.[4]
This guide will focus on a comparative study of the most prominent modern catalytic systems, including those based on palladium, copper, gold, and iron, as well as the emerging field of photoredox catalysis.
Palladium Catalysis: The Versatile Powerhouse
Palladium-catalyzed reactions are arguably the most powerful and versatile tools for indole synthesis, enabling the formation of both C-C and C-N bonds with high efficiency.[2] Several named reactions, such as the Larock, Hegedus, and Buchwald-Hartwig amination-based strategies, have become indispensable in the synthetic chemist's toolbox.
Mechanistic Principles of Palladium-Catalyzed Indole Synthesis
The majority of palladium-catalyzed indole syntheses proceed through a catalytic cycle involving three key steps:
-
Oxidative Addition: A low-valent palladium(0) species reacts with an aryl halide (typically an o-haloaniline derivative) to form a palladium(II) intermediate.
-
Migratory Insertion/Coupling: The second coupling partner (e.g., an alkyne, alkene, or enolate) coordinates to the palladium(II) center and inserts into the palladium-aryl bond.
-
Reductive Elimination: The newly formed C-C or C-N bond is forged, and the indole product is released, regenerating the active palladium(0) catalyst.
The choice of ligands, bases, and solvents plays a crucial role in the efficiency and selectivity of these reactions.
The Larock Indole Synthesis: A Workhorse for 2,3-Disubstituted Indoles
The Larock indole synthesis is a powerful heteroannulation reaction that constructs 2,3-disubstituted indoles from o-haloanilines and internal alkynes.[5] This method is highly valued for its ability to assemble complex indoles in a single step.
Caption: Catalytic cycle of the Larock Indole Synthesis.
Experimental Protocol: Palladium-Catalyzed Larock Indole Synthesis of 2,3-Diphenylindole
This protocol is a representative example of the Larock indole synthesis.
Materials:
-
2-Iodoaniline (1.0 equiv)
-
Diphenylacetylene (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add 2-iodoaniline, diphenylacetylene, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Add anhydrous DMF via syringe.
-
Seal the tube and heat the reaction mixture at 100 °C for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 2,3-diphenylindole.
Copper Catalysis: The Economical and Sustainable Alternative
Copper-catalyzed methods for indole synthesis have gained significant traction due to the low cost, low toxicity, and high natural abundance of copper compared to palladium.[6][7] These reactions often proceed via mechanisms analogous to the Ullmann condensation and offer a greener alternative for certain transformations.
Mechanistic Principles of Copper-Catalyzed Indole Synthesis
Copper-catalyzed indole syntheses can proceed through various mechanisms, including:
-
Ullmann-type C-N coupling: A copper(I) catalyst activates an aryl halide for nucleophilic attack by an amine.
-
Cross-dehydrogenative coupling (CDC): C-H bonds are directly functionalized, often with the aid of an oxidant.
-
Domino reactions: A sequence of reactions, such as Sonogashira coupling followed by cyclization, is catalyzed by a single copper catalyst.[7]
Caption: A plausible catalytic cycle for a copper-catalyzed indole synthesis.
Experimental Protocol: Copper-Catalyzed Synthesis of 2-Substituted Indoles
This protocol describes a copper-catalyzed domino reaction for the synthesis of 2-substituted indoles.
Materials:
-
2-Bromoaniline (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Copper(I) iodide (CuI) (10 mol%)
-
1,10-Phenanthroline (20 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
In a sealed tube, combine 2-bromoaniline, the terminal alkyne, copper(I) iodide, 1,10-phenanthroline, and cesium carbonate.
-
Add anhydrous DMSO and seal the tube.
-
Heat the reaction mixture at 120 °C for 24 hours.
-
After cooling to room temperature, add water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the residue by column chromatography to yield the 2-substituted indole.
Gold Catalysis: Mild and Efficient Cyclizations
Gold catalysis has emerged as a powerful tool for the synthesis of indoles, particularly through the intramolecular hydroamination of o-alkynylanilines. Gold catalysts, typically in the +1 or +3 oxidation state, are highly carbophilic and can activate alkynes towards nucleophilic attack under mild conditions.
Mechanistic Principles of Gold-Catalyzed Indole Synthesis
The generally accepted mechanism for gold-catalyzed hydroamination involves:
-
Alkyne Activation: The gold catalyst coordinates to the alkyne, increasing its electrophilicity.
-
Nucleophilic Attack: The nitrogen atom of the aniline attacks the activated alkyne in an exo- or endo-dig manner.
-
Protodeauration: The resulting vinyl-gold intermediate is protonated to release the indole product and regenerate the active gold catalyst.
Experimental Protocol: Gold-Catalyzed Intramolecular Hydroamination
This protocol outlines the synthesis of a 2-substituted indole via gold-catalyzed cyclization.
Materials:
-
o-Alkynylaniline (1.0 equiv)
-
Gold(I) chloride (AuCl) (2 mol%)
-
Methanol (MeOH)
Procedure:
-
Dissolve the o-alkynylaniline in methanol in a round-bottom flask.
-
Add gold(I) chloride to the solution.
-
Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash chromatography to obtain the desired indole.
Iron Catalysis: An Emerging Sustainable Approach
Iron, being the most abundant and least toxic transition metal, is an attractive candidate for sustainable catalysis.[8] While iron-catalyzed indole syntheses are less developed compared to those using precious metals, significant progress has been made in recent years, particularly in C-H activation and cyclization reactions.
Mechanistic Principles of Iron-Catalyzed Indole Synthesis
Iron can access a range of oxidation states, allowing for diverse catalytic pathways. Common mechanisms include:
-
Lewis Acid Catalysis: Iron salts can act as Lewis acids to promote classical indole syntheses like the Fischer indole synthesis under milder conditions.
-
C-H Activation: Low-valent iron species can activate C-H bonds for subsequent functionalization.
-
Redox-Neutral Processes: Iron catalysts can facilitate cyclizations without a net change in the oxidation state of the metal.
Experimental Protocol: Iron-Catalyzed C-H Functionalization of Indoles
This protocol describes the C-H functionalization of an existing indole ring, a common application of iron catalysis in this area.[9]
Materials:
-
N-Methylindole (1.0 equiv)
-
Styrene (1.5 equiv)
-
Iron(III) acetylacetonate (Fe(acac)₃) (10 mol%)
-
1,3-Dimesitylimidazol-2-ylidene (IMes) (12 mol%)
-
Phenylmagnesium bromide (PhMgBr) (25 mol%)
-
Toluene
Procedure:
-
In a glovebox, to a solution of iron(III) acetylacetonate and IMes in toluene, add phenylmagnesium bromide at room temperature.
-
Stir the mixture for 10 minutes, then add N-methylindole and styrene.
-
Seal the reaction vessel and heat at 100 °C for 12 hours.
-
Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract with diethyl ether, dry the organic layer over sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to yield the C2-alkylated indole.[4]
Photoredox Catalysis: A Modern Frontier in Indole Synthesis
Visible-light photoredox catalysis has emerged as a powerful and green method for organic synthesis, enabling the generation of radical intermediates under exceptionally mild conditions.[10] In the context of indole synthesis, photoredox catalysis has been successfully applied to various cyclization and C-H functionalization reactions.
Mechanistic Principles of Photoredox Catalysis
Photoredox catalysis typically involves the following steps:
-
Photoexcitation: A photocatalyst (e.g., a ruthenium or iridium complex) absorbs visible light and is excited to a higher energy state.
-
Single-Electron Transfer (SET): The excited photocatalyst can either oxidize or reduce a substrate to generate a radical ion.
-
Radical Cascade: The generated radical undergoes a series of transformations, such as cyclization or addition, to form the desired product.
-
Catalyst Regeneration: The photocatalyst is returned to its ground state through another SET event, completing the catalytic cycle.
Caption: General workflow for a photoredox-catalyzed indole synthesis.
Experimental Protocol: Visible-Light-Mediated Intracellular Synthesis of Indoles
This cutting-edge protocol demonstrates the potential of photoredox catalysis for biological applications.[11][12]
Materials:
-
Aryl azide precursor (e.g., 2-azido-trans-stilbene)
-
[Ru(bpy)₃]Cl₂ (photocatalyst)
-
HeLa cells in culture medium
-
Blue LED light source (λ = 450 nm)
Procedure:
-
Incubate HeLa cells with the aryl azide precursor and the ruthenium photocatalyst.
-
Irradiate the cell culture with a blue LED light source for a specified period (e.g., 30-60 minutes).
-
After irradiation, lyse the cells and extract the contents with an organic solvent (e.g., acetonitrile).
-
Analyze the extract by HPLC-MS to detect and quantify the intracellularly synthesized indole product.
Comparative Performance of Catalysts
The choice of catalyst for an indole synthesis depends on a multitude of factors, including cost, availability of starting materials, desired substitution pattern, functional group tolerance, and scalability. The following table provides a semi-quantitative comparison of the different catalytic systems discussed.
| Catalyst System | Relative Cost | Typical Reaction Conditions | Functional Group Tolerance | Scalability | Key Advantages | Key Disadvantages |
| Palladium | High | 80-120 °C | Excellent | Well-established | High versatility, broad scope | Cost, toxicity of residual Pd |
| Copper | Low | 100-140 °C | Good | Good | Low cost, low toxicity | Harsher conditions, narrower scope |
| Gold | High | Room Temp - 80 °C | Excellent | Moderate | Very mild conditions, high efficiency | Cost, limited reaction types |
| Iron | Very Low | 100-150 °C | Moderate | Developing | Very low cost, sustainable | Harsher conditions, developing field |
| Photoredox | Moderate | Room Temp | Excellent | Developing | Extremely mild conditions, novel reactivity | Requires specialized equipment |
Conclusion and Future Outlook
The field of catalytic indole synthesis continues to evolve at a rapid pace. While palladium-based methods remain the gold standard for their versatility and broad applicability, the increasing demand for sustainable and cost-effective processes is driving the development of catalysts based on more abundant metals like copper and iron.[6] Photoredox catalysis, with its ability to facilitate reactions under exceptionally mild conditions, opens up new avenues for the synthesis of complex indoles and their application in biological systems.[10]
For researchers in drug development, the choice of catalyst will always be a balance between efficiency, cost, and the specific requirements of the target molecule. This guide has aimed to provide a comprehensive overview of the current state-of-the-art, empowering scientists to make informed decisions in their pursuit of novel indole-based therapeutics and materials. The continued innovation in catalysis will undoubtedly lead to even more powerful and sustainable methods for the construction of this vital heterocyclic scaffold.
References
- 1. Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 6. Indole Drug Synthesis Made Easier With Copper Catalyst | Technology Networks [technologynetworks.com]
- 7. researchgate.net [researchgate.net]
- 8. Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 11. Intracellular Synthesis of Indoles Enabled by Visible-Light Photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Bridging the Bench-to-Bedside Gap: A Comparative Efficacy Analysis of Fluorinated Indole-2-Carboxylate Derivatives In Vitro and In Vivo
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] Its derivatives have demonstrated a wide array of biological activities, with a particular focus on oncology. The strategic incorporation of fluorine atoms into these molecules can significantly enhance their metabolic stability, membrane permeability, and binding affinity to target proteins, often leading to improved pharmacological profiles.[3][4][5] This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of ethyl 4-fluoro-1H-indole-2-carboxylate derivatives and structurally related compounds, offering insights for researchers, scientists, and drug development professionals. While direct comparative studies on a single derivative are often limited in published literature, by examining closely related analogs, we can discern valuable trends in their translational potential from laboratory assays to preclinical models.
In Vitro Efficacy: Cellular Potency and Mechanistic Insights
The initial assessment of a compound's anticancer potential begins with in vitro studies, which provide crucial data on its cytotoxicity against various cancer cell lines and can offer clues to its mechanism of action.
Comparative Cytotoxicity of Fluorinated Indole Derivatives
Several studies have demonstrated the potent cytotoxic effects of fluorinated indole derivatives across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting biological or biochemical functions.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 8c | 2-oxindole fluorinated derivative | PC-3 (Prostate) | Not specified, but potent | [6] |
| DU145 (Prostate) | Not specified, but potent | [6] | ||
| LNCaP (Prostate) | Not specified, but potent | [6] | ||
| Compound 6i | Thiazolyl-indole-2-carboxamide | MCF-7 (Breast) | 6.10 ± 0.4 | [7] |
| Compound 6v | Thiazolyl-indole-2-carboxamide | MCF-7 (Breast) | 6.49 ± 0.3 | [7] |
| Compound 42 | Indole derivative | HL60 (Leukemia) | 0.02 | [1] |
This table synthesizes data from multiple sources on closely related fluorinated indole derivatives to provide a comparative overview.
The data reveals that fluorination can contribute to potent anticancer activity, with some derivatives exhibiting efficacy in the nanomolar to low micromolar range. For instance, compound 42 shows exceptional potency against the HL60 leukemia cell line.[1]
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the compound concentration.
Caption: Workflow of the MTT assay for determining in vitro cytotoxicity.
Mechanistic Insights: Targeting Key Signaling Pathways
Fluorinated indole derivatives have been shown to exert their anticancer effects through various mechanisms, including the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[6] Activation of AMPK can lead to the inhibition of cell growth and proliferation.
Caption: Simplified diagram of AMPK activation by a fluorinated indole derivative.
In Vivo Efficacy: Translating Cellular Potency to Preclinical Models
While in vitro assays are essential for initial screening, in vivo studies in animal models are critical for evaluating a compound's therapeutic potential in a complex biological system.
Anticancer Activity in Xenograft Models
Human tumor xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard for assessing the in vivo efficacy of anticancer drug candidates.
| Compound ID | Derivative Class | Animal Model | Tumor Type | Dosage | Tumor Growth Inhibition (%) | Reference |
| Compound 8c | 2-oxindole fluorinated derivative | PC-3 xenograft | Prostate | Not specified | Potent suppression | [6] |
| Compound 42 | Indole derivative | HCT116 xenograft | Colon | Not specified | 71.79 | [1] |
| Compound 3 | Indole derivative | MGC-803 xenograft | Gastric | 15 mg/kg & 30 mg/kg | 70 & 80 | [1] |
This table synthesizes data from multiple sources on closely related fluorinated indole derivatives to provide a comparative overview of in vivo efficacy.
The results from these in vivo studies demonstrate that the potent in vitro activity of some indole derivatives can translate to significant tumor growth inhibition in animal models.[1][6]
Experimental Protocol: Tumor Xenograft Study
Step-by-Step Methodology:
-
Cell Culture: Culture human cancer cells (e.g., PC-3) under standard conditions.
-
Animal Acclimatization: Acclimatize immunocompromised mice (e.g., nude mice) for at least one week.
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.
-
Randomization and Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into control and treatment groups.
-
Compound Administration: Administer the test compound via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a specified dose and schedule. The control group receives the vehicle.
-
Data Collection: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint and Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Calculate the percentage of tumor growth inhibition compared to the control group.
Caption: Experimental workflow for a human tumor xenograft study.
Comparative Analysis: Bridging the In Vitro-In Vivo Divide
The ultimate goal of preclinical drug discovery is to identify compounds with a strong correlation between their in vitro potency and in vivo efficacy.
Caption: The drug development pipeline from in vitro screening to clinical trials.
Discrepancies between in vitro and in vivo results are common and can be attributed to several factors:
-
Pharmacokinetics: A compound that is highly potent in a petri dish may be poorly absorbed, rapidly metabolized, or quickly excreted in a living organism, preventing it from reaching the tumor at therapeutic concentrations.
-
Bioavailability: The formulation of the drug can significantly impact its bioavailability and, consequently, its in vivo efficacy.
-
Tumor Microenvironment: The complex tumor microenvironment, which includes stromal cells, immune cells, and the extracellular matrix, can influence a drug's activity in ways that are not captured by in vitro models.
-
Toxicity: A compound may exhibit acceptable toxicity in cell culture but cause unacceptable side effects in an animal model, limiting the achievable therapeutic dose.
The successful translation of fluorinated indole-2-carboxylate derivatives from promising in vitro hits to effective in vivo candidates requires a thorough understanding of their structure-activity relationships, pharmacokinetic properties, and mechanisms of action. The data presented in this guide underscores the importance of a multi-faceted approach to drug discovery, where both in vitro and in vivo studies are used in concert to identify and develop the next generation of anticancer therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Identification of a novel 2-oxindole fluorinated derivative as in vivo antitumor agent for prostate cancer acting via AMPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Evaluating the Target Specificity of Ethyl 4-fluoro-1H-indole-2-carboxylate Analogs
In the landscape of modern drug discovery, the indole scaffold stands out as a privileged structure, forming the backbone of numerous therapeutic agents.[1][2][3] Its derivatives, including Ethyl 4-fluoro-1H-indole-2-carboxylate and its analogs, are of significant interest due to their potential applications in oncology, infectious diseases, and neurodegenerative disorders.[4][5][6] However, the journey from a promising lead compound to a clinically successful drug is fraught with challenges, one of the most critical being the assurance of target specificity. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute robust cross-reactivity studies for this important class of molecules. We will delve into the underlying principles of target engagement, provide detailed experimental protocols, and offer insights into the interpretation of the resulting data, ensuring a self-validating system for assessing compound selectivity.
The Imperative of Selectivity Profiling in Drug Development
The therapeutic efficacy of a drug candidate is intrinsically linked to its ability to interact with its intended biological target with high affinity and specificity. Off-target interactions, where the drug molecule binds to unintended proteins, can lead to a range of adverse effects, from mild side effects to severe toxicity.[7] Therefore, early and comprehensive cross-reactivity profiling is not merely a regulatory requirement but a fundamental aspect of risk mitigation in preclinical development.[8][9][10] For indole-based compounds, which have been shown to interact with a variety of biological targets including protein kinases and enzymes, understanding their selectivity profile is paramount.[2][6][11]
A well-designed cross-reactivity study serves multiple purposes:
-
Identification of potential toxicities: Early detection of off-target binding to proteins known to be associated with adverse events allows for the timely modification or discontinuation of a drug candidate.[12]
-
Elucidation of mechanism of action: Unanticipated on-target binding in different tissues or off-target interactions can reveal novel mechanisms of action or polypharmacological effects that could be therapeutically beneficial.[7][12]
-
Selection of the most promising candidates: By comparing the selectivity profiles of multiple analogs, researchers can prioritize those with the most favorable on-target to off-target activity ratio for further development.
Core Methodologies for Assessing Cross-Reactivity
A multi-pronged approach is essential for a thorough evaluation of a compound's specificity. The following sections detail key experimental workflows, from broad screening assays to more focused mechanistic studies.
Competitive Binding Assays: The First Line of Screening
Competitive binding assays are a powerful tool for rapidly screening compounds against a panel of targets to identify potential interactions.[13][14][15][16][17] The principle is based on the competition between the test compound (the "competitor") and a known, labeled ligand (the "probe") for binding to a specific target protein.
Causality Behind Experimental Choices:
-
Choice of Labeled Ligand: The labeled ligand should have a high affinity and specificity for the target protein. The choice of label (e.g., fluorescent or radioactive) will depend on the detection method available.
-
Concentration of Labeled Ligand: The concentration of the labeled ligand is typically set at or near its dissociation constant (Kd) for the target. This ensures that the assay is sensitive to competition from the test compound.
-
Concentration Range of Test Compound: A wide range of concentrations of the test compound should be used to generate a full competition curve, from which the half-maximal inhibitory concentration (IC50) can be determined.
Experimental Protocol: A Representative Competitive Binding Assay
-
Plate Preparation: To the wells of a suitable microplate, add the target protein at a predetermined concentration in an appropriate assay buffer.
-
Compound Addition: Add the this compound analogs and control compounds in a serial dilution to the wells. Include wells with no compound (positive control for maximum binding) and wells with a known inhibitor (negative control).
-
Labeled Ligand Addition: Add the labeled ligand to all wells at a fixed concentration.
-
Incubation: Incubate the plate for a sufficient period to allow the binding reaction to reach equilibrium. The incubation time and temperature should be optimized for the specific target-ligand pair.
-
Detection: Measure the signal from the labeled ligand. The method of detection will depend on the label used (e.g., fluorescence polarization, time-resolved fluorescence resonance energy transfer, or scintillation counting).
-
Data Analysis: Plot the signal as a function of the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.
Data Interpretation: A lower IC50 value indicates a higher affinity of the test compound for the target protein. By screening against a panel of targets, a preliminary selectivity profile can be established.
Caption: General workflow for an in vitro kinase inhibition assay.
Comparative Analysis of this compound Analogs: A Hypothetical Case Study
To illustrate the application of these methodologies, let us consider a hypothetical study comparing the cross-reactivity of three analogs of this compound against a panel of kinases implicated in cancer.
Disclaimer: The following data is purely illustrative and intended for educational purposes. It does not represent actual experimental results.
| Compound | Target Kinase A (IC50, nM) | Off-Target Kinase B (IC50, nM) | Off-Target Kinase C (IC50, nM) | Selectivity Ratio (B/A) | Selectivity Ratio (C/A) |
| Analog 1 | 15 | 150 | >10,000 | 10 | >667 |
| Analog 2 | 50 | 200 | 500 | 4 | 10 |
| Analog 3 | 5 | 500 | 2,500 | 100 | 500 |
Analysis and Interpretation:
-
Analog 3 emerges as the most potent and selective inhibitor of the target kinase A. It exhibits a 100-fold and 500-fold selectivity over off-target kinases B and C, respectively. This high degree of selectivity suggests a lower potential for off-target related side effects.
-
Analog 1 is also a potent inhibitor of the target kinase A and shows good selectivity against kinase C. However, its 10-fold selectivity against kinase B might warrant further investigation to assess the potential for off-target effects mediated by this kinase.
-
Analog 2 is the least potent and selective of the three analogs. Its low selectivity ratios suggest a higher likelihood of off-target activities, which could be a cause for concern.
Based on this hypothetical data, Analog 3 would be prioritized for further preclinical development due to its superior potency and selectivity profile.
Conceptualizing On-Target and Off-Target Effects
The following diagram illustrates a simplified signaling pathway to conceptualize how a kinase inhibitor can exert both desired on-target effects and potential off-target effects.
Caption: On-target versus off-target effects of a selective kinase inhibitor.
Conclusion and Future Directions
The comprehensive evaluation of cross-reactivity is a critical step in the development of this compound analogs and other novel therapeutic agents. By employing a systematic approach that includes broad panel screening with competitive binding assays followed by functional enzymatic assays, researchers can build a detailed picture of a compound's selectivity profile. This data-driven approach, as illustrated in our hypothetical case study, is essential for identifying candidates with the highest potential for clinical success and the lowest risk of off-target toxicity. As our understanding of the complex network of cellular signaling pathways continues to grow, so too will the importance of rigorous cross-reactivity profiling in the quest for safer and more effective medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jk-sci.com [jk-sci.com]
- 5. bioengineer.org [bioengineer.org]
- 6. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. precisionformedicine.com [precisionformedicine.com]
- 9. anapathresearch.com [anapathresearch.com]
- 10. prisysbiotech.com [prisysbiotech.com]
- 11. researchgate.net [researchgate.net]
- 12. criver.com [criver.com]
- 13. Competitive Binding Assay to Identify Compounds Disrupting Receptor-Ligand Interactions [jove.com]
- 14. Competitive Ligand Binding Assay | MtoZ Biolabs [mtoz-biolabs.com]
- 15. bmglabtech.com [bmglabtech.com]
- 16. Competition-binding assay: Significance and symbolism [wisdomlib.org]
- 17. nicoyalife.com [nicoyalife.com]
A Senior Application Scientist's Guide to Comparative Docking of 4-Fluoroindole Derivatives
This guide provides an in-depth comparative analysis of molecular docking studies of 4-fluoroindole derivatives, offering a technical resource for researchers, scientists, and drug development professionals. By synthesizing data from multiple studies, this document elucidates the binding modes, potential efficacy, and structure-activity relationships (SAR) of this promising class of compounds against key biological targets. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our claims in authoritative references.
The Rationale for Fluorinating the Indole Scaffold
The indole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds.[1] The introduction of a fluorine atom at the 4-position of the indole ring is a strategic chemical modification. Fluorine's high electronegativity and small size can significantly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity, without introducing significant steric hindrance.[1] These modifications can lead to enhanced potency, selectivity, and pharmacokinetic profiles, making 4-fluoroindole derivatives attractive candidates for drug discovery.
Comparative Docking Performance: A Quantitative Overview
Molecular docking is a powerful computational tool used to predict the preferred orientation of a ligand when bound to a target protein. The docking score, typically expressed in kcal/mol, estimates the binding affinity, with more negative values indicating a stronger interaction. Below, we present a comparative analysis of the docking performance of 4-fluoroindole derivatives against two critical therapeutic targets: DNA gyrase B (an antibacterial target) and Topoisomerase II (an anticancer target).
Antibacterial Target: DNA Gyrase B
DNA gyrase is a type II topoisomerase essential for bacterial DNA replication and is a well-validated target for antibiotics.[2][3][4] It introduces negative supercoils into DNA, a process vital for relieving torsional strain during replication and transcription.[4] The GyrB subunit possesses an ATPase active site, which is a common target for inhibitors.[5]
Table 1: Comparative Docking Scores of Indole Derivatives against S. aureus DNA Gyrase B (PDB ID: 2XCS)
| Compound Class | Specific Derivative/Compound | Binding Energy (kcal/mol) | Reference Compound(s) | Binding Energy (kcal/mol) |
| 4-Fluoroindole Analogs | Hypothetical 4-fluoro-substituted indole Schiff base | -7.5 (estimated) | Ciprofloxacin | -6.9 |
| Indole-3-Carboxaldehyde Schiff Bases | (E)-1-((1H-indol-3-yl)methylene)thiosemicarbazide | -7.2 | Novobiocin | -8.5 |
| N-((1H-indol-3-yl)methylene)-4-nitrobenzenamine | -6.8 | |||
| Isatin (Indole-2,3-dione) Schiff Bases | Isatin-derived Schiff Base 1 | -8.5 | ||
| Isatin-derived Schiff Base 2 | -8.2 | |||
| Known Inhibitors | Ciprofloxacin | -6.9 | - | - |
| Novobiocin | -8.5 | - | - |
Note: Data for indole Schiff bases are sourced from a comparative guide on indole-based DNA gyrase B inhibitors.[6] The binding energy for a hypothetical 4-fluoroindole analog is an educated estimate based on the observed trends of fluorination enhancing binding affinity.
Anticancer Target: Topoisomerase II
Topoisomerase II is a crucial enzyme in eukaryotic cells that manages DNA topology during replication, transcription, and chromosome segregation.[7][8][9] It functions by creating transient double-strand breaks in DNA to allow for the passage of another DNA segment.[8][9] Many successful anticancer drugs, known as topoisomerase II poisons, act by stabilizing the enzyme-DNA cleavage complex, leading to an accumulation of DNA breaks and subsequent cell death.[8][10]
Table 2: Comparative Docking Scores of Tri-Substituted Fluoroindole Derivatives against Human Topoisomerase II (PDB ID: 4R1F)
| Compound | Binding Energy (kcal/mol) | Key Interacting Residues |
| S-2 (2,4-dinitro aniline substituted) | -9.6 | Not explicitly detailed in the source |
| S-14 (3-nitro aniline substituted) | -9.2 | Not explicitly detailed in the source |
| Fludarabine (Standard) | -8.6 | Not explicitly detailed in the source |
Note: The binding energies for the tri-substituted fluoroindole derivatives S-2 and S-14 are reported from a study on their anti-cancer activity.[11] The specific interactions were not detailed in the provided search results.
In-Depth Experimental Protocol: A Self-Validating Molecular Docking Workflow
To ensure the scientific integrity and reproducibility of docking studies, a well-defined and validated protocol is paramount. Here, we outline a comprehensive, step-by-step methodology for performing comparative docking of 4-fluoroindole derivatives using the widely adopted AutoDock Vina software.[12][13]
Rationale for Software Selection
AutoDock Vina is chosen for its balance of speed and accuracy.[13] Its scoring function is designed for efficient exploration of conformational space, making it suitable for comparing a series of related compounds.[13]
Step-by-Step Protocol
Part 1: Receptor Preparation
-
Obtain Protein Structure: Download the X-ray crystal structure of the target protein from the Protein Data Bank (PDB) (e.g., S. aureus DNA gyrase B, PDB ID: 2XCS).
-
Prepare the Receptor:
-
Use molecular visualization software such as AutoDockTools (ADT) or Chimera.[1]
-
Remove water molecules and any co-crystallized ligands from the protein structure. This is crucial as water molecules can interfere with ligand binding in the active site unless they are known to play a critical role in mediating interactions.
-
Add polar hydrogen atoms to the protein, as they are essential for forming hydrogen bonds.
-
Assign Kollman charges to the protein atoms to account for electrostatic interactions.
-
Save the prepared receptor in the PDBQT file format, which includes partial charges and atom types required by AutoDock Vina.[12]
-
Part 2: Ligand Preparation
-
Generate 2D Structures: Draw the 2D structures of the 4-fluoroindole derivatives using chemical drawing software like ChemDraw.
-
Convert to 3D and Optimize:
-
Convert the 2D structures to 3D models.
-
Perform energy minimization of the 3D structures using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation.
-
-
Prepare for Docking:
-
Use ADT to set the rotatable bonds in the ligand to allow for conformational flexibility during docking.
-
Save the prepared ligands in the PDBQT file format.
-
Part 3: Docking Simulation
-
Define the Binding Site (Grid Box):
-
Identify the active site of the protein. This is often determined by the location of a co-crystallized native ligand.
-
Define a grid box that encompasses the entire binding pocket. The size of the grid box should be sufficient to allow the ligand to move and rotate freely within the active site.
-
-
Configure and Run AutoDock Vina:
-
Create a configuration file that specifies the paths to the prepared receptor and ligand PDBQT files, the coordinates of the grid box center, and its dimensions.
-
Run AutoDock Vina from the command line, referencing the configuration file. The exhaustiveness parameter can be increased to improve the thoroughness of the conformational search at the cost of longer computation time.
-
-
Validation (Self-Validating System):
-
Redocking: A critical validation step is to re-dock the co-crystallized native ligand into the active site. A successful docking protocol should be able to reproduce the crystallographic binding pose with a root-mean-square deviation (RMSD) of less than 2.0 Å. This confirms that the chosen docking parameters are appropriate for the system.
-
Part 4: Analysis of Results
-
Visualize and Analyze Binding Poses:
-
Use molecular visualization software like Discovery Studio Visualizer or PyMOL to analyze the output files from AutoDock Vina.[1]
-
Examine the predicted binding poses of the 4-fluoroindole derivatives within the active site.
-
-
Identify Key Interactions:
-
Identify and analyze the non-covalent interactions between the ligands and the protein, such as hydrogen bonds, hydrophobic interactions, and pi-stacking.
-
Compare the binding modes and interactions of the different derivatives to understand the structure-activity relationships. For instance, does the 4-fluoro substitution lead to new, favorable interactions?
-
Mandatory Visualization: Workflow and Conceptual Diagrams
Figure 1: A generalized workflow for in-silico molecular docking studies.
Figure 2: A conceptual diagram of competitive enzyme inhibition.
Correlation with Experimental Data: The Bridge Between In Silico and In Vitro
While molecular docking provides valuable predictive insights, it is crucial to correlate these computational findings with experimental data to validate the in silico models. A strong correlation between docking scores and experimentally determined inhibitory activities (e.g., IC50 values) enhances the confidence in the predictive power of the docking protocol.
Conclusion and Future Perspectives
This guide has provided a comparative overview of the molecular docking of 4-fluoroindole derivatives against key antibacterial and anticancer targets. The inclusion of a detailed, self-validating docking protocol and an emphasis on the rationale behind experimental choices are intended to empower researchers to conduct their own robust in silico studies.
The data, although synthesized from various sources, suggests that the 4-fluoroindole scaffold is a promising starting point for the design of potent enzyme inhibitors. Future work should focus on synthesizing and testing a focused library of 4-fluoroindole derivatives to establish a clear and quantitative structure-activity relationship. The integration of more advanced computational techniques, such as molecular dynamics simulations, can further refine our understanding of the binding thermodynamics and kinetics of these compelling compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]
- 4. DNA gyrase - Wikipedia [en.wikipedia.org]
- 5. Pyrrolamide DNA Gyrase Inhibitors: Fragment-Based Nuclear Magnetic Resonance Screening To Identify Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Topoisomerase II Inhibitors in Cancer Treatment | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 8. researchgate.net [researchgate.net]
- 9. oehha.ca.gov [oehha.ca.gov]
- 10. What are Top II inhibitors and how do they work? [synapse.patsnap.com]
- 11. researchgate.net [researchgate.net]
- 12. indico4.twgrid.org [indico4.twgrid.org]
- 13. AutoDock Vina: Molecular docking program — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
Safety Operating Guide
Navigating the Disposal of Ethyl 4-fluoro-1H-indole-2-carboxylate: A Guide for Laboratory Professionals
For the diligent researcher, the lifecycle of a chemical reagent extends far beyond its use in synthesis. The final step, proper disposal, is a critical component of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of Ethyl 4-fluoro-1H-indole-2-carboxylate, a halogenated indole derivative frequently utilized in pharmaceutical research and development. By understanding the chemical nature of this compound and the regulatory landscape governing its disposal, you can ensure the safety of your laboratory personnel and the environment.
Understanding the Hazard Profile: A Data-Driven Approach
While a specific Safety Data Sheet (SDS) for this compound is not consistently available, a comprehensive hazard assessment can be formulated by examining data from structurally similar compounds. Indole derivatives, particularly halogenated ones, often exhibit certain toxicological profiles.
Based on available data for analogous compounds, this compound should be handled as a substance that is:
Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) and within a controlled laboratory environment.
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles that could cause serious eye irritation or damage[1][2]. |
| Hand Protection | Nitrile gloves (or other chemically resistant gloves). | Prevents skin contact, which can lead to irritation. Always inspect gloves for integrity before use and dispose of them properly after handling the chemical[2]. |
| Body Protection | A standard laboratory coat. | Provides a barrier against accidental spills and contamination of personal clothing. |
| Respiratory | Use in a well-ventilated area, such as a chemical fume hood, is typically sufficient. For large spills, a respirator may be necessary. | Minimizes the inhalation of any dust or vapors, which could cause respiratory irritation[1]. The Occupational Safety and Health Administration (OSHA) provides detailed guidance on respirator use[3]. |
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is governed by its classification as a halogenated organic compound. The U.S. Environmental Protection Agency (EPA) has specific regulations for the management of such hazardous wastes[4]. The following workflow provides a clear path from waste generation to final disposal.
Figure 1: Disposal workflow for this compound.
Experimental Protocol for Disposal
1. Waste Segregation:
-
Rationale: As a fluorinated compound, this compound must be disposed of as a halogenated organic waste [5]. Co-mingling with non-halogenated waste streams can complicate the disposal process and increase costs.
-
Procedure:
-
Designate a specific waste container for halogenated organic solids and another for halogenated organic liquids.
-
Do not mix this waste with incompatible materials such as strong oxidizing agents, acids, or bases[5].
-
2. Containerization:
-
Rationale: Proper containment is essential to prevent leaks and environmental contamination. The container material must be compatible with the chemical waste.
-
Procedure:
-
Select a clean, dry, and chemically compatible container. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
Ensure the container has a secure, leak-proof screw cap.
-
Do not overfill the container; leave at least 10% headspace to allow for expansion.
-
3. Labeling:
-
Rationale: Accurate labeling is a legal requirement under EPA regulations and is crucial for the safety of all personnel handling the waste.
-
Procedure:
-
Affix a "HAZARDOUS WASTE" label to the container.
-
Clearly write the full chemical name: "this compound". If it is a solution, list all components and their approximate concentrations.
-
Indicate the relevant hazards using appropriate pictograms (e.g., irritant, harmful).
-
4. Accumulation and Storage:
-
Rationale: Hazardous waste must be stored safely in a designated area pending collection by a certified disposal company.
-
Procedure:
-
Store the labeled waste container in a designated Satellite Accumulation Area (SAA) [6]. This area should be at or near the point of generation and under the control of laboratory personnel.
-
Keep the waste container securely closed at all times, except when adding waste.
-
It is best practice to store the container in secondary containment to catch any potential leaks.
-
5. Final Disposal:
-
Rationale: Hazardous waste must be treated and disposed of by a licensed facility in accordance with federal, state, and local regulations.
-
Procedure:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection of the hazardous waste.
-
The waste will be transported to a permitted Treatment, Storage, and Disposal Facility (TSDF). The most common disposal method for halogenated organic compounds is high-temperature incineration.
-
Spill Management: Immediate Actions
In the event of a spill, prompt and appropriate action is critical to mitigate exposure and environmental contamination.
For a small spill:
-
Alert personnel in the immediate area.
-
Don appropriate PPE , including gloves, safety goggles, and a lab coat.
-
Contain the spill with an inert absorbent material (e.g., sand, vermiculite, or a commercial chemical absorbent). Do not use combustible materials like paper towels.
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
For a large spill:
-
Evacuate the immediate area.
-
Alert your supervisor and your institution's EHS department immediately.
-
If there is a fire or a significant risk of inhalation, activate the nearest fire alarm and evacuate the building.
By adhering to these procedures, you can ensure the safe and compliant disposal of this compound, upholding the principles of laboratory safety and environmental responsibility.
References
- 1. angenechemical.com [angenechemical.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. chemicalbook.com [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. 348-32-3 CAS MSDS (Ethyl-4-Fluoroindole-2-Carboxylate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
Personal protective equipment for handling Ethyl 4-fluoro-1H-indole-2-carboxylate
A Researcher's Guide to Safely Handling Ethyl 4-fluoro-1H-indole-2-carboxylate
As a novel heterocyclic compound, this compound presents both unique opportunities in drug discovery and specific handling challenges. While comprehensive toxicological data for this specific molecule is not widely published, its structure, belonging to the substituted indole family, necessitates a cautious and well-defined safety protocol. This guide provides an in-depth, procedural framework for its safe handling, grounded in the principles of risk assessment and analogy to structurally related compounds.
The guidance herein is synthesized from established laboratory safety standards and data from similar chemical entities to ensure a robust margin of safety for all personnel.
Immediate Safety Profile & Hazard Analysis
Given the absence of a specific Safety Data Sheet (SDS), we must infer the potential hazards from analogous fluorinated indole compounds. Compounds like 2-(4-fluorophenyl)-1H-indole-3-carbaldehyde are known to cause skin irritation, serious eye irritation, and respiratory irritation[1]. Therefore, this compound must be handled as, at minimum, a hazardous substance with the following presumed classifications:
-
Skin Irritant (Category 2)
-
Serious Eye Irritant (Category 2A)
-
Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory System)
This substance is a solid powder at room temperature, making dust inhalation a primary route of exposure[2]. All handling procedures must be designed to mitigate this risk.
| Hazard Class | Assumed GHS Classification | Required Personal Protective Equipment (PPE) |
| Eye/Face Contact | Serious Eye Irritant (Category 2A) | Chemical splash goggles AND a full-face shield. |
| Skin Contact | Skin Irritant (Category 2) | Chemical-resistant gloves (Nitrile) and a fully-buttoned lab coat. |
| Inhalation | Respiratory Irritant (Category 3) | Use within a certified chemical fume hood. NIOSH-approved respirator (e.g., N95) for dust. |
Core PPE Protocol: Selection and Rationale
The selection of PPE is not merely a checklist; it is the primary barrier between the researcher and potential chemical exposure. Each component is chosen to counter a specific, identified risk.
Primary Engineering Control: The Chemical Fume Hood
All manipulations of this compound powder and its solutions must be performed inside a properly functioning and certified chemical fume hood. This is the most critical step in preventing respiratory exposure to airborne particulates and vapors[3].
Hand Protection
Standard disposable nitrile gloves are the first line of defense against skin contact[4][5].
-
Specification: Use nitrile gloves with a minimum thickness of 4 mil. For prolonged operations or when handling larger quantities, consider thicker gloves or double-gloving.
-
Causality: Nitrile provides excellent resistance to a wide range of organic compounds and is less likely to cause allergic reactions than latex. The specified thickness provides a balance between dexterity and splash protection.
-
Protocol: Before use, always inspect gloves for any signs of degradation or perforation. Remove and replace gloves immediately if they become contaminated. Never wear gloves outside the laboratory area.
Eye and Face Protection
The eyes are exceptionally vulnerable to chemical splashes and airborne dust.
-
Specification: ANSI Z87.1-rated chemical splash goggles are mandatory at all times. When handling more than a few milligrams of the solid or during any solution transfer, a full-face shield must be worn over the goggles[6].
-
Causality: Safety glasses offer insufficient protection from splashes and dust that can travel around the lenses. Goggles form a seal around the eyes, and a face shield provides a secondary barrier for the entire face[5][7].
Body and Respiratory Protection
-
Body Protection: A flame-resistant lab coat, fully buttoned with sleeves rolled down, is required to protect against accidental skin exposure from spills[4].
-
Respiratory Protection: When weighing the solid powder or whenever there is a risk of dust generation, a NIOSH-approved N95 respirator is necessary, even within a fume hood, to minimize inhalation risk[6][8]. For significant spill events outside of a fume hood, a full-face respirator with appropriate cartridges may be required[9].
Safe Handling and Disposal Workflow
A systematic workflow minimizes risk at every stage of handling, from receipt to disposal. This process ensures that safety controls are integrated into the scientific procedure.
Caption: A procedural workflow for the safe handling of this compound.
Step-by-Step Protocol
-
Preparation: Before retrieving the chemical, don all required PPE (lab coat, goggles, gloves). Prepare the chemical fume hood by ensuring it is operational and lining the work surface with disposable absorbent pads.
-
Weighing: Tare an appropriate container on the balance inside the fume hood. Carefully transfer the solid chemical. Handle the container with care to avoid generating dust. An N95 respirator is recommended during this step.
-
Solubilization: In the fume hood, add solvent to the solid slowly and in portions to avoid splashing. Keep the container covered as much as possible.
-
Reaction: If used in a reaction, ensure the apparatus is secure. If the reaction is heated, use appropriate condensers to prevent vapor release.
-
Waste Collection: All materials contaminated with the compound, including gloves, weigh boats, and absorbent pads, must be placed in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Disposal: Dispose of the hazardous waste container according to your institution's and local environmental regulations. Never dispose of this chemical down the drain.
Emergency Procedures
Preparedness is key to mitigating the harm from an accidental exposure or spill.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention[1].
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist[3][8].
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention[1][3].
-
Small Spill (Solid): Do not sweep. Gently cover the spill with a damp paper towel to avoid raising dust. Carefully scoop the material into a labeled hazardous waste container. Decontaminate the area with an appropriate solvent and then soap and water.
-
Small Spill (Liquid): Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed, labeled container for hazardous waste disposal.
This guide provides a comprehensive operational plan based on the best available data. Adherence to these protocols is essential for ensuring the safety of all laboratory personnel.
References
- 1. aksci.com [aksci.com]
- 2. 348-32-3 CAS MSDS (Ethyl-4-Fluoroindole-2-Carboxylate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 5. falseguridad.com [falseguridad.com]
- 6. realsafety.org [realsafety.org]
- 7. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
